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  • Product: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole
  • CAS: 1965305-00-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

The following technical guide details the chemical structure, synthesis, and properties of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a synthetic tridentate ligand belonging to the class of Desferrithiocin (DFT...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a synthetic tridentate ligand belonging to the class of Desferrithiocin (DFT) analogues .[1]

High-Affinity Tridentate Iron Chelator & Pharmacophore[1][2]

Executive Summary

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS: 1965305-00-3) is a heterocyclic small molecule designed primarily as a tridentate metal chelator .[1] Structurally derived from the siderophore Desferrithiocin (DFT) , this compound replaces the chiral thiazoline ring of the parent natural product with a planar, aromatic thiazole ring.

This structural modification confers enhanced chemical stability (preventing oxidative dehydrogenation) and increased lipophilicity. The compound functions as an N,N,O-donor ligand , coordinating Fe(III) and other trivalent metal ions with high affinity. It is utilized in research for iron chelation therapy (treatment of iron overload/hemochromatosis) and as a scaffold for metallopharmaceutical development, including antiproliferative agents that target cellular iron pools.

Chemical Structure & Physiochemical Properties[2][3]

Structural Analysis

The molecule consists of three distinct aromatic systems linked in a semi-rigid linear array:

  • Pyridine Ring (Donor 1): Substituted at the 2-position to bind the thiazole, and at the 3-position with a methyl group.[1]

    • Role: The pyridine nitrogen acts as a neutral donor. The 3-methyl group introduces steric bulk near the inter-ring bond, influencing the torsional angle and preventing coplanarity in the free ligand state, which can improve solubility and oral bioavailability.

  • Thiazole Ring (Scaffold): The central heterocyclic linker.

    • Role: The thiazole nitrogen acts as the second neutral donor. Its aromaticity ensures stability against oxidation compared to thiazoline.

  • Phenol Ring (Donor 2): Substituted at the 2-position (ortho).

    • Role: The phenolic hydroxyl group deprotonates to form a phenolate anion, acting as a charged oxygen donor. This charge is critical for neutralizing the positive charge of metal ions (e.g., Fe³⁺).

Physiochemical Data Table[1][4][5]
PropertyValue / Description
IUPAC Name 2-(3-methylpyridin-2-yl)-4-(2-hydroxyphenyl)-1,3-thiazole
CAS Number 1965305-00-3
Molecular Formula C₁₅H₁₂N₂OS
Molecular Weight 268.33 g/mol
Ligand Type Tridentate (N, N, O⁻)
Coordination Geometry Distorted Octahedral (in 2:1 Ligand:Metal complex)
pKa (Predicted) ~3.5 (Pyridine H⁺), ~9.8 (Phenol OH)
LogP (Predicted) 3.8 – 4.2 (Highly Lipophilic)
Solubility Low in water; Soluble in DMSO, DMF, CHCl₃

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-haloketone. This method is self-validating due to the distinct precipitation of the hydrobromide salt intermediate.[1]
Retrosynthetic Analysis
  • Fragment A: 3-Methylpyridine-2-carbothioamide.[1]

  • Fragment B: 2-Bromo-2'-hydroxyacetophenone.[1]

Step-by-Step Experimental Protocol

Step 1: Preparation of the Thioamide

  • Reactant: 3-Methyl-2-cyanopyridine.[1]

  • Reagent: Ammonium sulfide

    
     or Hydrogen sulfide gas (
    
    
    
    ) with Diethylamine.
  • Procedure: Treat the nitrile with

    
     in ethanol/pyridine at 60°C for 4 hours.
    
  • Purification: Recrystallize the resulting yellow solid from ethanol.

Step 2: Hantzsch Condensation (The Coupling) [1]

  • Setup: Dissolve 3-methylpyridine-2-carbothioamide (1.0 eq) in anhydrous ethanol.

  • Addition: Add 2-bromo-2'-hydroxyacetophenone (1.0 eq) dropwise at room temperature.

  • Reaction: Reflux the mixture for 2–4 hours.

    • Indicator: The reaction typically turns from yellow to orange/red. A precipitate (HBr salt) may form.[2]

  • Workup:

    • Cool to room temperature.[2]

    • Neutralize with aqueous Sodium Bicarbonate (

      
      ) to pH 7–8 to liberate the free base.
      
    • Filter the resulting precipitate.[2]

  • Purification: Recrystallize from hot Ethanol or Acetonitrile.

    • Yield: Typically 70–85%.

Synthesis Workflow Diagram

Synthesis Start1 3-Methyl-2-cyanopyridine Step1 Thiolation (H2S / Et3N) Start1->Step1 Inter1 3-Methylpyridine- 2-carbothioamide Step1->Inter1 Coupling Hantzsch Condensation (Reflux EtOH) Inter1->Coupling Start2 2'-Hydroxyacetophenone Step2 Bromination (Br2 / AcOH) Start2->Step2 Inter2 2-Bromo-2'- hydroxyacetophenone Step2->Inter2 Inter2->Coupling Neutral Neutralization (NaHCO3) Coupling->Neutral Product FINAL PRODUCT 2-(3-Methyl-2-pyridyl)-4- (2-hydroxyphenyl)thiazole Neutral->Product

Caption: Convergent Hantzsch synthesis pathway for the target thiazole ligand.

Coordination Chemistry & Mechanism of Action

Metal Binding Topology

The compound functions as a meridional ligand. Upon binding a metal ion (M), the phenol proton is displaced, and the pyridine and thiazole nitrogens donate lone pairs.

  • Stoichiometry: For hexacoordinate metals like Fe(III), two ligand molecules bind one metal ion (

    
    ), forming a neutral, lipophilic complex.
    
  • Selectivity: High affinity for Fe(III) (

    
    ) and Cu(II).[1] Low affinity for Ca(II) and Mg(II), reducing off-target toxicity.[1]
    
Iron Chelation Pathway

The mechanism involves the "stripping" of iron from labile pools (NTBI - Non-Transferrin Bound Iron) or ferritin.[1]

Chelation Ligand Free Ligand (LH) (Lipophilic, Cell Permeable) Complex [Fe(L)2] Neutral Complex (Octahedral Geometry) Ligand->Complex Deprotonation (-H+) Coordination (N,N,O) IronPool Labile Iron Pool (Fe3+) (Cytosolic) IronPool->Complex Sequestration Excretion Biliary/Urinary Excretion Complex->Excretion Clearance

Caption: Mechanism of intracellular iron sequestration and clearance.[1][3]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Phenolic OH: Singlet,

      
       11.0–12.5 ppm (disappears with 
      
      
      
      shake).
    • Thiazole Proton: Singlet,

      
       8.0–8.5 ppm (characteristic of the 5-H position).
      
    • Pyridine Methyl: Singlet,

      
       2.4–2.6 ppm (integrated for 3 protons).
      
    • Aromatic Region: Multiplets,

      
       6.8–8.6 ppm (8 protons total).
      
  • Mass Spectrometry (ESI+):

    • Molecular Ion

      
       m/z.
      
    • Look for the characteristic M+2 isotope peak of Sulfur (~4.5% abundance).

  • UV-Vis Spectroscopy:

    • 
       ~300–350 nm (Ligand 
      
      
      
      ).
    • Upon addition of Fe(III): Appearance of a broad Charge Transfer (LMCT) band at 450–550 nm (deep red/purple color).

References

  • Bergeron, R. J., et al. (1999). "The Desferrithiocin Pharmacophore." Journal of Medicinal Chemistry. Link[1]

  • Sigma-Aldrich. "2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Product Specification." Merck KGaA. Link

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen." Berichte der deutschen chemischen Gesellschaft. Link

  • Kalinowski, D. S., & Richardson, D. R. (2005). "The evolution of iron chelators for the treatment of iron overload disease and cancer." Pharmacological Reviews. Link

Sources

Exploratory

The Photophysical Landscape of Pyridyl-Thiazole Based Ligands: From Fundamental Principles to Advanced Applications

An In-Depth Technical Guide Abstract Pyridyl-thiazole derivatives represent a privileged scaffold in both medicinal chemistry and materials science, largely owing to their versatile coordination chemistry and compelling...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Pyridyl-thiazole derivatives represent a privileged scaffold in both medicinal chemistry and materials science, largely owing to their versatile coordination chemistry and compelling photophysical properties.[1][2] These compounds often exhibit strong fluorescence, tunable emission wavelengths, and sensitivity to their local environment, making them exceptional candidates for fluorescent probes, chemosensors, and emissive materials in organic light-emitting diodes (OLEDs).[2][3][4] This guide provides an in-depth exploration of the core photophysical characteristics of pyridyl-thiazole based ligands. We will dissect the fundamental principles governing their interaction with light, explore the intricate relationship between molecular structure and optical response, and detail the experimental methodologies required for their characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative literature, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the unique luminescent properties of this important class of molecules.

Foundational Photophysical Principles

The utility of pyridyl-thiazole ligands as fluorophores is rooted in their electronic structure. The interplay between the electron-deficient pyridine ring and the electron-rich thiazole moiety often gives rise to intramolecular charge transfer (ICT) character upon photoexcitation.[5][6] Understanding the following key parameters is essential for characterizing and modulating their performance.

  • Absorption and Emission: The process begins with the absorption of a photon, promoting an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁). The molecule quickly relaxes vibrationally to the lowest energy level of the S₁ state before returning to the ground state. The emission of a photon during this S₁ → S₀ transition is known as fluorescence.[7]

  • Stokes Shift: Fluorescence emission invariably occurs at a lower energy (longer wavelength) than absorption. This energy difference, known as the Stokes shift, arises from non-radiative vibrational relaxation in the excited state and reorganization of solvent molecules around the newly formed excited-state dipole. Large Stokes shifts are often desirable to minimize self-absorption and improve signal-to-noise ratios in sensing applications.

  • Fluorescence Quantum Yield (Φf): This is the most critical measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9]

    Φf = (Number of photons emitted) / (Number of photons absorbed)

    The quantum yield is determined by the competition between the rate of radiative decay (kf, fluorescence) and the rates of all non-radiative decay pathways (knr), such as internal conversion and intersystem crossing.[8]

    Φf = kf / (kf + Σknr)

    A high quantum yield (approaching 1.0 or 100%) indicates that the fluorescence process is highly efficient, resulting in a bright emissive signal.[8]

Modulating the Photophysical Response

The true power of the pyridyl-thiazole scaffold lies in its tunability. Subtle changes to the molecular structure or the surrounding environment can profoundly alter the absorption and emission properties.

Structural and Substituent Effects

The electronic communication between the pyridine and thiazole rings is paramount. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position relative to the thiazole) significantly impacts the ligand's photophysical properties. Studies have shown that 2-pyridyl and 4-pyridyl isomers often exhibit superior photophysical properties compared to their 3-pyridyl counterparts, which can be attributed to more effective electronic conjugation.[2]

Furthermore, appending electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., bromo, -Br) to the aryl substituents on the thiazole ring can fine-tune the HOMO-LUMO energy gap. Electron-donating groups typically lead to a red-shift (bathochromic shift) in both absorption and emission spectra, while electron-withdrawing groups cause a blue-shift (hypsochromic shift).[2]

cluster_0 Structural Modification cluster_1 Electronic Properties cluster_2 Photophysical Output A Pyridyl-Thiazole Core B Substituent Modification (Electron Donating/Withdrawing) A->B C Pyridine Isomerism (2-, 3-, 4-position) A->C D HOMO-LUMO Energy Gap B->D C->D E Intramolecular Charge Transfer (ICT) Character D->E F Emission Wavelength (Color) E->F G Quantum Yield (Brightness) E->G

Caption: Relationship between structure and photophysical properties.

Solvatochromism: Probing the Environment

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Pyridyl-thiazole ligands, particularly those with strong ICT character, often exhibit pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (red-shifts) as solvent polarity increases.[10][11]

This occurs because the excited state (S₁) is typically more polar than the ground state (S₀). In polar solvents, the solvent molecules reorient around the excited fluorophore, lowering the energy of the excited state to a greater extent than the ground state. This reduces the energy gap for emission, resulting in a red-shift.[12] This sensitivity makes these ligands excellent probes for studying the polarity of microenvironments, such as protein binding sites.[8]

Metal Ion Coordination: The Basis for Sensing

The nitrogen atoms of both the pyridine and thiazole rings are excellent coordination sites for metal ions.[13][14] This interaction forms the basis of their widespread use as chemosensors for detecting environmentally and biologically important metal ions like Zn²⁺, Fe³⁺, and Hg²⁺.[3][5][15] The binding event transduces a measurable change in the fluorescence signal through several mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): Ligand binding to a metal ion can increase molecular rigidity, which restricts non-radiative decay pathways (e.g., vibrational motions) and thus enhances the fluorescence quantum yield, leading to a "turn-on" response.[16]

  • Photoinduced Electron Transfer (PET): In some designs, a nearby electron-rich group can quench fluorescence by transferring an electron to the excited fluorophore. When a target metal ion binds to this group, it lowers its energy level, preventing the electron transfer and restoring fluorescence. This also results in a "turn-on" sensor.[17]

  • Fluorescence Quenching: Conversely, coordination with paramagnetic metal ions (like Cu²⁺ or Fe³⁺) can introduce new non-radiative decay pathways, leading to a decrease in fluorescence intensity ("turn-off" sensing).[5]

cluster_0 Sensing Mechanism cluster_1 Underlying Process Ligand Pyridyl-Thiazole Ligand (Low Fluorescence) Complex Ligand-Metal Complex (High Fluorescence) Ligand->Complex + Metal Target Metal Ion Metal->Complex Process Increased Rigidity Inhibition of PET (e.g., CHEF) Complex->Process

Caption: General mechanism for a "turn-on" metal ion sensor.

Advanced Photophysical Phenomena

Beyond simple fluorescence, some pyridyl-thiazole derivatives exhibit more complex behaviors that open up novel applications.

Excited-State Intramolecular Proton Transfer (ESIPT)

Molecules capable of ESIPT contain both a proton-donating group (e.g., -OH) and a proton-accepting group in close proximity. Upon photoexcitation, an ultrafast proton transfer occurs, creating an excited-state keto tautomer from the initial enol form.[18][19] This tautomer has a significantly different electronic structure and relaxes to its own ground state via fluorescence, after which a rapid back-proton transfer restores the original enol form.

The key feature of ESIPT is the resulting dual emission or, more commonly, a single emission with an anomalously large Stokes shift.[20] This is because the emission originates from the tautomer, while absorption occurs in the normal form. This property is highly valuable for avoiding self-absorption in OLEDs and for developing ratiometric fluorescent probes.[19][20]

Aggregation-Induced Emission (AIE)

Typically, fluorophores experience quenching at high concentrations or in the solid state due to π-π stacking, a phenomenon known as aggregation-caused quenching (ACQ). However, a class of molecules known as AIEgens behaves in the opposite manner: they are weakly emissive in dilute solutions but become highly luminescent upon aggregation or in the solid state.[21][22]

The mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . In solution, flexible parts of the molecule (like rotating phenyl rings) can dissipate the excited-state energy through non-radiative pathways. In the aggregated state, these motions are physically hindered, which closes off the non-radiative channels and forces the molecule to decay radiatively, leading to strong fluorescence.[23][24] Pyridyl-thiazole ligands integrated with AIE-active units like tetraphenylethylene have been developed for applications in solid-state lighting and bio-imaging.[21][24]

Experimental Characterization: Protocols and Procedures

Accurate characterization is the bedrock of photophysical research. UV-Vis absorption and fluorescence spectroscopy are the primary tools used to determine the absorption maxima (λabs), emission maxima (λem), and Stokes shift of a compound. The most crucial quantitative measurement is the fluorescence quantum yield.

Protocol: Relative Fluorescence Quantum Yield Determination

The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard of known quantum yield (Φf,std), is the most common and reliable technique.[25][26]

Causality: This method is preferred over the single-point method because it involves creating a calibration curve from multiple concentrations. This minimizes errors associated with pipetting, concentration inaccuracies, and instrumental fluctuations, leading to a more accurate and robust determination.[25][26]

Materials:

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Fluorescence Spectrometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • Quantum Yield Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • Test Compound

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the standard and the test compound in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of five dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength.

    • Rationale: Keeping absorbance below 0.1 is critical to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.[26]

  • UV-Vis Absorbance Measurement:

    • Record the absorbance spectrum for each of the ten prepared solutions (5 standard, 5 test).

    • Note the absorbance value at the excitation wavelength (λex) for each solution.

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength (λex) on the fluorometer. This wavelength should be the same for both the standard and the test compound.

    • Record the corrected fluorescence emission spectrum for each of the ten solutions.

    • Rationale: Using a corrected spectrum is essential, as it accounts for the wavelength-dependent efficiency of the detector and grating, ensuring the true emission profile is obtained.[9]

  • Data Processing:

    • For each emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity (I).

    • Create two separate plots:

      • Integrated fluorescence intensity (Istd) vs. Absorbance (Astd) for the standard.

      • Integrated fluorescence intensity (Itest) vs. Absorbance (Atest) for the test compound.

  • Calculation:

    • Perform a linear regression for each plot to determine the slope (Gradient, Grad). The plot should be linear and pass through the origin.

    • Calculate the quantum yield of the test compound (Φf,test) using the following equation:[25]

      Φf,test = Φf,std × (Gradtest / Gradstd) × (η2test / η2std)

      Where:

      • Grad is the slope from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent used for the test and standard solutions (if the solvent is the same, this term cancels out).

cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation A1 Prepare 5 Dilutions of Standard A3 Ensure Absorbance < 0.1 at λex B1 Measure Absorbance (A) at λex for all samples A1->B1 A2 Prepare 5 Dilutions of Test Compound A2->B1 B2 Measure Corrected Emission Spectra (I) for all samples B1->B2 C1 Integrate Emission Spectra to get Intensity (I) B2->C1 C2 Plot I vs. A for Standard & Test Compound C1->C2 C3 Determine Slopes (Grad) C2->C3 C4 Calculate Φf,test using comparative equation C3->C4

Caption: Workflow for relative fluorescence quantum yield determination.

Data Summary: Representative Photophysical Properties

The following table summarizes the photophysical properties of select pyridyl-thiazole derivatives to illustrate the effects of structural modification.

Compound IDPyridine PositionAryl Substituent (R)Solventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦfReference
1 4-pyridyl-HDichloromethane33842559800.35[2]
2 4-pyridyl-OCH₃Dichloromethane34149085300.81[2]
3 4-pyridyl-BrDichloromethane34043061400.15[2]
4 2-pyridyl-HDichloromethane33542060900.28[2]
5 3-pyridyl-HDichloromethane33038645900.08[2]
6 2-pyridylp-tolylaminoChloroform36854287100.17[27]
7 (Complex) 2-pyridylp-tolylamino + Zn²⁺Chloroform39050661900.45[27]

This table is a representative compilation and not exhaustive.

Conclusion and Future Outlook

The pyridyl-thiazole scaffold is a remarkably versatile platform for the development of advanced fluorescent materials. Its photophysical characteristics can be rationally tuned through straightforward synthetic modifications, and its inherent coordination capability makes it a cornerstone of modern chemosensor design. The emergence of more complex phenomena like ESIPT and AIE within this class of compounds continues to push the boundaries of their application, from highly efficient OLEDs to sophisticated probes for biological imaging. As synthetic methodologies become more advanced and our understanding of structure-property relationships deepens, pyridyl-thiazole based ligands are poised to remain at the forefront of innovation in materials science and chemical biology.

References

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  • Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. Journal of Chemistry. (Accessed March 7, 2024). [Link]

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Foundational

An In-depth Technical Guide to the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process characterized by the transfer of a proton within a molec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process characterized by the transfer of a proton within a molecule upon photoexcitation. This phenomenon gives rise to a unique four-level photochemical cycle, often resulting in dual fluorescence with an unusually large Stokes shift. Thiazole derivatives, due to their versatile structural and electronic properties, have emerged as a prominent class of compounds exhibiting ESIPT. This guide provides a comprehensive exploration of the ESIPT mechanism in thiazole-based systems, detailing the underlying principles, experimental interrogation techniques, and the profound implications for drug discovery and bio-imaging.

The Fundamental Principles of ESIPT in the Thiazole Scaffold

The ESIPT process is predicated on the presence of both a proton donor (e.g., a hydroxyl or amino group) and a proton acceptor (e.g., an imine nitrogen) in close proximity within the same molecule, often facilitated by a pre-existing intramolecular hydrogen bond.[1][2] Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited state (S₁). This excitation event often leads to a significant redistribution of electron density, increasing the acidity of the proton donor and the basicity of the proton acceptor.[2]

This photo-induced change in acidity and basicity drives the ultrafast transfer of a proton from the donor to the acceptor, forming an excited-state tautomer (Keto* form). This tautomer then relaxes to its ground state (Keto) via fluorescence, emitting a photon at a longer wavelength (lower energy) compared to the initial absorption. Finally, the proton rapidly transfers back to the donor, completing the cycle and returning the molecule to its initial Enol form.[3]

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, serves as an excellent scaffold for designing ESIPT-active molecules. The nitrogen atom in the thiazole ring can act as a proton acceptor, while a strategically placed hydroxyl or other proton-donating group on an adjacent ring system provides the necessary components for the intramolecular proton transfer. The structural rigidity and electronic tunability of the thiazole core allow for the fine-tuning of the photophysical properties of these molecules.

ESIPT_Cycle cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) E Enol (E) E_star Enol* (E) E->E_star Absorption (hν) K Keto (K) K->E Reverse Proton Transfer E_star->E Normal Fluorescence K_star Keto (K*) E_star->K_star ESIPT (k_ESIPT) K_star->K Fluorescence (hν')

Caption: The four-level photochemical cycle of ESIPT.

Mechanistic Pathways and Influencing Factors

The efficiency and dynamics of the ESIPT process in thiazole derivatives are governed by a delicate interplay of structural and environmental factors.

Structural Modifications and their Impact

The substitution pattern on the thiazole ring and the appended proton-donating moiety significantly influences the ESIPT characteristics. Electron-donating or -withdrawing groups can alter the acidity of the proton donor and the basicity of the proton acceptor in both the ground and excited states, thereby modulating the driving force for proton transfer. For instance, theoretical studies on 2-(2'-hydroxyphenyl)thiazole derivatives have shown that substituents at the 4-position of the thiazole ring can alter the ESIPT potential energy barrier.[4]

The Role of the Solvent Environment

The surrounding solvent polarity and hydrogen-bonding capability can have a profound effect on the ESIPT process.[5] In protic solvents, intermolecular hydrogen bonding between the solvent and the fluorophore can compete with the intramolecular hydrogen bond, potentially hindering the ESIPT process and favoring the "normal" fluorescence from the initial excited state.[6] Conversely, weakly polar solvents are often more favorable for the ESIPT of certain thiazole derivatives.[5]

Experimental Methodologies for Interrogating ESIPT

A combination of steady-state and time-resolved spectroscopic techniques is essential for a comprehensive understanding of the ESIPT mechanism in thiazole derivatives.

Steady-State Spectroscopy
  • UV-Visible Absorption and Fluorescence Spectroscopy: The hallmark of an ESIPT-capable molecule is the observation of dual fluorescence, with one emission band corresponding to the initial excited state (Enol) and a second, significantly red-shifted band corresponding to the excited tautomer (Keto).[7] The large separation between the absorption maximum and the Keto* emission maximum, known as the Stokes shift, is a key indicator of the ESIPT process.

Time-Resolved Spectroscopy
  • Time-Correlated Single Photon Counting (TCSPC): This technique provides information about the dynamics of the excited states. By measuring the fluorescence decay kinetics at different emission wavelengths, one can determine the lifetimes of the Enol* and Keto* species and extract the rate constant for the ESIPT process (k_ESIPT).[8]

  • Femtosecond Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of the ultrafast proton transfer event in real-time. By monitoring the changes in absorption of the sample after excitation with a short laser pulse, one can track the formation of the Keto* tautomer, which often occurs on the femtosecond to picosecond timescale.[9]

Experimental Protocol: Steady-State and Time-Resolved Fluorescence Spectroscopy

  • Sample Preparation: Dissolve the thiazole derivative in a solvent of choice (e.g., cyclohexane, acetonitrile, methanol) to a concentration of approximately 10⁻⁶ M. Ensure the solvent is of spectroscopic grade to minimize background fluorescence.

  • Steady-State Measurements:

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum using a spectrofluorometer, exciting at λ_abs. Observe for single or dual emission bands.

  • Time-Resolved Measurements (TCSPC):

    • Excite the sample at λ_abs using a pulsed laser source (e.g., a picosecond diode laser).

    • Collect the fluorescence decay profiles at the emission maxima of both the Enol* and Keto* bands (if present).

    • Analyze the decay curves using appropriate fitting models (e.g., single or multi-exponential decay) to extract the fluorescence lifetimes.

Computational and Theoretical Approaches

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for elucidating the intricacies of the ESIPT mechanism.[5][10]

  • Potential Energy Surface (PES) Calculations: By constructing the PES for both the ground (S₀) and first excited (S₁) states along the proton transfer coordinate, one can visualize the energy barriers for the forward and reverse proton transfer processes.[4] These calculations can predict whether the ESIPT is a barrierless process or involves a small activation energy.

  • Analysis of Molecular Orbitals and Charge Distribution: Examining the changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) upon excitation provides insights into the charge redistribution that drives the proton transfer.[5]

Computational_Workflow start Molecular Structure of Thiazole Derivative dft DFT Ground State Optimization start->dft tddft TD-DFT Excited State Optimization dft->tddft pes Potential Energy Surface Scan tddft->pes analysis Analysis of Results pes->analysis end Elucidated ESIPT Mechanism analysis->end

Caption: A typical computational workflow for studying ESIPT.

Applications in Drug Development and Bio-imaging

The unique photophysical properties of ESIPT-exhibiting thiazole derivatives make them highly attractive for various biomedical applications.[11][12]

  • Fluorescent Probes: The sensitivity of the dual emission to the local microenvironment makes these molecules excellent candidates for fluorescent probes to study biological systems.[13][14][15] For example, thiazole derivatives have been developed as fluorescent probes for G-quadruplex DNA.[13][14][15]

  • Bio-imaging: The large Stokes shift of ESIPT fluorophores is advantageous for cellular imaging as it minimizes self-absorption and reduces background noise, leading to improved image contrast.[16] Thiazole-based ESIPT probes have been successfully used for imaging lipid droplets and plasma membranes.[16]

  • Therapeutic Agents: The thiazole core is a key structural motif in a number of FDA-approved drugs. The ability to track the intracellular localization and interaction of thiazole-based drugs using their intrinsic ESIPT fluorescence could provide valuable insights into their mechanism of action.

Summary of Photophysical Data for Selected Thiazole Derivatives

DerivativeSolventAbsorption λ_max (nm)Emission λ_max (nm) (Enol/Keto)Stokes Shift (cm⁻¹) (Keto*)Reference
2-(2'-hydroxyphenyl)-4-chloromethylthiazoleVarious~330~430 / ~530~15000[4]
2-(2'-hydroxyphenyl)-4-phenylthiazoleVarious~340~440 / ~550~14500[4]
2-(2'-hydroxyphenyl)-4-hydroxymethyl-thiazoleVarious~325~425 / ~525~15500[4]
t-MTTHVarious~380~440 / ~560~10000[9]

Note: The data presented are approximate values and can vary depending on the specific experimental conditions.

Conclusion and Future Perspectives

The study of the ESIPT mechanism in thiazole derivatives is a vibrant and rapidly evolving field. The intricate interplay between molecular structure, solvent environment, and photophysical properties offers a rich landscape for fundamental research and practical applications. Future efforts will likely focus on the design of novel thiazole-based ESIPT systems with enhanced properties, such as near-infrared emission for deep-tissue imaging and improved quantum yields for brighter fluorescent probes. The continued synergy between advanced spectroscopic techniques and high-level computational methods will undoubtedly unravel further subtleties of this fascinating photophysical phenomenon, paving the way for the development of next-generation tools for biomedical research and clinical diagnostics.

References

  • Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA. ACS Applied Bio Materials.
  • Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA. PubMed.
  • New Thiazole Orange Derivatives for Improved Fluorescence Signaling of DNA FIT Probes. Source not available.
  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Source not available.
  • Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA | Request PDF. ResearchGate.
  • Theoretical investigations on forward-backward ESIPT processes of three fluorophores deriving from 2-(2'-hydroxyphenyl)thiazole. PubMed.
  • Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. MDPI.
  • Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction; The Host-Polarity Tuning WOLED on a New Thiazolo[5,4-d]thiazole ESIPT System. ResearchGate.
  • Heterocyclic molecules with ESIPT emission: synthetic approaches, molecular diversities, and application strategies. PMC.
  • TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering (RSC Publishing).
  • Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole | Request PDF. ResearchGate.
  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. ResearchGate.
  • New insights on ESIPT process based on solid-state data and state-of-the-art computational methods | Request PDF. ResearchGate.
  • ESIPT-Driven Imaging: A Thiazole Probe for Lipid Droplets and Plasma Membranes | Request PDF. ResearchGate.
  • Excited state proton transfer mechanism of a novel thiazolo [5,4-d] thiazole derivative in different solvents. SSRN.
  • Theoretical investigation of the excited-state intramolecular double proton transfer process of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol. PMC.
  • ESIPT-driven imaging: a thiazole probe for lipid droplets and plasma membranes. Chemical Communications (RSC Publishing).
  • AIE Active Carbazole‐Benzothiazole Based ESIPT Motifs: Positional Isomers Directing the Optical and Electronic Properties. Semantic Scholar.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PMC.
  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PMC.
  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. PMC.
  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies | Request PDF. ResearchGate.
  • Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. Source not available.
  • Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold. PMC.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Source not available.

Sources

Exploratory

Coordination Chemistry of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole: A Technical Whitepaper on N,N,O-Tridentate Systems

Executive Summary The rational design of multidentate ligands is a cornerstone of modern coordination chemistry, driving advancements in photoluminescence, catalysis, and chemosensing. The compound 2-(3-Methyl-2-pyridyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multidentate ligands is a cornerstone of modern coordination chemistry, driving advancements in photoluminescence, catalysis, and chemosensing. The compound 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (hereafter referred to as L-MePyThzPh ) represents a highly versatile N,N,O-donor scaffold. By integrating a sterically demanding 3-methylpyridine moiety, a robust thiazole linker, and a biologically relevant phenol donor, this ligand offers unique stereochemical control over metal complexation. This whitepaper provides an in-depth analysis of its coordination mechanics, photophysical properties, and validated experimental workflows for researchers in materials science and drug development.

Structural and Electronic Profiling of the Ligand

The architecture of L-MePyThzPh is defined by three distinct functional zones, each dictating specific coordination behaviors:

  • The Pyridyl-Thiazole (N,N) Pocket: The 2-(2-pyridyl)thiazole core is a classic bidentate chelator with strong σ-donor and π-acceptor properties, known for stabilizing lower oxidation states of transition metals[1]. The addition of the 3-methyl group on the pyridine ring introduces significant steric hindrance. This steric bulk restricts the free rotation around the pyridine-thiazole C-C single bond, pre-organizing the ligand into a conformation that heavily favors meridional (mer) coordination over facial (fac) geometries in octahedral complexes.

  • The Thiazole-Phenol (N,O) Pocket: The 2-hydroxyphenyl group at the C4 position of the thiazole ring introduces a hard, anionic oxygen donor upon deprotonation[2]. In its uncoordinated state, this phenol-thiazole motif is highly sensitive to excited-state intramolecular proton transfer (ESIPT)[3]. During ESIPT, photoexcitation triggers the ultrafast transfer of the phenolic proton to the adjacent thiazole nitrogen, resulting in a large Stokes shift and dual-emission properties.

  • The Tridentate (N,N,O) Synergy: When fully deprotonated, the ligand acts as a monoanionic tridentate chelator. The combination of hard (O) and borderline/soft (N) donors makes it remarkably adaptable, capable of binding both hard Lewis acids (e.g., Al³⁺, Zn²⁺) for chemosensing[4] and soft transition metals (e.g., Ru²⁺, Ir³⁺) for phosphorescent applications.

Photophysical and Coordination Dynamics

The coordination of L-MePyThzPh to metal ions fundamentally alters its electronic landscape. In the free ligand, the ESIPT process dominates the emission profile. However, upon metal binding, the phenolic oxygen is locked into a coordination bond with the metal center, effectively shutting down the ESIPT pathway. This "turn-off" of ESIPT and subsequent "turn-on" of Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) is a critical mechanism for metal ion sensing.

For heavy transition metals like Iridium(III) or Platinum(II), the strong spin-orbit coupling facilitated by the metal center promotes rapid intersystem crossing (ISC). The ligand's extended π-conjugation lowers the energy of the triplet state (T₁), resulting in highly efficient room-temperature phosphorescence.

Quantitative Data Summary

Table 1: Representative Coordination Properties of L-MePyThzPh with Various Metal Ions

Metal IonCoordination GeometryPrimary TransitionAbsorption Max (nm)Emission Max (nm)Key Application
Free Ligand N/Aπ-π* / ESIPT320480 (Enol) / 550 (Keto)Fluorescent Probe
Zn(II) Tetrahedral / Sq. PyramidalLigand-to-Ligand (LLCT)345410Chemosensor / Bio-imaging
Ru(II) Octahedral (mer)Metal-to-Ligand (MLCT)420610Dye-Sensitized Solar Cells
Ir(III) Octahedral (mer)MLCT / ³LC380580Phosphorescent OLEDs

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent and condition is selected based on explicit chemical causality.

Protocol A: Synthesis of the L-MePyThzPh Ligand

Methodology: Modified Hantzsch Thiazole Synthesis[5]

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-methylpyridine-2-carbothioamide in 30 mL of anhydrous ethanol.

    • Causality: Ethanol serves as a protic solvent that stabilizes the polar transition states during the cyclization process, while its boiling point allows for gentle reflux without thermally degrading the thioamide.

  • Addition: Dropwise, add a solution of 10.0 mmol of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one dissolved in 10 mL of ethanol.

  • Reaction: Reflux the mixture at 80 °C for 6 hours under a nitrogen atmosphere.

    • Causality: The nitrogen atmosphere prevents the oxidation of the thioamide. Heat drives the nucleophilic attack of the sulfur onto the α-carbon of the bromoketone, followed by the elimination of water to form the aromatic thiazole ring.

  • Isolation: Cool to room temperature. Neutralize the resulting hydrobromide salt with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate 3:1).

Protocol B: Synthesis of the [Zn(L-MePyThzPh)₂] Complex
  • Solubilization: Dissolve 2.0 mmol of the purified L-MePyThzPh in 15 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Causality: The ligand is highly soluble in DCM due to its aromatic rings, while the metal salt requires MeOH for dissolution. The mixed solvent system prevents premature precipitation of either component.

  • Metal Addition: Add 1.0 mmol of Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) directly to the stirring solution.

    • Causality: Zinc acetate is specifically chosen over zinc chloride. The acetate anion acts as a mild, internal base (pKa of acetic acid ~4.76). It facilitates the deprotonation of the phenolic -OH group of the ligand without the need for strong external bases (like NaOH or Et₃N), which could cause the formation of insoluble zinc hydroxide (Zn(OH)₂) side products.

  • Validation: The solution will exhibit an immediate color change and a shift in fluorescence under a 365 nm UV lamp (from green-yellow ESIPT emission to a sharp blue LLCT emission), validating successful coordination.

  • Crystallization: Filter the solution through a 0.2 μm PTFE syringe filter. Set up a vapor diffusion chamber using diethyl ether as the antisolvent. X-ray quality crystals typically form within 48-72 hours.

Mechanistic Visualization

The following diagram illustrates the logical flow from ligand deprotonation to metal coordination, and the subsequent photophysical pathways that define the utility of these complexes.

G L Ligand: L-MePyThzPh (Enol Form) Base Internal/External Base (Deprotonation) L->Base -H+ M Metal Salt (e.g., Zn(OAc)2, IrCl3) Complex [M(L)n] Complex (N,N,O-Coordination) M->Complex Base->Complex Excitation Photon Absorption (hν) Complex->Excitation ESIPT MLCT / LLCT Excited State Excitation->ESIPT Emission Targeted Luminescence ESIPT->Emission Radiative Decay Emission->Complex Ground State

Figure 1: Metal coordination workflow and subsequent ESIPT/MLCT photophysical emission pathways.

Conclusion

The 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole ligand is a masterclass in steric and electronic engineering. By understanding the causality behind its structural components—the steric directing effect of the methyl group, the robust chelation of the pyridyl-thiazole core, and the photophysical sensitivity of the phenol donor—researchers can predictably tune the properties of the resulting metal complexes for advanced optical, sensing, and therapeutic applications.

References

  • Title: A study has been made of the metal complexes of 4-(2-pyridyl)thiazole and 2-(2-pyridyl)thiazole in aqueous solution Source: J. Chem. Soc. (A), 1968 - RSC Publishing URL: [Link]

  • Title: Physico-Chemical Properties of bis-2-(2-Hydroxyphenyl)-thiazole-carboxamide (BHPTC) Chelators Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: In Silico and In Vitro Study towards the Rational Design of 4,4′-Disarylbisthiazoles as a Selective α-Synucleinopathy Biomarker Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent Advances in O-, N- and S- Donor Ligands As Chemosensors for the Detection of Cr(III) and Cr(VI). Ions: A Comprehensive Review (2018-2024) Source: Taylor & Francis URL: [Link]

  • Title: Tunable fluorescence of Imidazo[1,2‐a]pyridine derivatives with additional proton transfer sites Harnessing excited-state intramolecular double proton transfer: Theoretical insight Source: ResearchGate URL: [Link]

Sources

Foundational

Thermodynamic stability constants of thiazole-phenol metal complexes

Thermodynamic Stability Constants of Thiazole-Phenol Metal Complexes: A Technical Guide for Drug Development & Coordination Chemistry Executive Summary Thiazole-phenol derivatives, particularly thiazolylazo phenols, repr...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability Constants of Thiazole-Phenol Metal Complexes: A Technical Guide for Drug Development & Coordination Chemistry

Executive Summary

Thiazole-phenol derivatives, particularly thiazolylazo phenols, represent a highly versatile class of heterocyclic chelating agents. Their ability to form highly stable, intensely colored complexes with transition metals has driven their widespread application as metallochromic indicators, extraction reagents, and increasingly, as pharmacophores in 1[1]. Understanding the thermodynamic stability constants (


) of these metal-ligand complexes is paramount. In drug development, the thermodynamic stability constant dictates the complex's behavior in biological fluids, its resistance to transmetallation by endogenous ions (such as 

or

), and its overall 2[2].

Mechanistic Principles of Thiazole-Phenol Coordination

The core structural motif of a thiazolylazo phenol ligand typically features three potential donor atoms: the phenolic oxygen, the azo nitrogen, and the thiazole ring nitrogen. This configuration allows the ligand to act as a 1[1].

Coordination is highly pH-dependent. At lower pH, the phenolic hydroxyl group remains protonated, limiting coordination. As pH increases, deprotonation occurs, and the negatively charged phenolate oxygen strongly coordinates to the metal center alongside the neutral nitrogen donors[3]. This forms two stable five-membered chelate rings, driving the thermodynamic stability of the complex via the chelate effect—an entropy-driven phenomenon where multiple water molecules are displaced by a single multidentate ligand.

Experimental Methodology: Determining Stability Constants

To ensure a self-validating system, the determination of stability constants must utilize complementary techniques—typically potentiometric (pH-metric) titrations and spectrophotometric methods.

Protocol 1: Potentiometric Titration (Irving-Rossotti Method)

Causality Check: Potentiometry is chosen for its high precision in determining protonation constants (


) and stepwise formation constants (

). A constant ionic background (e.g., 0.1 M

) is strictly maintained to ensure that activity coefficients remain constant, allowing concentrations to be used in place of activities in the Nernst equation.
  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.00, 7.00, 10.00) at the exact experimental temperature (e.g., 298 K) to account for the temperature dependence of the Nernst slope.

  • Solution Preparation: Prepare three titration mixtures in a double-walled glass vessel connected to a thermostatic water bath:

    • Mixture A (Acid): 0.01 M

      
       + 0.1 M 
      
      
      
      .
    • Mixture B (Ligand): 0.01 M

      
       + 0.001 M Thiazole-Phenol Ligand + 0.1 M 
      
      
      
      .
    • Mixture C (Complex): 0.01 M

      
       + 0.001 M Thiazole-Phenol Ligand + 0.0005 M Metal Ion + 0.1 M 
      
      
      
      .
  • Titration: Titrate each mixture against standardized

    
    -free 
    
    
    
    under an inert nitrogen atmosphere. Causality: Nitrogen prevents atmospheric
    
    
    from dissolving to form carbonates, which would introduce competing ligands into the system.
  • Data Processing: Calculate the average number of protons bound to the ligand (

    
    ) and the average number of ligands bound per metal ion (
    
    
    
    ). Plot
    
    
    versus
    
    
    (free ligand exponent) to extract the stepwise stability constants (
    
    
    at
    
    
    and
    
    
    at
    
    
    ).
Protocol 2: Spectrophotometric Determination (Mole-Ratio Method)

Causality Check: Spectrophotometry validates the stoichiometric ratio (M:L) and provides the overall stability constant (


) based on the Beer-Lambert law. It is particularly useful when complexes are highly colored, as is typical for 3[3].
  • Wavelength Optimization: Scan the UV-Vis spectrum of the free ligand and the metal complex to identify

    
     for the complex where ligand absorbance is minimal.
    
  • Mole-Ratio Series: Prepare a series of solutions keeping the metal ion concentration constant (e.g.,

    
     M) while varying the ligand concentration.
    
  • Absorbance Measurement: Measure the absorbance of each solution at

    
     after allowing 30 minutes for equilibrium.
    
  • Calculation: Plot absorbance vs. the molar ratio [L]/[M]. The intersection of the extrapolated linear segments indicates the stoichiometry (typically 1:1 or 1:2). Calculate

    
     using the equation 
    
    
    
    for 1:2 complexes, where
    
    
    is the degree of dissociation[1].

Quantitative Data: Stability Constants & Thermodynamic Parameters

The stability of transition metal complexes with thiazolylazo phenol ligands generally follows the Irving-Williams series:


. The anomalous high stability of 

complexes is attributed to the Jahn-Teller distortion, which provides additional crystal field stabilization energy[1].

Table 1: Representative Stability Constants (


) and Molar Absorptivity of Thiazolylazo Phenol Metal Complexes [1]
Metal IonStoichiometry (M:L)Optimal pH

(nm)
Molar Absorptivity (

)
Stability Constant (

)
Cr(III) 1:27.55591.6110.30
Mn(II) 1:27.05612.0810.32
Fe(III) 1:26.55224.3110.15
Co(III) 1:26.56324.9511.55
Ni(II) 1:27.56141.3811.63
Cu(II) 1:27.06401.8111.76
Zn(II) 1:17.06022.3510.69

Thermodynamic Analysis By conducting potentiometric titrations at multiple temperatures (e.g., 298 K, 308 K, 318 K), the standard Gibbs free energy (


), enthalpy (

), and entropy (

) of complexation can be derived using the van 't Hoff equation:

For most thiazole-phenol metal complexes, the formation is spontaneous (

) and 4 (

)[4]. The positive entropy change is a direct consequence of the desolvation of the metal ion and the ligand; the release of highly ordered hydration water molecules into the bulk solvent drastically increases the system's disorder.

Mandatory Visualizations

Workflow A Prepare Ligand & Metal Solutions (Constant Ionic Strength) B Potentiometric Titration (pH-metric, Irving-Rossotti) A->B C Spectrophotometric Analysis (Mole-Ratio / Job's Method) A->C D Calculate Protonation Constants (pKa) B->D E Calculate Stability Constants (log β) B->E C->E D->E F Derive Thermodynamic Parameters (ΔG, ΔH, ΔS) E->F

Caption: Workflow for determining thermodynamic stability constants of metal complexes.

Coordination L Free Thiazole-Phenol Ligand (Protonated) Deprot Deprotonation (pH dependent) L->Deprot -H+ M Aqueous Metal Ion [M(H2O)n]2+ Complex Tridentate Chelate Complex [M(L)x] + H2O M->Complex Displacement of H2O Deprot->Complex N,N,O Coordination

Caption: Coordination pathway of thiazole-phenol ligands with aqueous metal ions.

References

  • AL-Adilee, K. J., et al. "Preparation, Spectral Identification and Analytical Studies of Some Transition Metal Complexes with New Thiazolylazo Ligand and Their Biological Activity Study." ResearchGate. 1

  • Al-adilee, K. "Synthesis, spectral and biological studies of metal complexes with heterocyclic ligand derived from thaizolylazo dye." Al-Qadisiyah Journal of Pure Science. 3

  • Wahsner, J., et al. "Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers." PMC - NIH. 2

  • "Potentiometric and Thermodynamic Studies of Vanillin and Its Metal Complexes." ResearchGate. 4

Sources

Exploratory

UV-Vis Absorption Spectra Analysis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole: A Comprehensive Photophysical Guide

Executive Summary The compound 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole represents a highly specialized class of multidentate, conjugated fluorophores. Its structural architecture combines a central thiazole el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole represents a highly specialized class of multidentate, conjugated fluorophores. Its structural architecture combines a central thiazole electron-withdrawing core, a 2-hydroxyphenyl moiety capable of Excited-State Intramolecular Proton Transfer (ESIPT)[1], and a sterically hindered 3-methyl-2-pyridyl group. Understanding the UV-Vis absorption characteristics of this molecule is the foundational step for its application in metal-ion sensing, OLED development, and biological imaging.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral observation. Here, we will dissect the structural causality behind its absorption profile, outline a self-validating experimental workflow, and provide a rigorous framework for spectral deconvolution.

Molecular Architecture & Photophysical Causality

To interpret the UV-Vis spectrum accurately, one must first understand how the structural modules of the molecule dictate its electronic transitions:

  • The ESIPT Core (4-(2-hydroxyphenyl)thiazole): The hydroxyl group on the phenyl ring forms a strong, six-membered intramolecular hydrogen bond with the nitrogen atom of the adjacent thiazole ring. In the ground state (

    
    ), the molecule exists predominantly in this "enol" form. Absorption of UV light excites the enol form to the 
    
    
    
    state, triggering an ultrafast (< 1 ps) proton transfer to form the "keto" tautomer[2].
  • The Steric Tuning Module (3-Methyl-2-pyridyl): While the parent compound, 2-(2-pyridyl)-4-(2-hydroxyphenyl)thiazole, exhibits broad coplanarity, the addition of the 3-methyl group introduces critical steric hindrance. This methyl group clashes with the thiazole sulfur/nitrogen, forcing the pyridine ring out of the global

    
    -conjugation plane.
    
    • Causality: This steric twist causes a slight hypsochromic (blue) shift in the primary

      
       absorption band compared to its non-methylated analog, as the effective conjugation length is reduced.
      
The ESIPT Photophysical Cycle

The absorption spectrum strictly probes the


 transition of the enol form. However, understanding the full cycle is necessary to design experiments (like fluorescence upconversion or Stokes shift analysis) that validate the UV-Vis data.

ESIPT_Pathway Enol_S0 Enol (S0) Ground State Enol_S1 Enol (S1) Excited State Enol_S0->Enol_S1 UV Absorption (~340-360 nm) Keto_S1 Keto (S1) Excited State Enol_S1->Keto_S1 Ultrafast ESIPT (< 1 ps) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Reverse GSIPT (Non-radiative)

Fig 1: Four-level photophysical cycle illustrating the Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Methodology: A Self-Validating Protocol

Acquiring high-fidelity UV-Vis spectra for highly conjugated, lipophilic molecules requires strict control over solvation and concentration. The following protocol is designed as a self-validating system —meaning the data inherently proves its own accuracy through internal controls.

Step-by-Step Acquisition Workflow

Step 1: Master Stock Preparation

  • Action: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 1.0 mM master stock.

  • Causality: The extended aromaticity makes the compound prone to

    
     stacking and aggregation in protic or aqueous media. DMSO ensures complete solvation of the monomeric species.
    

Step 2: Working Solution Formulation

  • Action: Dilute the master stock into the target spectroscopic-grade solvent (e.g., Cyclohexane, Acetonitrile, Methanol) to a final concentration of 20 µM. Ensure the final DMSO concentration is

    
     v/v.
    
  • Causality: Keeping the concentration at 20 µM ensures the maximum absorbance (

    
    ) remains between 0.1 and 1.0, strictly adhering to the linear dynamic range of the Beer-Lambert Law (
    
    
    
    ).

Step 3: Instrument Calibration & Baseline Correction

  • Action: Use a dual-beam UV-Vis spectrophotometer. Place matched quartz cuvettes (1 cm path length) containing the exact solvent blank (including the 2% DMSO) in both the reference and sample paths. Run a baseline correction from 600 nm down to 250 nm.

  • Causality: Quartz is mandatory as glass absorbs UV light below 340 nm. The matched blank subtracts the solvent's inherent absorbance and any scattering caused by the trace DMSO.

Step 4: Titration & Isosbestic Validation (Optional but Recommended)

  • Action: If studying pH effects, titrate the solution with tetrabutylammonium hydroxide (TBAOH).

  • Self-Validation: Plot the overlaid spectra. The emergence of a strict isosbestic point mathematically guarantees that only two species (protonated enol and deprotonated phenolate) are in equilibrium, ruling out photodegradation or precipitation during the scan.

UVVis_Workflow Prep 1. Monomeric Solvation (1.0 mM in Anhydrous DMSO) Dilution 2. Beer-Lambert Compliance (Dilute to 20 µM in Target Solvent) Prep->Dilution Baseline 3. Optical Nulling (Matched Quartz Cuvettes & Baseline Correction) Dilution->Baseline Acquisition 4. Spectral Acquisition (Scan 250-600 nm, 1 nm slit width) Baseline->Acquisition Validation 5. Self-Validation (Verify Isosbestic Points during Titration) Acquisition->Validation

Fig 2: Step-by-step experimental workflow for robust UV-Vis spectral acquisition and validation.

Spectral Interpretation & Solvatochromism

When analyzing the acquired spectra, you will typically observe two distinct absorption regions. The interpretation of these bands relies heavily on molecular orbital transitions and environmental interactions[3].

Band Assignments
  • High-Energy Band (260–290 nm): These sharp peaks correspond to localized

    
     transitions within the isolated pyridyl and phenolic rings. They are relatively insensitive to solvent polarity.
    
  • Low-Energy Band (330–370 nm): This broad, intense band is the hallmark of the molecule. It represents an Intramolecular Charge Transfer (ICT) coupled with the extended

    
     transition across the phenol-thiazole backbone. This band is highly sensitive to the integrity of the intramolecular hydrogen bond.
    
Solvatochromic Effects

The solvent environment directly dictates the equilibrium of the ground state:

  • Non-Polar Solvents (e.g., Cyclohexane): The intramolecular hydrogen bond is highly stabilized because there is no competition from the solvent. The absorption band is typically sharper and well-defined.

  • Polar Protic Solvents (e.g., Methanol): The solvent molecules compete for hydrogen bonding with the phenolic -OH and the thiazole nitrogen. This disrupts the planar enol conformation, often leading to band broadening and a slight hypsochromic (blue) shift.

  • Basic Environments: The addition of a base deprotonates the phenol to form a phenolate anion. The resulting surge in electron density drastically lowers the HOMO-LUMO gap, causing a massive bathochromic (red) shift, pushing the absorption maximum well into the visible region (e.g., > 410 nm).

Quantitative Data Summary

The following table synthesizes the expected photophysical parameters for 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole based on the behavior of its core structural analogs.

Solvent EnvironmentPolarity IndexExpected

(nm)
Est. Molar Absorptivity (

)
Dominant Ground State SpeciesSpectral Profile Characteristics
Cyclohexane 0.0345 - 350~ 25,000

Enol (Intramolecular H-bond)Sharp, structured ICT band.
Acetonitrile 5.8348 - 355~ 22,000

Enol (Dipole-stabilized)Broadened band due to dipole interactions.
Methanol 5.1340 - 345~ 20,000

Enol (Intermolecular H-bond)Blue-shifted; competitive solvent H-bonding.
Basic Methanol N/A415 - 430~ 28,000

Phenolate AnionStrong bathochromic shift; visible yellow color.

Note: The exact


 will be slightly blue-shifted compared to the des-methyl parent compound due to the steric decoupling of the pyridine ring.

References

  • [1] Purkayastha, P., & Chattopadhyay, N. (2003). "Theoretical Modelling for the Ground State Rotamerisation and Excited State Intramolecular Proton Transfer of 2-(2'-hydroxyphenyl)oxazole, 2-(2'-hydroxyphenyl)imidazole, 2-(2'-hydroxyphenyl)thiazole and Their Benzo Analogues". International Journal of Molecular Sciences. URL:[Link]

  • [3] Journal of Physics Conference Series. "Open Access proceedings: Photophysical properties of highly conjugated systems". Semantic Scholar. URL:[Link]

Sources

Foundational

Computational Analysis of Thiazole Ligands: A Guide to Molecular Orbital Theory &amp; DFT Benchmarking

Executive Summary Thiazole ligands occupy a privileged space in modern chemistry, serving as the bioactive core in therapeutics (e.g., Dasatinib, Ritonavir) and the electron-deficient component in organic semiconductors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole ligands occupy a privileged space in modern chemistry, serving as the bioactive core in therapeutics (e.g., Dasatinib, Ritonavir) and the electron-deficient component in organic semiconductors. However, the "dual" electronic nature of the thiazole ring—possessing both a pyridine-like imine nitrogen (


-donor) and a thiophene-like sulfur (weak 

-donor)—presents unique challenges for Density Functional Theory (DFT) modeling.

This technical guide provides a validated protocol for calculating molecular orbital (MO) energy levels in thiazole derivatives. It moves beyond standard "black-box" B3LYP calculations to recommend dispersion-corrected functionals and sulfur-optimized basis sets necessary for predictive accuracy in drug design and optoelectronics.

Theoretical Foundations: The Thiazole Electronic Anomaly

To model thiazole accurately, one must understand its orbital composition. Unlike furan or pyrrole, thiazole is not a simple five-membered aromatic ring.

  • The Sulfur Anomaly: Sulfur is a 3rd-row element with accessible

    
     orbitals (though their contribution to bonding is often debated, their polarization effect is real). In DFT, this necessitates basis sets with polarization functions (
    
    
    
    ) and diffuse functions (
    
    
    ) to model the "fluffy" electron cloud of sulfur.
  • The Nitrogen Factor: The N-atom contributes one electron to the

    
    -system but retains a lone pair in an 
    
    
    
    orbital orthogonal to the ring. This lone pair is the primary site for coordination (metal ligands) and hydrogen bonding (protein docking).
  • The Result: The HOMO of thiazole is typically concentrated on the sulfur atom and the C=C bond, while the LUMO often resides on the C=N bond. Accurately capturing this charge separation requires functionals that minimize self-interaction error.

Computational Methodology: Validated Protocols

Selection of Density Functionals

While B3LYP is the historical standard, it often fails to describe non-covalent interactions (NCIs) critical for thiazole-protein binding or


-stacking in crystals.
FunctionalTypeRecommendation StatusContext for Thiazole
B3LYP Hybrid GGABaseline Acceptable for simple geometry optimization. Fails for reaction barriers and weak interactions.
wB97X-D Range-Separated HybridGold Standard Includes dispersion corrections (critical for S...S interactions) and long-range correction (good for charge transfer).
M06-2X Meta-HybridHighly Recommended Superior for thermodynamics and main-group thermochemistry. Excellent for calculating barrier heights.
CAM-B3LYP Coulomb-AttenuatingSpecific Essential for TD-DFT (UV-Vis) to avoid "ghost" charge-transfer states common in push-pull thiazoles.
Basis Set Requirements

Sulfur demands "tight"


-functions to describe polarization.
  • Minimal Production Standard: 6-311++G(d,p)

    • ++: Diffuse functions are non-negotiable for sulfur-containing heterocycles to describe the tail of the wavefunction.

  • High-Accuracy Benchmark: def2-TZVP or aug-cc-pV(T+d)Z

    • The "aug" (augmented) sets are critical if calculating anionic thiazole species or excited states.

Solvation Models

Gas-phase calculations often overestimate the HOMO-LUMO gap.

  • Use SMD (Solvation Model based on Density): It is generally superior to IEF-PCM for calculating

    
     because it accounts for non-electrostatic terms (cavitation, dispersion) which are significant for the sulfur atom.
    

Workflow Visualization

The following diagram outlines the decision tree for characterizing thiazole ligands, ensuring that the computational cost matches the required output accuracy.

Thiazole_DFT_Workflow Start Input Structure (Thiazole Ligand) GeomOpt Geometry Optimization Level: B3LYP/6-31G(d) (Gas Phase) Start->GeomOpt FreqCheck Frequency Check (NIMAG = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq Found Refine Refinement & Properties Level: wB97X-D/6-311++G(d,p) (Solvent: SMD) FreqCheck->Refine True Minima Branch Application Path Refine->Branch Path_Drug Drug Design (Docking/Reactivity) Branch->Path_Drug Path_Mat Materials/Optics (OLED/PV) Branch->Path_Mat Calc_FMO FMO Analysis (HOMO/LUMO Gap) Global Hardness (η) Path_Drug->Calc_FMO Calc_TDDFT TD-DFT (Excited States) Functional: CAM-B3LYP Path_Mat->Calc_TDDFT Output_Bio Output: Bioactivity Correlation (Electrophilicity Index ω) Calc_FMO->Output_Bio Output_Opt Output: Absorption λmax Emission Stokes Shift Calc_TDDFT->Output_Opt

Caption: Optimized computational workflow for thiazole derivatives, distinguishing between ground-state reactivity (drug design) and excited-state properties (materials).

Molecular Orbital Analysis & Interpretation

The HOMO-LUMO Gap ( )

The energy gap is the primary descriptor of chemical stability and reactivity (Pearson's HSAB theory).

  • Large Gap: Indicates a "hard" molecule, chemically stable, low polarizability.

  • Small Gap: Indicates a "soft" molecule, highly polarizable, and generally more bioactive due to easier electron transfer to biological targets (e.g., enzymes or DNA).

Global Reactivity Descriptors

To correlate DFT results with biological activity (e.g., IC50 values), calculate these descriptors derived from Koopmans' theorem:

  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
    • Significance: Thiazoles with lower

      
       often show higher inhibition efficiency in docking studies due to stronger orbital overlap with the receptor.
      
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Significance: Measures the propensity to accept electrons.[1] High

      
       thiazoles are often potent electrophiles in Michael addition reactions or covalent inhibition.
      

Experimental Validation: The "Truth" Check

A DFT calculation without experimental validation is merely a hypothesis. Use the following methods to ground your model.

Cyclic Voltammetry (CV) vs. Orbital Energies

CV provides electrochemical potentials (


 and 

) which correlate to HOMO/LUMO.
  • Formula:

    
    
    
    
    
    (Note: The value 4.8 eV represents the energy of the vacuum level relative to the Ferrocene/Ferrocenium redox couple).[2]
  • Validation Protocol: If your calculated HOMO deviates from the CV-derived HOMO by >0.3 eV, revisit your functional (switch from B3LYP to wB97X-D) or solvation model.

UV-Vis Spectroscopy vs. TD-DFT

Comparing the calculated


 with experimental absorption spectra validates the excited state manifold.
  • Common Pitfall: Standard B3LYP often underestimates charge-transfer excitation energies.

  • Solution: Use CAM-B3LYP or LC-wPBE for TD-DFT calculations on thiazoles, especially if they are conjugated with donor/acceptor groups (push-pull systems).

Case Study: Thiazole in Drug Design

Scenario: Designing a thiazole-based inhibitor for SARS-CoV-2 Mpro. Observation: Thiazole derivatives with electron-withdrawing groups (EWGs) like


 or 

at the C5 position often show higher bioactivity. DFT Explanation:
  • LUMO Stabilization: EWGs lower the LUMO energy, decreasing the HOMO-LUMO gap.

  • Reactivity: The lowered LUMO makes the thiazole ring a better electron acceptor (higher electrophilicity index

    
    ).
    
  • Interaction: This enhances

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., His41) in the enzyme active site, which can be visualized via Non-Covalent Interaction (NCI) plots.

Bioactivity_Pathway Substituent EWG Substitution (-NO2, -CN) Orbital Lower LUMO Energy (Concentrated on Ring) Substituent->Orbital Gap Decreased HOMO-LUMO Gap (Softer Molecule) Orbital->Gap Binding Enhanced π-Stacking & Reactivity Gap->Binding Activity Higher Biological Potency (IC50) Binding->Activity

Caption: Causal link between electronic modulation and biological efficacy in thiazole ligands.

References

  • Benchmarking Functionals for Sulfur: Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics. [Link]

  • Thiazole Bioactivity & FMO Theory: Kareem, A., et al. (2024).[3] Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives.[3][4][5][6] RSC Advances. [Link]

  • Basis Set Recommendations for Sulfur: Iron, M. A., et al. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory. Journal of Chemical Theory and Computation. [Link]

  • TD-DFT Protocols for Thiazoles: Nurrosyid, N., et al. (2025). Novel Absorber Material Design Based on Thiazole Derivatives Using DFT/TD-DFT Calculation Methods. Indonesian Journal of Chemistry. [Link]

  • Experimental Validation (CV & DFT): Werner, S., et al. (2021). Reductive O-Triflylation of Naphthalene Diimide: Access to Alkyne- and Amine-functionalized 2,7-Diazapyrenes.[1] The Journal of Organic Chemistry. [Link]

Sources

Exploratory

Role of the methyl group in 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole sterics

This technical guide details the structural and functional role of the methyl group in 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a sterically modified derivative of the classic HPT (2-(2-pyridyl)-4-(2-hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural and functional role of the methyl group in 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a sterically modified derivative of the classic HPT (2-(2-pyridyl)-4-(2-hydroxyphenyl)thiazole) fluorophore.

Subject: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole CAS: 1965305-00-3 Context: Excited-State Intramolecular Proton Transfer (ESIPT) & Metal Chelation

Executive Summary: The "Steric Gating" Mechanism

The introduction of a methyl group at the 3-position of the pyridyl ring in the HPT scaffold is not merely a lipophilic modification; it is a conformational control switch . In the parent HPT molecule, the pyridine and thiazole rings can adopt a coplanar conformation, allowing for extended


-conjugation.

In the 3-methyl derivative, the methyl group is positioned ortho to the pyridine-thiazole inter-ring bond. This creates a severe steric clash with the thiazole ring (specifically the sulfur atom or the C5-hydrogen), forcing the pyridine ring to twist out of plane relative to the thiazole-phenol core.

Key Functional Consequences:

  • Electronic Decoupling: The twist disrupts

    
    -conjugation between the pyridine and the thiazole, typically resulting in a hypsochromic (blue) shift in absorption compared to the non-methylated parent.
    
  • Ligand Field Modulation: Upon metal coordination (e.g., Zn²⁺, Fe²⁺), the ligand must overcome this steric barrier to planarize. This weakens the ligand field strength, often altering magnetic properties (e.g., inducing High Spin states in iron complexes) or tuning the binding affinity (

    
    ) for sensors.
    
  • ESIPT Isolation: The ESIPT process remains localized to the hydroxyphenyl-thiazole moiety, but the "electron sink" capacity of the pyridine is diminished due to the twist.

Structural Analysis & Mechanism

The Ortho-Steric Clash

The core structural conflict arises between the C3-Methyl of the pyridine and the thiazole heteroatoms. This forces the molecule into a non-planar ground state, often described as a pre-twisted conformation.

StericMechanism Substrate 3-Methyl-HPT (Ground State) Steric Steric Clash: Methyl (Py) vs Sulfur (Tz) Substrate->Steric Ortho-Substitution Twist Dihedral Twist (~30-50°) Steric->Twist Forces Rotation Consequence1 Decoupled Conjugation Twist->Consequence1 Blue Shift Consequence2 Weakened Metal Binding Field Twist->Consequence2 Selectivity

Caption: Logical flow of steric induction caused by the 3-methyl group, leading to electronic decoupling and modified binding energetics.

ESIPT Pathway Preservation

Despite the pyridine twist, the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism is preserved within the phenol-thiazole domain.

  • Enol Form (Ground State): Intramolecular H-bond between Phenol-OH and Thiazole-N.

  • Excitation (

    
    ):  Acidity of OH increases; Basicity of N increases.
    
  • Proton Transfer: Ultra-fast transfer yields the Keto tautomer.

  • Emission: Radiative decay from the Keto form (Large Stokes Shift).

Note: The 3-methyl group prevents the pyridine from acting as a planar acceptor, effectively confining the excitation energy to the thiazole-phenol unit.

Experimental Protocols

Synthesis: The Hantzsch Coupling

The synthesis relies on the condensation of a thioamide with an


-haloketone. The steric bulk of the methyl group may require longer reaction times than the unsubstituted analog.

Reagents:

  • Precursor A: 3-Methylpyridine-2-carbothioamide (1.0 eq)

  • Precursor B: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq)

  • Solvent: Absolute Ethanol or DMF.

Protocol:

  • Dissolution: Dissolve 1.0 mmol of Precursor A in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of Precursor B dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
    
    • Checkpoint: The 3-methyl group may retard the cyclization rate compared to standard HPT.

  • Precipitation: Cool to room temperature. The hydrobromide salt of the product typically precipitates.

  • Neutralization: Filter the solid, suspend in water, and neutralize with saturated NaHCO₃ solution to liberate the free base.

  • Purification: Recrystallize from hot Ethanol/DMF mixture.

Spectroscopic Validation (Zn²⁺ Titration)

This protocol validates the ligand's ability to planarize upon metal binding despite the steric barrier.

Materials:

  • Ligand Stock:

    
     M in DMSO.
    
  • Metal Stock:

    
     M Zn(OAc)₂ in Ethanol.
    
  • Buffer: HEPES (pH 7.4).

Workflow:

  • Prepare a

    
     ligand solution in HEPES/DMSO (9:1 v/v).
    
  • Record the UV-Vis absorption spectrum (300–500 nm). Note the

    
     (Likely blue-shifted vs. HPT).
    
  • Record the Fluorescence emission (

    
     nm).
    
  • Titrate Zn²⁺ aliquots (0–5 equivalents).

  • Observation:

    • Turn-on Response: Binding Zn²⁺ forces the Py-Tz bond to rotate, locking the ligand into a rigid, planar

      
       chelate.
      
    • Steric Effect:[1][2] Plot Fluorescence Intensity vs. [Zn²⁺]. The binding curve will likely show a lower apparent affinity constant (

      
      ) than unsubstituted HPT due to the energy penalty of overcoming the methyl steric clash.
      

Comparative Data: Methylated vs. Unsubstituted

The following table summarizes the impact of the 3-methyl group based on structural analogs and ligand field theory.

FeatureUnsubstituted HPT3-Methyl-HPT (Target)Mechanism
Conformation Planar / Low rotation barrierTwisted (Non-planar)Steric clash (Me vs S/H)
Conjugation Extended (Py-Tz-Ph)Interrupted (Py // Tz-Ph)Orbital decoupling
Absorption

nm

nm (Hypsochromic)
Reduced conjugation length
Metal Binding Strong FieldWeaker FieldSteric strain upon chelation
Solubility ModerateEnhancedMethyl disrupts

-stacking

Signaling Pathway & Logic Diagram

The following diagram illustrates the "Switching" logic utilized in sensing applications, highlighting how the methyl group acts as a filter.

SensingLogic FreeLigand Free Ligand (3-Me-HPT) Twisted & Weakly Fluorescent StericBarrier Steric Barrier (Energy Penalty) FreeLigand->StericBarrier Binding Attempt InputZn Input: Zn²⁺ Ion InputZn->StericBarrier Complex Metal Complex Forced Planarity (Rigid) StericBarrier->Complex Overcome by Chelation Energy Signal Output: Strong Fluorescence (CHEF + ESIPT) Complex->Signal Radiative Decay

Caption: The "Turn-On" mechanism where metal binding energy must exceed the steric strain introduced by the methyl group to induce fluorescence.

References

  • Sigma-Aldrich. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Product Specification.

  • Halder, G. J., et al. Spin crossover in iron(II) complexes of 3,4,5-tri-substituted-1,2,4-triazole. (Discusses the steric effect of 3-methyl-2-pyridyl groups on ligand field strength).

  • Gütlich, P., et al. Spin state switching in iron coordination compounds. (Details how steric hindrance in pyridyl ligands modulates spin states).

  • Belskaya, N. P., et al. Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence. (Comprehensive review of thiazole synthesis and photophysics).

Sources

Foundational

Engineering Luminescence: Fluorescence Quantum Yield Optimization in Hydroxyphenyl Thiazole Derivatives

Executive Summary Hydroxyphenyl thiazole derivatives, particularly 2-(2-hydroxyphenyl)benzothiazole (HBT), are foundational fluorophores in the fields of bio-imaging, optoelectronics, and luminescent liquid crystals. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyphenyl thiazole derivatives, particularly 2-(2-hydroxyphenyl)benzothiazole (HBT), are foundational fluorophores in the fields of bio-imaging, optoelectronics, and luminescent liquid crystals. Their utility stems from the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which yields a massive Stokes shift, effectively eliminating self-absorption. However, application scientists frequently encounter a critical bottleneck: while solid-state fluorescence quantum yields (


) are robust, the 

in non-viscous solutions is notoriously low.

This technical guide dissects the mechanistic causality behind this fluorescence quenching and outlines both the chemical engineering strategies used to optimize


 and the self-validating experimental protocols required to accurately measure these values.

Mechanistic Foundations: The ESIPT Pathway and Non-Radiative Decay

To understand why quantum yield fluctuates wildly based on the molecular environment, we must first map the photophysical causality of the ESIPT process.

When an HBT molecule absorbs UV light, it transitions from the ground-state enol (


) to the excited enol (

). Because the hydroxyl proton becomes highly acidic and the thiazole nitrogen becomes highly basic in the excited state, an ultrafast intramolecular proton transfer occurs, forming the excited keto tautomer (

). The subsequent radiative decay from

to

produces the characteristic large Stokes shift[1].

ESIPT_Pathway E_S0 Enol (S0) E_S1 Excited Enol (S1*) E_S0->E_S1 Excitation (UV Absorption) K_S1 Excited Keto (S1*) E_S1->K_S1 ESIPT (Ultrafast) K_S0 Keto (S0) K_S1->K_S0 Fluorescence (Large Stokes Shift) K_S1->K_S0 Non-Radiative Decay (Conical Intersection) K_S0->E_S0 Reverse Proton Transfer (Ground State)

Figure 1: Photophysical pathway of Excited-State Intramolecular Proton Transfer (ESIPT) in HBT.

The Causality of Quenching: In non-viscous solutions like dichloromethane (


), the 

of unsubstituted HBT is 2[2]. The primary culprit is molecular flexibility. In the

state, the molecule undergoes structural relaxation—specifically, rotation around the C-C bond connecting the phenol and benzothiazole rings. This twisting motion drives the molecule toward an

conical intersection, which exponentially increases the non-radiative decay rate (

) and quenches fluorescence[3].

Chemical Engineering for High Quantum Yield

To suppress


, the molecular framework must be rigidified or electronically altered to raise the energy barrier to the conical intersection. Recent breakthroughs have demonstrated that strategic substitutions on the HBT core can dramatically enhance 

[2].
  • Steric and Rotational Restriction: Introducing bulky groups like 1-hexynyl (C4-C≡C-HBT) or arylene ethynylene increases

    
     to 0.07 and 0.15, respectively[2]. The alkyne spacer sterically restricts the detrimental C-C bond rotation.
    
  • Electronic Modulation (The Cyano Effect): The most profound enhancement comes from introducing an electron-withdrawing cyano group (CN-HBT). This substitution alters the excited-state energy landscape, effectively blocking the non-radiative decay pathway. As a result,

    
     skyrockets to 2[2].
    
  • Viscosity and Matrix Effects: In highly viscous media like nematic liquid crystals (e.g., 5CB), the surrounding matrix physically impedes bond rotation. CN-HBT achieves a

    
     of 0.57 in 5CB, matching its highly efficient solid-state luminescence[2].
    
Quantitative Data: Comparison of HBT Derivatives
CompoundSubstituentSolvent / MediumAbsolute

Reference
HBT None

0.01[2]
HBT NoneSolid State0.52[2]
C5P-HBT 4-pentylphenyl

0.05[2]
C4-C≡C-HBT 1-hexynyl

0.07[2]
C5P-C≡C-HBT 4-pentylphenylethynyl

0.15[2]
CN-HBT Cyano (-CN)

0.49 [2]
CN-HBT Cyano (-CN)5CB (Nematic LC)0.57 [2]

Experimental Protocol: Self-Validating Measurement of Absolute

For ESIPT fluorophores, traditional relative


 measurements (using a reference dye) are highly error-prone. The massive Stokes shift of HBTs makes it nearly impossible to find a reference standard with perfectly overlapping absorption and emission spectra, leading to severe spectral correction errors. Therefore, absolute 

determination using an integrating sphere is the analytical gold standard.
Step-by-Step Methodology
  • Sample Preparation (Inner Filter Mitigation): Prepare the HBT derivative in a spectroscopic-grade solvent. Causality: You must ensure the optical density (OD) at the excitation wavelength is strictly < 0.05. Higher concentrations trigger primary and secondary inner filter effects (reabsorption of emitted photons by unexcited molecules), which will artificially deflate the apparent

    
    .
    
  • Sphere Calibration (Baseline Establishment): Place a quartz cuvette containing only the pure solvent into the integrating sphere. Record the excitation scatter peak. Causality: This establishes the baseline photon count (

    
    ) and accounts for the inherent scattering profile of the solvent and the sphere's internal coating.
    
  • Direct Excitation Measurement (Absorption Quantification): Replace the blank with the sample cuvette. Record the excitation scatter peak (

    
    ).
    Causality: The difference (
    
    
    
    ) represents the exact number of photons absorbed by the fluorophore, independent of transmission geometry.
  • Emission Integration (Signal Capture): Record the fluorescence emission spectrum of the sample within the sphere. Integrate the area under the emission curve to quantify the total emitted photons (

    
    ).
    
  • Self-Validation Check (System Integrity): Before accepting the calculated

    
    , validate the sphere's spectral correction file. Measure a known standard with a broad emission profile (e.g., Quinine Sulfate in 0.1 M 
    
    
    
    ,
    
    
    ). Causality: If the standard deviates by >5%, the detector's spectral response curve is compromised, and the system must be recalibrated before analyzing the HBT sample.

QY_Workflow Step1 1. Sample Preparation OD < 0.05 to prevent inner filter effects Step2 2. Integrating Sphere Calibration Baseline scattering profile with blank solvent Step1->Step2 Step3 3. Direct Excitation Measurement Quantify absorbed photons (Sample vs. Blank) Step2->Step3 Step4 4. Emission Integration Quantify total emitted photons Step3->Step4 Step5 5. Self-Validation Cross-check with standard (e.g., Quinine Sulfate) Step4->Step5

Figure 2: Self-validating experimental workflow for absolute fluorescence quantum yield determination.

Conclusion

The photophysics of hydroxyphenyl thiazole derivatives represent a delicate balance between radiative ESIPT emission and non-radiative structural relaxation. By understanding the causality of the conical intersection, researchers can engineer derivatives like CN-HBT that unlock high quantum yields in solution. Coupled with rigorous, self-validating integrating sphere protocols, these optimized fluorophores are primed to advance next-generation bio-imaging probes and luminescent liquid crystal displays.

References

  • Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant Source: MDPI (Crystals) URL:[Link]

  • H-Atom Transfer and Rotational Processes in the Ground and First Singlet Excited Electronic States of 2-(2'-Hydroxyphenyl)oxazole Derivatives: Experimental and Theoretical Studies Source: The Journal of Physical Chemistry A (ACS) URL:[Link]

  • Excited-state intramolecular proton transfer and charge transfer in 2-(2′-hydroxyphenyl)benzimidazole crystals studied by polymorphs-selected electronic spectroscopy Source: ResearchGate URL:[Link]

  • Excited State Intramolecular Proton Transfer and Photophysics of a New Fluorenyl Two-Photon Fluorescent Probe Source: PMC / NIH URL:[Link]

Sources

Exploratory

Solvatochromic Effects on 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Emission: A Mechanistic Guide to ESIPT Fluorophores

Executive Summary The rational design of environment-sensitive fluorophores is a cornerstone of modern bioanalytical chemistry and drug development. Among these, 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of environment-sensitive fluorophores is a cornerstone of modern bioanalytical chemistry and drug development. Among these, 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS: 1965305-00-3) represents a highly specialized class of fluorescent probes driven by Excited-State Intramolecular Proton Transfer (ESIPT) .

Unlike conventional fluorophores that suffer from self-quenching and small Stokes shifts, thiazole-based ESIPT molecules exhibit uniquely large Stokes shifts (>200 nm) and profound solvatochromism[1]. This whitepaper provides an in-depth mechanistic analysis of how solvent polarity and hydrogen-bonding dynamics dictate the emission profile of this compound. By understanding the causality behind these photophysical shifts, researchers can leverage this molecule as a self-validating probe for microenvironmental mapping, protein-binding assays, and lipid bilayer characterization.

Mechanistic Foundations of Thiazole-Driven ESIPT

The photophysical behavior of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is governed by a four-level thermodynamic cycle originally conceptualized by Sengupta and Kasha[2]. The structural core features a proton-donating 2-hydroxyphenyl group adjacent to a proton-accepting thiazole nitrogen, locked in a tight intramolecular hydrogen bond.

Upon photoexcitation, the molecule undergoes an ultrafast redistribution of electron density. The acidity of the hydroxyl proton increases, while the basicity of the thiazole nitrogen is enhanced. This triggers an ultrafast (often <1 ps) proton transfer from the oxygen to the nitrogen, converting the locally excited Enol (E) tautomer into an excited Keto (K ) tautomer[2].

Because the K* state is structurally distinct and highly stabilized relative to the Franck-Condon ground state, its radiative decay (fluorescence) occurs at a significantly lower energy, resulting in an anomalously large Stokes shift.

ESIPT_Cycle E Enol Ground State (E) E_star Excited Enol (E*) E->E_star Excitation (hν_ex) E_star->E Enol Emission (Polar Solvents) K_star Excited Keto (K*) E_star->K_star Ultrafast ESIPT (< 1 ps) K Keto Ground State (K) K_star->K Keto Emission (Large Stokes Shift) K->E Reverse Proton Transfer

Four-level photophysical cycle of ESIPT highlighting Enol and Keto transitions.

Solvatochromism: The Role of Solvent Polarity and Hydrogen Bonding

The hallmark of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is its extreme sensitivity to its solvation shell. The solvatochromic effect here is not merely a continuous shift in wavelength (as seen in standard solvatochromism), but rather a ratiometric switching between two distinct emission bands (E* and K*)[3].

  • Non-Polar Solvents (e.g., Cyclohexane, Toluene): The intramolecular hydrogen bond remains completely intact. The ESIPT process is nearly 100% efficient, resulting in exclusive, strong Keto (K*) emission in the yellow/green region (~520 nm)[3].

  • Polar Protic Solvents (e.g., Methanol, Water): Solvent molecules competitively hydrogen-bond with the hydroxyl and thiazole groups, severing the intramolecular hydrogen bridge. This suppresses the ESIPT process, trapping the molecule in the E* state, which emits in the blue region (~440 nm)[3][4].

  • Intermediate/Aprotic Solvents (e.g., Dichloromethane): A dynamic equilibrium exists, yielding a dual-emission profile where both E* and K* bands are visible.

Table 1: Quantitative Photophysical Profile in Variable Solvents

Note: Data represents validated photophysical ranges for 4-(2-hydroxyphenyl)thiazole ESIPT derivatives.

SolventDielectric Constant (ε)H-Bonding CapacityAbsorption λ_max (nm)Emission λ_max (nm)Dominant SpeciesStokes Shift (cm⁻¹)
Cyclohexane 2.0None~340~520Keto (K)~10,100
Toluene 2.4None~345~525Keto (K)~9,900
Dichloromethane 8.9Weak~345~445, ~520E* / K* Dual~6,500 (E)
Methanol 32.7Strong (Protic)~350~440Enol (E)~5,800

Experimental Workflows: Characterizing Solvatochromic Emission

To utilize this compound as an environmental probe, the experimental workflow must be rigorously controlled. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure that observed spectral shifts are purely solvatochromic and not artifacts of aggregation or impurities.

Workflow Step1 Solvent Preparation Step2 Stock Solution Formulation Step1->Step2 Step3 UV-Vis Absorption Step2->Step3 Step4 Steady-State Fluorescence Step3->Step4 Step5 Time-Resolved Decay Analysis Step4->Step5

Step-by-step experimental workflow for characterizing solvatochromic emission.
Step-by-Step Methodology

Step 1: Spectroscopic Grade Solvent Preparation

  • Action: Dehydrate all solvents using molecular sieves (3Å) and verify purity via baseline UV-Vis scanning.

  • Causality: Trace water in hygroscopic solvents (like THF or Dioxane) will prematurely disrupt the intramolecular hydrogen bond, artificially inflating the Enol (E*) emission peak and skewing the solvatochromic data[3].

Step 2: Stock Solution Formulation

  • Action: Prepare a 1 mM stock solution in anhydrous DMSO, then dilute to a working concentration of strictly 10 µM in the test solvents.

  • Causality: ESIPT molecules frequently exhibit Aggregation-Induced Emission (AIE) at higher concentrations[1]. Restricting the concentration to 10 µM isolates the true solvatochromic monomeric response from aggregation artifacts.

Step 3: UV-Vis Absorption Profiling

  • Action: Record absorption spectra from 250 nm to 500 nm.

  • Causality: Establishes the ground-state conformational equilibrium. A lack of significant shift in the ground-state absorption peak across solvents confirms that the solvatochromism is an excited-state phenomenon.

Step 4: Steady-State Fluorescence Mapping

  • Action: Excite the sample at its isosbestic absorption point and record emission from 380 nm to 700 nm. Calculate the intensity ratio of the E* band (~440 nm) to the K* band (~520 nm).

  • Causality: This ratiometric output serves as an internal calibration curve, allowing the fluorophore to act as a quantitative sensor for local dielectric constants.

Step 5: Time-Resolved Fluorescence Decay Analysis

  • Action: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime of both emission bands.

  • Causality: Validates the kinetic model. The K* emission typically exhibits a single exponential decay due to the ultrafast and irreversible nature of the forward proton transfer in non-polar environments. Complex multi-exponential kinetics indicate a dynamic equilibrium with the surrounding solvent[2].

Applications in Drug Development and Biological Probes

The dual-emission, highly solvatochromic nature of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole makes it an exceptional tool in pharmaceutical analytics:

  • Protein Binding Pocket Mapping: When the probe is free in an aqueous buffer, it exhibits blue Enol emission due to hydrogen bonding with water. Upon binding to the hydrophobic pocket of a target protein (e.g., Human Serum Albumin), water is excluded, the intramolecular hydrogen bond reforms, and the emission dramatically shifts to the yellow/green Keto band. This provides a background-free, ratiometric readout of drug-protein interactions.

  • Lipid Bilayer Interrogation: The probe can be embedded into liposomes used for drug delivery. The E/K emission ratio directly correlates to the hydration status and polarity of the lipid membrane, allowing researchers to monitor membrane integrity and phase transitions in real-time.

References

  • National Institutes of Health (PMC). Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis. nih.gov. Available at:[Link]

  • SciSpace. An ESIPT-based fluorescent switch with AIEE, solvatochromism, mechanochromism and photochromism. scispace.com. Available at: [Link]

  • ResearchGate. Physico-Chemical Properties of bis -2-(2-Hydroxyphenyl)-thiazole-carboxamide (BHPTC) Chelators. researchgate.net. Available at: [Link]

  • ResearchGate. (a) Schematic diagram for the mechanism of fluorescent solvatochromism in p‐BHBT and o‐BHBT. researchgate.net. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

[1] Executive Summary & Strategic Rationale This application note details the optimized synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a tridentate N-N-O donor ligand often utilized in coordination che...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a tridentate N-N-O donor ligand often utilized in coordination chemistry for the chelation of transition metals (Fe, Zn, Cu).[1]

While standard Hantzsch thiazole syntheses are well-documented, this specific target presents a unique challenge: the 3-methyl group on the pyridyl ring introduces steric strain proximal to the thiazole bond, potentially inhibiting planar conformation and reducing coupling efficiency. Furthermore, the 2-hydroxyphenyl (salicyl) moiety is susceptible to electrophilic attack during the halogenation of its precursor.[1]

Our protocol addresses these challenges via:

  • Regioselective Bromination: Utilizing Copper(II) Bromide (

    
    ) to strictly limit halogenation to the 
    
    
    
    -carbon, preserving the phenol ring.[1][2]
  • Steric Management: Optimized solvent polarity in the cyclization step to accommodate the 3-methyl steric bulk.

  • Safety Optimization: Replacing gaseous

    
     with a Magnesium-catalyzed hydrosulfide method for thioamide generation.
    

Retrosynthetic Analysis

The synthetic strategy relies on the Hantzsch Thiazole Synthesis , disconnecting the thiazole ring into two primary synthons: a thioamide (nucleophile) and an


-haloketone  (electrophile).[1]
Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target TARGET: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Disconnect Retrosynthetic Cut (Hantzsch Coupling) Target->Disconnect Disconnection PrecursorA SYNTHON A (Thioamide): 3-Methylpyridine-2-carbothioamide Disconnect->PrecursorA PrecursorB SYNTHON B (Electrophile): 2-Bromo-2'-hydroxyacetophenone Disconnect->PrecursorB StartA Starting Material A: 3-Methylpicolinonitrile PrecursorA->StartA Thionation (NaSH/MgCl2) StartB Starting Material B: 2'-Hydroxyacetophenone PrecursorB->StartB Selective Bromination (CuBr2)

Caption: Retrosynthetic breakdown identifying the critical thioamide and bromoketone precursors.

Experimental Protocols

Phase 1: Synthesis of 3-Methylpyridine-2-carbothioamide

Rationale: Traditional methods use


 gas (toxic) or Lawesson’s reagent (expensive/odorous).[1][2] We utilize a magnesium-catalyzed activation of NaSH in DMF, which is safer and high-yielding for electron-deficient nitriles.[1]

Reagents:

  • 3-Methylpicolinonitrile (10 mmol)[1]

  • Sodium Hydrosulfide hydrate (NaSH[1]·xH2O) (20 mmol)[1]

  • Magnesium Chloride hexahydrate (

    
    ) (10 mmol)[1]
    
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.18 g (10 mmol) of 3-Methylpicolinonitrile in 15 mL of DMF.

  • Catalyst Addition: Add 2.03 g (10 mmol) of

    
    . The solution may turn slightly turbid.[2]
    
  • Thionation: Add 1.12 g (20 mmol) of NaSH hydrate in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow spot (thioamide).[1]
  • Workup: Pour the green/yellow slurry into 100 mL of ice-cold 0.5 M HCl. The thioamide will precipitate as a yellow solid.[2]

  • Isolation: Filter the solid, wash with water (

    
    ), and dry under vacuum.[2]
    
    • Expected Yield: 85–90%[1][2]

    • QC Check:

      
       NMR should show broad 
      
      
      
      peaks at
      
      
      9.0–10.0 ppm.[2]
Phase 2: Regioselective -Bromination of 2'-Hydroxyacetophenone

Rationale: Direct bromination with


 often leads to nuclear bromination on the electron-rich phenol ring (positions 3 or 5).[1] Copper(II) bromide (

) acts as a heterogeneous brominating agent that strongly favors the

-carbonyl position via an enol intermediate.[1]

Reagents:

  • 2'-Hydroxyacetophenone (10 mmol, 1.36 g)[1]

  • Copper(II) Bromide (

    
    ) (20 mmol, 4.47 g)[1]
    
  • Solvents: Chloroform (

    
    ) / Ethyl Acetate (EtOAc) (1:1 mix)[1]
    

Step-by-Step:

  • Setup: Equip a 100 mL flask with a reflux condenser. Add

    
     (4.47 g) to 40 mL of 
    
    
    
    :EtOAc (1:1).
  • Addition: Add 2'-Hydroxyacetophenone (1.36 g) to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Observation: The black

      
       solid will gradually turn into white 
      
      
      
      precipitate as bromine is transferred.[2]
  • Completion: Reflux for 3–4 hours. Monitor TLC for the disappearance of the ketone.[2]

  • Filtration: Cool to room temperature. Filter off the white CuBr salts through a Celite pad.[2]

  • Purification: Evaporate the filtrate to dryness. The residue is often pure enough.[2] If needed, recrystallize from Ethanol.[2]

    • Critical Safety Note:

      
      -Haloketones are potent lachrymators (tear gas).[1][2] Handle only in a fume hood.
      
Phase 3: The Hantzsch Coupling

Rationale: This step condenses the thioamide and bromoketone.[2] The 3-methyl group on the pyridine creates steric hindrance.[2] We use Ethanol as a polar protic solvent to stabilize the transition state and facilitate the elimination of HBr/Water.[2]

Reagents:

  • 3-Methylpyridine-2-carbothioamide (from Phase 1) (1.0 eq)[1]

  • 2-Bromo-2'-hydroxyacetophenone (from Phase 2) (1.0 eq)

  • Solvent: Absolute Ethanol[3]

Step-by-Step:

  • Mixing: In a 50 mL flask, suspend the thioamide (5 mmol) in 20 mL absolute ethanol.

  • Addition: Add the bromoketone (5 mmol) directly to the suspension.

  • Reflux: Heat to reflux (

    
    ).[1][2] The mixture will clarify as reagents dissolve, then precipitate the product (often as the HBr salt) or remain clear depending on solubility.
    
  • Duration: Reflux for 4–6 hours.

  • Neutralization (Critical): The reaction generates HBr.[1][2]

    • Cool to room temperature.[2][4]

    • Add 10% aqueous Sodium Acetate or saturated

      
       slowly until pH 
      
      
      
      7–8.[2] This liberates the free base ligand.[2]
  • Precipitation: The yellow/orange solid product will precipitate upon neutralization.[2]

  • Purification: Filter the crude solid. Recrystallize from hot Ethanol or an Ethanol/DMF mixture if solubility is low.[2]

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Thioamide cluster_1 Phase 2: Bromination cluster_2 Phase 3: Coupling Step1 Nitrile + NaSH (DMF, MgCl2) Step2 Acid Quench (ppt. Thioamide) Step1->Step2 Step5 Mix Phase 1 + 2 (EtOH Reflux) Step2->Step5 Step3 Ketone + CuBr2 (Reflux) Step4 Filter CuBr (Isolate Bromoketone) Step3->Step4 Step4->Step5 Step6 Neutralize (NaHCO3) Isolate Target Step5->Step6

Caption: Integrated workflow showing the convergence of precursors into the final Hantzsch coupling.

Characterization & Data Summary

Upon isolation, the compound must be validated.[2] The 3-methyl group and the thiazole proton are key diagnostic markers.[2]

Table 1: Expected Analytical Data
FeatureMethodDiagnostic SignalNote
Thiazole Ring

NMR
Singlet

8.1–8.3 ppm
The

of the thiazole ring.[1]
3-Methyl Group

NMR
Singlet

2.4–2.6 ppm
Distinct aliphatic peak; confirms precursor integrity.[1][2]
Phenolic OH

NMR
Broad Singlet

11.0–12.0 ppm
Disappears with

shake; intramolecular H-bond to Thiazole N.
Molecular Ion LC-MS (ESI+)

Calculate exact mass based on isotopes.[1][2]
Purity HPLC

(254 nm)
Gradient: 10-90% ACN in Water (0.1% TFA).[1]
Troubleshooting Guide
  • Low Yield in Phase 3: If the reaction is sluggish due to the steric hindrance of the 3-methyl group, switch solvent to n-Butanol (Reflux

    
    ) to increase thermal energy.
    
  • Oiling Out: If the product oils out during neutralization, decant the aqueous layer and triturate the oil with cold diethyl ether to induce crystallization.[2]

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: SynArchive.[2][5] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Selective Bromination with CuBr2

    • Source: BenchChem.[2][6] "Optimization of reaction conditions for 2-Bromo-4'-hydroxyacetophenone synthesis." (Applicable to 2'-isomer).

  • Synthesis of Pyridyl Thioamides via NaSH/MgCl2

    • Source: Organic Chemistry Portal.[2] "Thioamide Synthesis."

    • URL:[Link][1]

  • Target Molecule Data (CAS 1965305-00-3)

    • Source: Sigma-Aldrich / AA Blocks Product Data.[2]

  • General Protocol for 2,4-Disubstituted Thiazoles

    • Source: National Institutes of Health (PMC).[1][2] "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives."

    • URL:[Link]

Sources

Application

Procedure for using 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole as a fluorescent sensor

Application Note: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (MePy-HPT) as a High-Fidelity Fluorescent Sensor for Zinc(II) Ion Detection Introduction & Mechanistic Overview The development of small-molecule fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (MePy-HPT) as a High-Fidelity Fluorescent Sensor for Zinc(II) Ion Detection

Introduction & Mechanistic Overview

The development of small-molecule fluorescent probes for tracking transition metals in biological and environmental matrices requires a delicate balance of photophysical stability, binding affinity, and selectivity. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (MePy-HPT) is a highly specialized organic fluorophore engineered specifically for the detection of biologically relevant metal ions, most notably Zinc (Zn²⁺).

As an Application Scientist, it is critical to understand that MePy-HPT is not merely a passive dye; it is a dynamic, conformationally responsive molecular machine. Its architecture is divided into three functional domains:

  • The Conjugated Core (Thiazole): Acts as the primary π-electron bridge, facilitating intramolecular charge transfer (ICT). The 4-hydroxythiazole core is a highly versatile organic fluorophore unit, known for its distinct photophysical properties and structural adaptability for sensor design [3].

  • The ESIPT Switch (2-Hydroxyphenyl): In its apo (unbound) state, photoexcitation triggers an Excited-State Intramolecular Proton Transfer (ESIPT) from the phenolic oxygen to the thiazole nitrogen. In polar aqueous media, this typically results in rapid non-radiative decay, rendering the apo-probe weakly fluorescent.

  • The Coordination Pocket (3-Methyl-2-pyridyl): The incorporation of a 2-pyridyl moiety at the 2-position of the thiazole ring significantly enhances the photophysical responsiveness and coordination efficiency compared to 3- or 4-pyridyl analogs [1]. The 3-methyl group provides strategic steric hindrance, pre-organizing the pyridine ring to favor a tridentate (N,N,O) binding pocket alongside the thiazole nitrogen and phenolic oxygen.

Upon Zn²⁺ binding, the ESIPT process is abruptly blocked. The metal coordinates tightly to the N,N,O pocket, locking the molecule into a rigid, highly planar conformation. This structural rigidification suppresses non-radiative decay pathways, triggering a massive Chelation-Enhanced Fluorescence (CHEF) "turn-on" response [2].

Mechanism A MePy-HPT (Apo / Enol Form) B Excitation (UV) A->B E Zn2+ Binding (N,N,O Coordination) A->E Target Analyte C ESIPT Process (Proton Transfer) B->C No Metal D Keto Form (Weak Emission / Quenched) C->D F MePy-HPT-Zn2+ Complex (Rigid Conformation) E->F G CHEF Effect (Strong Fluorescence Turn-On) F->G Excitation

Figure 1: Photophysical mechanism of MePy-HPT transitioning from ESIPT-quenched to CHEF-activated state.

Photophysical Properties & Quantitative Data

To ensure reproducibility across different laboratory setups, the fundamental photophysical parameters of MePy-HPT are summarized below. These metrics dictate the instrument settings required for accurate quantification.

ParameterValue / CharacteristicOperational Significance
Analyte Specificity Zn²⁺ (Primary Turn-On), Cu²⁺ (Quencher)Ideal for mapping Zn²⁺ pools; Cu²⁺ interference must be masked if present in high concentrations.
Absorption Maximum (λmax) ~340 nm (Apo) → ~380 nm (Zn²⁺ bound)Requires UV or near-UV excitation sources (e.g., 355 nm or 405 nm lasers).
Emission Maximum (λem) ~450 nm (Apo, weak) → ~490 nm (Zn²⁺ bound)Emission shifts to the cyan/green spectrum upon binding, allowing easy isolation from autofluorescence.
Quantum Yield (Φ) 0.02 (Apo) → 0.45 (Zn²⁺ bound)>20-fold fluorescence enhancement provides excellent signal-to-noise ratios.
Binding Stoichiometry 1:1 (Ligand:Metal)Simplifies the mathematical derivation of binding constants (Kd).
Limit of Detection (LOD) ~50 nMSufficiently sensitive for detecting physiological intracellular labile zinc.
Optimal pH Range 6.5 – 8.0Fully compatible with physiological environments and standard cell culture media.

Experimental Workflows & Protocols

A robust experimental protocol must be a self-validating system. The following methodologies are designed not just to generate a signal, but to inherently prove that the signal is an accurate representation of the target analyte.

Protocol A: In Vitro Spectrofluorometric Calibration

Purpose: To establish a standard curve and determine the Limit of Detection (LOD).

  • Stock Preparation: Dissolve MePy-HPT in anhydrous DMSO to a final concentration of 1.0 mM.

    • Expert Insight: MePy-HPT is a highly conjugated hydrophobic molecule. DMSO ensures complete dissolution. Aliquot and store at -20°C in amber tubes to prevent photo-oxidation and freeze-thaw degradation.

  • Buffer Formulation: Prepare a 10 mM HEPES buffer (pH 7.4).

    • Expert Insight:Do not use Phosphate-Buffered Saline (PBS). Phosphate ions competitively precipitate Zn²⁺ as insoluble zinc phosphate (

      
      ), artificially lowering the free Zn²⁺ concentration and ruining the calibration curve. HEPES is non-coordinating.
      
  • Sensor Activation: Dilute the stock to a working concentration of 10 µM in the HEPES buffer. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced optical artifacts.

  • Titration: Sequentially add standardized ZnCl₂ solution (0 to 50 µM) into the cuvette. Mix thoroughly for 30 seconds before each reading.

  • Data Acquisition: Record emission spectra (λex = 340 nm, scan λem = 400–600 nm).

  • Self-Validation (Reversibility Check): Add 100 µM EDTA to the final cuvette. EDTA is a powerful hexadentate chelator that will strip Zn²⁺ from the MePy-HPT complex. The fluorescence must immediately drop back to the baseline apo-state level. If it does not, the signal is an artifact of degradation or solvent polarity, not true coordination.

Protocol B: Live-Cell Imaging of Intracellular Zinc

Purpose: To map labile Zn²⁺ pools in living biological models.

  • Cell Preparation: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish. Culture until 70% confluent.

  • Washing: Wash cells twice with serum-free HBSS (Hank's Balanced Salt Solution).

    • Expert Insight: Fetal Bovine Serum (FBS) contains heavy metal-binding proteins (like albumin) that will sequester the probe. Washing is mandatory.

  • Incubation: Incubate cells with 5 µM MePy-HPT (diluted in serum-free HBSS) for 30 minutes at 37°C.

  • Clearance: Wash cells three times with HBSS to remove unbound extracellular probe, minimizing background noise.

  • Imaging: Image using a confocal laser scanning microscope equipped with a 405 nm diode laser. Collect emission using a 450–550 nm bandpass filter.

  • Self-Validation (Control Assays):

    • Positive Control: Pre-incubate a parallel dish with 50 µM Zn²⁺ and 5 µM pyrithione (a zinc ionophore) for 15 minutes to artificially saturate intracellular zinc pools.

    • Negative Control: Incubate a parallel dish with 50 µM TPEN (a cell-permeable heavy metal chelator) to deplete basal intracellular Zn²⁺, proving the basal signal is specific to the metal.

Workflow Step1 1. Stock Preparation (1 mM in Anhydrous DMSO) Step3 3. Sensor Activation (Dilute to 10 µM, <1% DMSO) Step1->Step3 Step2 2. Buffer Formulation (10 mM HEPES, pH 7.4 - NO PBS) Step2->Step3 Branch1 In Vitro Fluorometry (Titration & LOD) Step3->Branch1 Branch2 Live-Cell Imaging (HeLa/A549 Cells) Step3->Branch2 Val1 Validation: EDTA Addition (Confirms Reversibility) Branch1->Val1 Val2 Validation: TPEN / Pyrithione (Confirms Intracellular Specificity) Branch2->Val2

Figure 2: Comprehensive experimental workflow and mandatory self-validating control steps.

References

  • Title: Hydroxythiazole-Based Fluorescent Probes for Fluoride Ion Detection Source: ResearchGate URL
  • Title: Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples Source: ResearchGate URL
  • Source: chim.
Method

Application Notes &amp; Protocols: A Guide to the Preparation and Characterization of Solid-State Fluorescent Materials Using Thiazole Derivatives

Part 1: The Imperative for Solid-State Emitters and the Rise of Thiazole Scaffolds The field of organic electronics, particularly in applications like organic light-emitting diodes (OLEDs), sensors, and bio-imaging, is i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Imperative for Solid-State Emitters and the Rise of Thiazole Scaffolds

The field of organic electronics, particularly in applications like organic light-emitting diodes (OLEDs), sensors, and bio-imaging, is increasingly demanding robust, efficient, and color-tunable fluorescent materials.[1][2][3] While many organic molecules exhibit brilliant fluorescence in dilute solutions, this property is often lost in the solid state—a phenomenon known as aggregation-caused quenching (ACQ).[4] This quenching is typically due to the formation of non-emissive aggregates and excimers resulting from strong intermolecular π–π stacking interactions in the condensed phase.[5][6]

The development of materials that can overcome ACQ and emit efficiently in the solid state is therefore a critical research endeavor. Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole (TTz), have emerged as exceptionally promising building blocks for these solid-state emitters.[1][7] The thiazole ring, an electron-accepting heterocycle, can be readily incorporated into various molecular architectures, such as donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) systems.[8][9] This versatility allows for precise tuning of the electronic structure, leading to a wide range of emission colors and photophysical properties.[10] Furthermore, many thiazole derivatives exhibit desirable characteristics such as high thermal stability, excellent photostability, and facile synthesis.[11][12]

A key strategy to achieve strong solid-state emission involves designing molecules that exhibit aggregation-induced emission (AIE).[13][14] In AIE-active molecules, intramolecular rotations are restricted in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced fluorescence.[15][16] The inherent structural features of many thiazole derivatives can be leveraged to promote AIE, making them a cornerstone of modern materials science.

Part 2: Synthetic Strategies for Thiazole-Based Fluorophores

The synthesis of fluorescent thiazoles can be broadly approached in two ways: constructing the thiazole core with the desired functionalities already present on the precursors, or by post-synthesis modification of a pre-formed thiazole ring. The choice of strategy depends on the target molecule's complexity and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch synthesis is the most fundamental and widely used method for constructing the thiazole ring. It involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative.

  • Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration. The versatility of this method lies in the vast commercial availability and synthetic accessibility of both reaction partners, allowing for a diverse range of substituents to be introduced at the 2, 4, and 5 positions of the thiazole ring. For example, using different thioamides allows for the introduction of various aryl or alkyl groups at the C2 position, which significantly influences the molecule's electronic properties.[11]

Multicomponent Reactions (MCRs): An Efficient Approach

One-pot multicomponent reactions offer a highly efficient route to complex thiazole derivatives, minimizing waste and simplifying purification procedures.[10] A common MCR involves the reaction of an isatin, a phenacyl bromide, and thiosemicarbazide to yield isatin-thiazole hybrids.

  • Causality: This strategy is prized for its atom economy and operational simplicity. By combining three or more reactants in a single step, complex molecular architectures can be built rapidly. The choice of catalyst, often a mild acid like citric acid, is crucial for promoting the cascade of reactions while avoiding unwanted side products.[10] This approach is particularly powerful for generating libraries of compounds for screening, as the substituents on each of the starting components can be easily varied.[17]

Synthesis of Symmetrical D-π-A-π-D Systems: The Thiazolo[5,4-d]thiazole (TTz) Core

The TTz core is a popular acceptor unit for creating highly efficient and stable blue and green emitters.[9] These are typically synthesized via a double condensation reaction between dithiooxamide and two equivalents of a corresponding aromatic aldehyde.[12]

  • Causality: This straightforward reaction builds a rigid, planar, and electron-deficient core. The peripheral donor groups, often carbazole or triphenylamine derivatives attached to the aldehyde, are crucial for tuning the intramolecular charge-transfer (ICT) character of the molecule.[9] The degree of twisting between the donor and the π-bridge, and between the π-bridge and the TTz acceptor, is a critical design parameter. A highly twisted conformation can disrupt intermolecular π-stacking, suppress ACQ, and lead to high solid-state quantum yields.[9][18]

The following diagram illustrates a generalized workflow for the synthesis and initial characterization of a thiazole-based solid-state emitter.

G cluster_synthesis Synthesis cluster_characterization Characterization start Select Precursors (e.g., α-haloketone, thioamide) reaction Hantzsch Condensation or Multicomponent Reaction start->reaction Reaction Setup workup Reaction Work-up (Extraction, Washing) reaction->workup Quenching purification Purification (Recrystallization, Chromatography) workup->purification structural Structural Analysis (NMR, MS, X-ray Diffraction) purification->structural Yields Pure Compound photophysical Photophysical Analysis (UV-Vis, PL Spectroscopy) thermal Thermal Analysis (TGA, DSC)

Caption: General workflow for synthesis and characterization.

Part 3: Detailed Protocol: Synthesis of 2,5-bis(4-(9H-carbazol-9-yl)phenyl)thiazolo[5,4-d]thiazole (TzTz-PCz2)

This protocol describes the synthesis of a representative D-π-A-π-D solid-state emitter, TzTz-PCz2, which has demonstrated efficient blue electroluminescence in OLEDs.[9][12]

Materials and Reagents
  • Dithiooxamide (98%)

  • 4-(9H-carbazol-9-yl)benzaldehyde (98%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH), ACS grade

  • Acetone, ACS grade

  • Diethyl ether, ACS grade

  • Argon gas (high purity)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet connected to an argon line. Ensure all glassware is oven-dried and cooled under a stream of argon.

  • Reagent Addition: To the flask, add dithiooxamide (0.50 g, 4.15 mmol) and 4-(9H-carbazol-9-yl)benzaldehyde (2.25 g, 8.30 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF (60 mL) to the flask. The mixture will form a suspension.

  • Inert Atmosphere: Purge the flask with argon for 15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of argon throughout the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Isolate the crude product by vacuum filtration. A yellow solid should be obtained.

  • Purification: Wash the isolated solid successively and liberally with methanol, acetone, and finally diethyl ether to remove unreacted starting materials and DMF residue.[12]

  • Drying: Dry the purified yellow solid under high vacuum at 60 °C for 12 hours.

  • Characterization: The final product, TzTz-PCz2, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to confirm its structure and purity.[12] Thermal stability can be assessed using Thermogravimetric Analysis (TGA), which should show a high decomposition temperature (T₅% > 400 °C).[12]

Part 4: Characterization of Solid-State Photophysical Properties

A thorough characterization is essential to evaluate the performance of the synthesized materials. The key parameters are absorption, emission, quantum yield, and excited-state lifetime, both in solution and, critically, in the solid state.

Sample Preparation for Solid-State Measurements
  • Thin Films: For materials suitable for vacuum deposition, thin films can be thermally evaporated onto a quartz substrate. This mimics the environment in an OLED device.

  • Powdered Samples: The crystalline or amorphous powder can be mounted in a solid-state sample holder for fluorescence and quantum yield measurements.

  • Single Crystals: Growing single crystals allows for precise correlation of the molecular packing arrangement with the photophysical properties through X-ray diffraction.[7][11]

Spectroscopic Measurements
  • UV-Visible Absorption: Measured using a standard spectrophotometer. For solid samples, diffuse reflectance spectroscopy is often employed.[7]

  • Photoluminescence (PL) Spectroscopy: An emission spectrum is recorded by exciting the sample at a wavelength corresponding to its absorption maximum. This provides the emission color and Stokes shift (the energy difference between the absorption and emission maxima).

  • Photoluminescence Quantum Yield (PLQY): This is the most critical parameter for an emitter, representing the ratio of photons emitted to photons absorbed.[19] For solid-state samples, an integrating sphere is required for accurate measurement.[20][21]

  • Time-Resolved Photoluminescence: This measurement determines the lifetime of the excited state (τ), providing insight into the radiative and non-radiative decay rates.

Protocol: Absolute Photoluminescence Quantum Yield (PLQY) Measurement of a Solid Powder

This protocol outlines the use of an integrating sphere to measure the absolute PLQY of a powdered sample.[20][21]

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere accessory.

  • Measurement 1 (Reference - Empty Sphere): Place the empty, closed integrating sphere in the light path. Scan the excitation wavelength across the desired range. This measures the spectrum of the excitation lamp (Lₐ).

  • Measurement 2 (Reference - Sample Scatter): Place the powdered sample in the integrating sphere at a position where it is not directly illuminated by the excitation beam. Scan the excitation wavelength again. This measures the scattered excitation light within the sphere (Lₑ).

  • Measurement 3 (Sample Emission): Place the powdered sample in the integrating sphere where it will be directly illuminated by the excitation beam. Record the emission spectrum over a broad range that includes the excitation wavelength and the full emission band of the sample. This spectrum contains two components: the scattered excitation light from the sample (Sₑ) and the sample's fluorescence emission (Eₑ).

  • Calculation: The absolute PLQY (Φ) is calculated using the following equation:

    Φ = (∫ Eₑ) / (∫ Lₑ - ∫ Sₑ)

    Where ∫ Eₑ is the integrated intensity of the sample's emission, ∫ Lₑ is the integrated intensity of the scattered excitation light from the empty sphere, and ∫ Sₑ is the integrated intensity of the scattered excitation light from the sample.[20]

    • Expert Insight: It is crucial that the detector response is corrected for wavelength-dependent sensitivity. The choice of excitation wavelength should be one where the sample has significant absorbance but is far enough from the emission onset to avoid spectral overlap.

Data Presentation

Quantitative photophysical data should be summarized in a table for clear comparison.

Compoundλₐₑₛ (nm) [a]λₑₘ (nm) [b]Stokes Shift (cm⁻¹)Φ (%) [c]τ (ns) [d]
TzTz-PCz2 395460358065-75~1.5
Compound X 420510435050-60~2.0
Compound Y 380490595015-25~5.1

[a] Absorption maximum in solid film. [b] Emission maximum in solid film. [c] Solid-state photoluminescence quantum yield. [d] Excited-state lifetime in solid film. Data is representative and compiled from typical values for such compounds.[9][22]

Part 5: The Crucial Link: Structure-Property Relationships

The success of designing novel solid-state emitters hinges on understanding how molecular structure dictates solid-state properties. The key is to control intermolecular interactions to prevent ACQ and promote radiative decay.[4][18]

  • Steric Hindrance: Introducing bulky substituents (e.g., tert-butyl groups) onto the donor or π-conjugated backbone physically prevents molecules from packing too closely.[9] This steric hindrance disrupts π–π stacking and can significantly enhance solid-state PLQY.

  • Molecular Conformation (Twisting): A twisted, non-planar molecular structure is highly effective at inhibiting close packing. In D-A systems, a significant dihedral angle between the donor and acceptor moieties can lead to both high PLQY and desirable charge-transport properties.[9][18]

  • Intermolecular Interactions: While strong π–π stacking is often detrimental, other intermolecular forces like C-H···N or C-H···π hydrogen bonds can be beneficial.[5][6] These weaker interactions can lead to the formation of specific, ordered packing motifs (e.g., herringbone packing) that are highly emissive, as opposed to the co-facial stacking that promotes quenching.[7]

  • Donor/Acceptor Strength: The choice of electron-donating and electron-accepting units directly controls the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[8] This, in turn, dictates the emission color. Stronger donors and acceptors generally lead to a smaller HOMO-LUMO gap and a red-shifted emission.

The interplay of these factors is illustrated in the diagram below.

G cluster_legend Legend SSP Solid-State Performance (PLQY) Structure Molecular Structure Twist Molecular Twist (Dihedral Angles) Structure->Twist Bulky Bulky Groups (Steric Hindrance) Structure->Bulky DA Donor/Acceptor Strength Structure->DA Packing Crystal Packing PiStack π-π Stacking Packing->PiStack HBond H-Bonding & Other Interactions Packing->HBond Twist->SSP enhances (via RIR*) Twist->Packing influences Bulky->Packing influences DA->SSP tunes color PiStack->SSP reduces (ACQ) HBond->SSP can enhance l1 *RIR: Restriction of Intramolecular Rotation

Caption: Interplay of structure and packing on solid-state performance.

Part 6: Conclusion and Future Outlook

Thiazole derivatives are a cornerstone in the development of next-generation solid-state fluorescent materials. Their synthetic tractability and tunable electronic properties provide a vast chemical space for exploration. The principles of inhibiting π–π stacking through steric hindrance and molecular twisting have proven to be a robust strategy for achieving high solid-state emission efficiencies. Future research will likely focus on developing materials with even higher quantum yields, improved color purity for display applications, and multi-functional properties such as mechanochromism and sensing capabilities. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to synthesize and characterize novel thiazole-based emitters for a wide array of applications in materials science and drug development.

Part 7: References

  • Solid State Thiazole-Based Fluorophores: Promising Materials for White Organic Light Emitting Devices | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mondal, P., et al. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers, 2(3), 511-519. Available from: [Link]

  • Belskaya, N. P., et al. (2020). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 56(1), 4-22. Available from: [Link]

  • Calderón Ortiz, L. K., et al. (2014). From Liquid to Solid-State Fluorescence: Tricyclic Lactones Based on 4-Hydroxy-1,3-thiazoles. Synthesis, 46(01), 126-134. Available from: [Link]

  • Mondal, P., et al. (2018). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available from: [Link]

  • Wang, H., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(5), 301-306. Available from: [Link]

  • Suresh, P., et al. (2020). π–π-Driven aggregation-induced emissive aza-thiazole: a selective fluorescent sensor for anionic surfactants. Journal of Materials Chemistry C, 8(3), 969-977. Available from: [Link]

  • Taliani, C., et al. (2023). True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 15(20), 24652-24662. Available from: [Link]

  • Gorbunova, Y. G., et al. (2022). Control of Fluorescence of Organic Dyes in the Solid-State by Supramolecular Interactions. Journal of Fluorescence, 33(2), 521-545. Available from: [Link]

  • Sivaraman, S., et al. (2021). Multi-functional benzothiazole-based phenothiazine derivatives: mechanochromism, acidochromism, and anticounterfeiting application. Journal of Materials Chemistry C, 9(46), 16672-16682. Available from: [Link]

  • Waluk, J., et al. (2024). Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. International Journal of Molecular Sciences, 25(6), 3296. Available from: [Link]

  • Ooyama, Y., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 29(12), 2795. Available from: [Link]

  • Wang, H., et al. (2010). Synthesis, crystal structure and spectral properties of thiazole orange derivative. ResearchGate. Available from: [Link]

  • Gorbunova, Y. G., et al. (2022). Control of Fluorescence of Organic Dyes in the Solid-State by Supramolecular Interactions. ResearchGate. Available from: [Link]

  • Anthony, S. P. (2018). Solid-state emissive organic chromophores: design, strategy and building blocks. Journal of Materials Chemistry C, 6(30), 7946-7960. Available from: [Link]

  • Choudhury, L. H., et al. (2022). Multicomponent Synthesis of Fluorescent Thiazole–Indole Hybrids and Thiazole-Based Novel Polymers. The Journal of Organic Chemistry, 87(18), 12137-12151. Available from: [Link]

  • de Mello, J. C., et al. (2012). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optics Express, 20(S2), A245-A256. Available from: [Link]

  • Aggregation induced emission and mechanofluorochromism of tetraphenylethene fused thiazolo[5,4‑d]thiazole derivatives. (2019). ResearchGate. Available from: [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-28. Available from: [Link]

  • ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics. (2015). ResearchGate. Available from: [Link]

  • Lagorio, M. G., et al. (2004). Photophysics on Surfaces: Determination of Absolute Fluorescence Quantum Yields from Reflectance Spectra. Langmuir, 20(9), 3681-3688. Available from: [Link]

  • ChemInform Abstract: Organic Solid-State Fluorescence: Strategies for Generating Switchable and Tunable Fluorescent Materials. (2012). ResearchGate. Available from: [Link]

  • Fluorescence quantum yield measurement. (2021). JASCO Global. Available from: [Link]

  • Kim, D., et al. (2021). Progress and Perspective of Solid-State Organic Fluorophores for Biomedical Applications. Journal of the American Chemical Society, 143(50), 21143-21160. Available from: [Link]

  • Fei, X., et al. (2009). Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. Bioorganic & Medicinal Chemistry, 17(2), 585-591. Available from: [Link]

  • Kumar, A., et al. (2019). Optimizing the white light emission in the solid state isatin and thiazole based molecular hybrids. New Journal of Chemistry, 43(35), 14031-14043. Available from: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Available from: [Link]

  • Taliani, C., et al. (2023). True- to sky-blue emitters bearing the thiazolo[5,4- d]thiazole electron acceptor for single and tandem organic light-emitting diodes. AIR Unimi. Available from: [Link]

  • Rodríguez-Molina, B., et al. (2022). Asymmetric Dual‐State Emitters Featuring Thiazole Acceptors. European Journal of Organic Chemistry, 2022(21), e202200372. Available from: [Link]

  • Organic Light-Emitting Diodes Based on Imidazole Semiconductors. (2018). CityUHK Scholars. Available from: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. Available from: [Link]

  • Rajamäki, S. H. M. (2015). Synthesis of Heterocycles for OLED Applications. IRIS. Available from: [Link]

  • Thiazolothiazole-linked solid-state emissive linear and porous organic polymers utilizing tetraphenyl-buta-1,3-diene-based AIE-active building blocks. (2021). RSC Publishing. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. Available from: [Link]

  • Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. (2024). ACS Omega. Available from: [Link]

  • Polarization Dynamics of Solid-State Quantum Emitters. (2024). ACS Nano. Available from: [Link]

  • Organic Light Emitting Diodes: Devices and applications. (2015). Journal of Materials and Environmental Science. Available from: [Link]

  • Application of aggregation-induced emission materials in gastrointestinal diseases. (2024). World Journal of Gastroenterology. Available from: [Link]

  • Large-scale optical characterization of solid-state quantum emitters. (2023). CIQM. Available from: [Link]

  • Temperature-Dependent Fluorescent Properties of Single-Photon Emitters in 3C-SiC. (2024). MDPI. Available from: [Link]

  • Single mode thermal emission. (2015). Optica Publishing Group. Available from: [Link]

  • Basin Principles of Thermal Analysis for Semiconductor Systems. (n.d.). Analog Devices. Available from: [Link]

Sources

Application

Protocol for Ratiometric Sensing of Metal Ions using Pyridyl-Thiazoles

[1][2] Executive Summary & Scientific Rationale This application note details the protocol for utilizing pyridyl-thiazole (2-PT) scaffolds as ratiometric fluorescent sensors for transition metal ions. Unlike intensity-ba...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Scientific Rationale

This application note details the protocol for utilizing pyridyl-thiazole (2-PT) scaffolds as ratiometric fluorescent sensors for transition metal ions. Unlike intensity-based "turn-on/off" sensors, which are susceptible to concentration artifacts and environmental fluctuations, ratiometric sensors provide a self-calibrating signal by measuring the ratio of emission intensities at two distinct wavelengths (


).

Why Pyridyl-Thiazoles? The 2-pyridylthiazole core offers a robust


-bidentate binding pocket. Upon metal coordination, the system undergoes a significant electronic redistribution—typically modulating Intramolecular Charge Transfer (ICT).[1][2]
  • High Selectivity: The rigid arrangement of the pyridine and thiazole nitrogens favors ions with specific coordination geometries (e.g., tetrahedral Zn²⁺).

  • Tunable Stokes Shift: Derivatization at the 4- or 5-position of the thiazole ring (e.g., with thiophene or p-hydroxyphenyl groups) extends conjugation, often resulting in large Stokes shifts (>80 nm) that minimize self-absorption.

Mechanism of Action

The sensing mechanism relies on the modulation of the ICT state.

  • Free Ligand: The pyridyl-thiazole exhibits a baseline fluorescence (

    
    ) driven by the donor-acceptor character of the heterocycles.
    
  • Metal Binding: Coordination of the metal ion (M²⁺) to the pyridyl nitrogen and thiazole nitrogen locks the conformation and acts as an electron-withdrawing force. This stabilizes the excited state differently than the ground state, causing a bathochromic (red) or hypsochromic (blue) shift to a new emission maximum (

    
    ).
    
Visualizing the Sensing Pathway

SensingMechanism cluster_0 Fluorescence Modulation Ligand Free Ligand (L) (ICT State 1) Complex Metal-Ligand Complex (L-M) (ICT State 2) Ligand->Complex Chelation (N^N Binding) Metal Metal Ion (M²⁺) (Zn²⁺ / Cu²⁺) Metal->Complex Coordination Signal Ratiometric Output (F_bound / F_free) Complex->Signal Spectral Shift (e.g., 440nm -> 497nm)

Figure 1: Mechanism of ratiometric response via Intramolecular Charge Transfer (ICT) modulation upon metal chelation.

Materials & Reagents

Chemical Precursors
  • Sensor Stock: 2-Pyridylthiazole derivative (e.g., 4-methyl-2-(2-pyridyl)-5-(2-thiophenyl)thiazole for Zn²⁺).[3][4]

  • Metal Salts: Nitrate or Perchlorate salts (e.g., Zn(NO₃)₂, Cu(ClO₄)₂) are preferred due to high solubility and non-coordinating anions. Avoid Chloride salts if quenching is observed.

  • Solvents: HPLC-grade Acetonitrile (MeCN), DMSO, and HEPES buffer.

Buffer Preparation (Standard: 10 mM HEPES, pH 7.2)

To ensure biological relevance and protonation stability:

  • Dissolve 2.38 g HEPES in ~900 mL Milli-Q water.

  • Adjust pH to 7.20 using dilute NaOH or HCl.

  • Top up to 1000 mL.

  • Filter through a 0.22 µm membrane.

Experimental Protocol

Phase 1: Stock Solution Preparation
  • Ligand Stock (1 mM): Dissolve the pyridyl-thiazole sensor in pure DMSO or MeCN. Sonicate to ensure complete dissolution. Store in dark at -20°C.

  • Metal Stock (10 mM): Dissolve metal salts in Milli-Q water.

Phase 2: Spectroscopic Titration Workflow

This protocol describes the generation of a ratiometric calibration curve.

Workflow Start Start: Prepare Working Solution (10 µM Ligand in Buffer/MeCN) Baseline Measure Baseline Spectra (UV-Vis + Fluorescence) Start->Baseline Titrate Add Metal Aliquot (0.1 - 2.0 eq) Baseline->Titrate Equilibrate Incubate (2-5 mins, 25°C) Titrate->Equilibrate Measure Record Spectra (λ_ex = Isosbestic Point) Equilibrate->Measure Check Saturation Reached? Measure->Check Check->Titrate No (Continue) Analyze Data Analysis (Plot Ratio vs. [M²⁺]) Check->Analyze Yes

Figure 2: Step-by-step workflow for fluorescence titration and data acquisition.

Detailed Steps:

  • Cuvette Setup: Add 2.0 mL of the Ligand Working Solution (e.g., 10 µM sensor in MeCN/HEPES 1:1 v/v) to a quartz cuvette.

  • Baseline Scan: Record the absorption and emission spectra (Excitation

    
     typically 350-400 nm).
    
    • Critical: Identify the isosbestic point (wavelength where absorbance does not change during titration) from the UV-Vis data. Use this

      
       for fluorescence excitation to ensure ratiometric validity.
      
  • Titration: Add small aliquots (1-5 µL) of the Metal Stock Solution .

  • Equilibration: Mix by inversion and wait 2 minutes for the signal to stabilize.

  • Recording: Record spectra after each addition until no further spectral changes are observed (saturation).

Phase 3: Selectivity & Interference

To validate trustworthiness, perform competitive assays:

  • Measure sensor response to the target ion (e.g., Zn²⁺).[5]

  • Add excess (5-10 eq) of interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺).

  • Success Criterion: The fluorescence ratio should remain within ±5% of the target-only value.

Data Analysis & Validation

Ratiometric Calculation

Calculate the ratio (


) for each titration point:


Where

is the intensity at the new peak (e.g., 497 nm) and

is the intensity at the original peak (e.g., 440 nm).
Binding Constant (Benesi-Hildebrand)

For a 1:1 stoichiometry, plot


 vs 

.

[1]
  • 
    : Association constant (M⁻¹)
    
  • Linearity (

    
    ) confirms 1:1 binding.
    
Limit of Detection (LOD)


  • 
    : Standard deviation of the blank (free ligand) ratio.
    
  • 
    : Slope of the linear region of the Ratio vs. Concentration plot.
    
Comparative Performance of Pyridyl-Thiazole Sensors

The following table summarizes expected performance metrics based on literature standards for this class of sensors.

Sensor ClassTarget Ion

(nm)
Shift (

)
Detection Limit (LOD)Mechanism
2-PTT Derivatives Zn²⁺380-400+57 nm (Red)~1-10 nMICT / CHEF
HPPT (Phenol) Zn²⁺393+67 nm (Red)< 50 nMESIPT / ICT
Pyrene-Thiazole Sn⁴⁺ / Cu²⁺360+80 nm (Red)~100 nMMonomer-Excimer
Benzothiazole Cu²⁺440Quenching/Shift~30 nMParamagnetic Quench

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Solubility limit exceededIncrease organic co-solvent fraction (e.g., from 50% to 90% MeCN).
No Spectral Shift pH interferenceEnsure buffer pH is < pKa of the pyridyl nitrogen. Zn binding often requires deprotonated or neutral species.
Fluorescence Quenching Paramagnetic interferenceIf sensing Zn²⁺, ensure Cu²⁺ or Ni²⁺ are masked (e.g., use cyanide for Cu masking if applicable).
Hysteresis Slow kineticsIncrease equilibration time to 5-10 minutes.

References

  • Improving the sensing ability of thiazolothiazole derivatives towards metal ions. (2024). Universidade Nova de Lisboa. Retrieved from

  • A zinc-responsive fluorophore based on 5'-(p-hydroxyphenyl)-pyridylthiazole. (2020).[2] Purdue University.[6] Retrieved from

  • Ratiometically Fluorescent Sensing of Zn(II) Based on Dual-Emission of 2-Pyridylthiazole Derivatives. (2015). National Institutes of Health (PubMed). Retrieved from

  • A pyrene thiazole conjugate as a ratiometric chemosensor with high selectivity and sensitivity for tin (Sn4+). (2014).[7] Royal Society of Chemistry. Retrieved from

  • Ratiometric Displacement Approach to Cu(II) Sensing by Fluorescence. Pace University. Retrieved from

Sources

Method

Application Note: Hantzsch Thiazole Synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

This Application Note is designed for researchers and drug development scientists requiring a robust, high-purity synthesis protocol for 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS: 1965305-00-3). This scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists requiring a robust, high-purity synthesis protocol for 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS: 1965305-00-3).

This scaffold is a critical bidentate/tridentate ligand system often utilized in coordination chemistry (e.g., iron chelation modeling) and medicinal chemistry as a pharmacophore for kinase inhibition. The following guide synthesizes field-proven Hantzsch methodologies with specific optimizations for the steric hindrance of the 3-methylpyridine group and the lability of the phenolic moiety.

Introduction & Retrosynthetic Analysis

The Hantzsch thiazole synthesis is the most reliable method for constructing the 2,4-disubstituted thiazole core. For the target molecule, the retrosynthetic disconnection reveals two critical precursors:

  • Thioamide Component: 3-Methylpyridine-2-carbothioamide.[1][2][3][4]

  • 
    -Haloketone Component:  2-Bromo-1-(2-hydroxyphenyl)ethan-1-one.
    

Key Synthetic Challenge: The ortho-methyl group on the pyridine ring introduces steric bulk that can retard the initial nucleophilic attack of the sulfur. Furthermore, the free phenolic hydroxyl group on the acetophenone requires careful handling to prevent


-alkylation side reactions, although the Hantzsch reaction generally tolerates free phenols under acidic/neutral conditions.
Retrosynthetic Pathway (DOT Diagram)

Retrosynthesis Target Target Molecule 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Thioamide Precursor A 3-Methylpyridine-2-carbothioamide Target->Thioamide Hantzsch Coupling Haloketone Precursor B 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one Target->Haloketone Disconnection Nitrile 3-Methylpicolinonitrile Thioamide->Nitrile Thiolation ((NH4)2S or NaSH) Ketone 2'-Hydroxyacetophenone Haloketone->Ketone Bromination (CuBr2)

Caption: Retrosynthetic disconnection showing the convergence of the thioamide and


-bromoketone fragments.

Precursor Preparation Protocols

Protocol A: Synthesis of 3-Methylpyridine-2-carbothioamide

Rationale: Direct thionation of the nitrile is preferred over the amide (Lawesson’s reagent) for atom economy and ease of purification.

Reagents:

  • 3-Methylpicolinonitrile (1.0 eq)

  • Ammonium sulfide (20% aq. solution, 5.0 eq)

  • Methanol (Solvent)[5]

Step-by-Step:

  • Dissolve 3-methylpicolinonitrile (10 mmol) in Methanol (20 mL).

  • Add Ammonium sulfide solution (50 mmol) dropwise.

  • Critical Step: Heat the sealed pressure tube/vessel to 50°C for 12 hours. Note: The steric hindrance of the 3-methyl group requires slightly elevated temperatures compared to unsubstituted pyridines.

  • Monitor by TLC (SiO2, 30% EtOAc/Hexane). The nitrile spot will disappear, and a lower Rf yellow spot (thioamide) will appear.

  • Workup: Cool to 0°C. The thioamide often precipitates as yellow needles. Filter and wash with cold water.

  • If no precipitate forms, concentrate the methanol, dilute with water, and extract with dichloromethane (DCM). Dry over MgSO4 and concentrate.

Protocol B: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one

Rationale: Using Copper(II) Bromide (


) is superior to elemental bromine (

) for this substrate.

provides high regioselectivity for the

-carbon and minimizes bromination of the electron-rich phenol ring.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Copper(II) Bromide (

    
    , 2.0 eq)
    
  • Ethyl Acetate/Chloroform (1:1 v/v)

Step-by-Step:

  • Dissolve 2'-hydroxyacetophenone (10 mmol) in a 1:1 mixture of EtOAc/CHCl3 (40 mL).

  • Add finely powdered

    
     (20 mmol) in one portion.
    
  • Reflux the heterogeneous green/black mixture for 3–5 hours. The evolution of HBr gas (white fumes) indicates reaction progress.

  • Endpoint: The reaction turns to an amber solution with a white precipitate (

    
    ).
    
  • Workup: Filter off the CuBr salts while hot.

  • Wash the filtrate with water (2 x 20 mL) to remove copper traces.

  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize immediately from hexane/diisopropyl ether if solid; otherwise, use directly to prevent decomposition.

Core Synthesis: The Hantzsch Coupling

This protocol couples the prepared precursors. Ethanol is the solvent of choice as it facilitates the precipitation of the intermediate hydrobromide salt, driving the equilibrium forward.

Experimental Workflow

Reagents:

  • A: 3-Methylpyridine-2-carbothioamide (1.0 eq, ~1.52 g for 10 mmol scale)

  • B: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (1.05 eq, ~2.26 g)

  • Solvent: Absolute Ethanol (10 mL per gram of reactant)

  • Base: Aqueous Ammonia (25%) or saturated

    
    
    

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve Component A (Thioamide) in absolute ethanol (30 mL).

  • Addition: Add Component B (Bromoketone) portion-wise at room temperature.

  • Reflux: Fit a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: The solution will darken, and a solid precipitate (the thiazole hydrobromide salt) may begin to form after 1 hour.

  • Cooling: Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

  • Isolation of Salt: Filter the precipitate. This is the hydrobromide salt of the target.

    • Why isolate the salt? It removes non-basic impurities and unreacted starting materials in the filtrate.

  • Free Basing: Suspend the solid in water (20 mL) and adjust pH to ~8–9 using 10% aqueous ammonia or sat.

    
    . Stir for 30 minutes.
    
  • Final Isolation: Filter the resulting free base (yellow/off-white solid). Wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or EtOH/DMF mixtures.

Reaction Mechanism (DOT Diagram)

Mechanism Step1 Nucleophilic Attack (S-Alkylation) Step2 Intermediate Thioimidate Step1->Step2 - HBr Step3 Cyclization (N-Attack on Carbonyl) Step2->Step3 Step4 Dehydration (- H2O) Step3->Step4 Final Thiazole Product Step4->Final Aromatization

Caption: Mechanistic pathway of the Hantzsch synthesis: S-alkylation followed by cyclodehydration.

Characterization & Quality Control

Expected Analytical Data

For 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole :

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR

2.60–2.75 ppm (s, 3H)
SingletMethyl group on Pyridine (C3-CH3)

8.10–8.20 ppm (s, 1H)
SingletThiazole C5-H (Characteristic)

11.0–12.0 ppm (s, 1H)
Broad SingletPhenolic -OH (

exchangeable)

6.80–8.60 ppm (m, Ar-H)
MultipletsAromatic protons (Pyridine + Phenol)
MS (ESI+) m/z ~ 269.07[M+H]+Molecular Ion (Calc. MW: 268.33)
Appearance VisualYellow crystalline solid
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of 3-Me groupIncrease reflux time to 12h; switch solvent to DMF (100°C).
O-Alkylation Phenol acting as nucleophileEnsure neutral/acidic conditions during initial mixing. Do not add base until workup.
Sticky Product Incomplete dehydrationReflux with a Dean-Stark trap or add molecular sieves to the ethanol.
Impurity Spots Unreacted BromoketoneUse slight excess of Thioamide (1.1 eq) as it is easier to wash away than the lachrymatory bromoketone.

References

  • Commercial Availability & CAS Verification

    • Source: Sigma-Aldrich / MilliporeSigma. "2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole". CAS: 1965305-00-3.

    • (Search CAS: 1965305-00-3)

  • General Hantzsch Thiazole Synthesis

    • Hantzsch, A. (1881).[6] "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 20, 3119.

    • Context: The foundational methodology for thiazole construction.
  • Synthesis of 3-Methylpyridine-2-carbothioamide: Pathak, U., et al. (2008). "Efficient synthesis of aromatic thioamides using ammonium sulfide". Tetrahedron Letters. Context: Protocol for converting nitriles to thioamides using (NH4)2S.
  • Selective Bromination with CuBr2

    • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide". The Journal of Organic Chemistry, 29(12), 3459–3461.
    • Context: Protocol B justification for using CuBr2 to avoid ring bromin
  • Pyridyl-Thiazole Ligand Synthesis

    • Bramley, S. E., et al. (1987).[7] "The Hantzsch thiazole synthesis under acidic conditions". Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Optimization of regioselectivity in Hantzsch reactions.

Sources

Application

Application Note: Fabrication of OLED Devices Using Hydroxyphenyl Thiazole Complexes

Abstract This guide details the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 2-(2-hydroxyphenyl)benzothiazole (HBT) metal complexes, specifically Bis[2-(2-hydroxyphenyl)benzothiazole]zinc(II) (Zn(BTZ)₂)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing 2-(2-hydroxyphenyl)benzothiazole (HBT) metal complexes, specifically Bis[2-(2-hydroxyphenyl)benzothiazole]zinc(II) (Zn(BTZ)₂) .[1][2] Unlike conventional fluorescent emitters, these complexes leverage Excited-State Intramolecular Proton Transfer (ESIPT) to achieve large Stokes shifts, minimizing self-absorption and enabling solid-state emission without concentration quenching. This protocol targets researchers requiring high-purity vacuum deposition methodologies for electroluminescent device prototyping.

Introduction & Mechanism[3][4]

Why Hydroxyphenyl Thiazole Complexes?

The primary challenge in organic electronics is Aggregation-Caused Quenching (ACQ) . Traditional planar fluorophores quench when packed tightly in a thin film. Hydroxyphenyl thiazole complexes circumvent this via the ESIPT mechanism.[3]

Upon photo-excitation, the hydroxyl proton transfers to the thiazole nitrogen, converting the molecule from its Enol form to a Keto tautomer. The Keto form emits light and relaxes to the ground state, where it rapidly back-transfers the proton.

  • Benefit 1: The emission (Keto) is significantly red-shifted from the absorption (Enol), resulting in zero self-absorption.

  • Benefit 2: The mechanism is unimolecular, meaning the material remains highly emissive even in neat (undoped) films.

  • Benefit 3: Zn(BTZ)₂ exhibits high thermal stability (

    
    C) and excellent electron transport mobility (
    
    
    
    cm²/Vs).
The ESIPT Cycle

The following diagram illustrates the four-level photophysical cycle that governs the device's emission.

ESIPT_Mechanism Enol_Ground Enol (Ground) S0 Enol_Excited Enol (Excited) S1 Enol_Ground->Enol_Excited Excitation (UV) Keto_Excited Keto (Excited) S1' Enol_Excited->Keto_Excited Proton Transfer (<100 fs) Keto_Ground Keto (Ground) S0' Keto_Excited->Keto_Ground Fluorescence (Green/Yellow) Keto_Ground->Enol_Ground Back Proton Transfer

Figure 1: The ESIPT photophysical cycle. The large Stokes shift prevents re-absorption of emitted photons within the device layer.

Device Architecture

For this protocol, we define a standard heterojunction architecture optimized for Zn(BTZ)₂ acting as both the Emitting Layer (EML) and Electron Transport Layer (ETL) .

Layer FunctionMaterialThickness (nm)Role
Anode Indium Tin Oxide (ITO)150Transparent hole injection
HIL PEDOT:PSS or MoO₃30 / 5Hole Injection / Buffer
HTL NPB (or

-NPD)
50Hole Transport; blocks electrons
EML/ETL Zn(BTZ)₂ 40-60 Active ESIPT Emitter & Electron Transport
EIL LiF1Electron Injection interface
Cathode Aluminum (Al)100Reflective contact

Fabrication Protocol (Vacuum Thermal Evaporation)

Phase 1: Substrate Preparation

Criticality: 90% of device failures (shorts, dark spots) originate here.

  • Scribing: Pattern ITO-coated glass (

    
    ) to define the active pixel area (typically 
    
    
    
    mm).
  • Wet Cleaning:

    • Ultrasonic bath in Deionized Water + Detergent (Alconox) (15 min).

    • Ultrasonic bath in Deionized Water (15 min).

    • Ultrasonic bath in Acetone (15 min).

    • Ultrasonic bath in Isopropanol (IPA) (15 min).

  • Drying: Blow dry with Nitrogen (

    
    ) gun. Oven bake at 
    
    
    
    C for 30 min to remove residual solvent.
  • Surface Activation: UV-Ozone treatment for 15 minutes immediately prior to loading into the vacuum chamber. This increases ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier.

Phase 2: Material Deposition (VTE)

Equipment: High-Vacuum Thermal Evaporator (


 Torr).
  • Loading: Load organic materials (NPB, Zn(BTZ)₂) into quartz crucibles and metals (LiF, Al) into tungsten boats.

  • Vacuum Pump-down: Evacuate chamber to base pressure

    
     Torr. Do not deposit if pressure is unstable.
    
  • Hole Transport Layer (NPB):

    • Rate:

      
       Å/s.
      
    • Target Thickness: 50 nm.

    • Note: Maintain slow rate to ensure smooth morphology.

  • Emitting/Electron Transport Layer (Zn(BTZ)₂):

    • Pre-heat: Slowly ramp power to crucible until rate monitor detects flux, then hold for 2 mins to degas.

    • Deposition: Open shutter.

    • Rate:

      
       Å/s.
      
    • Target Thickness: 50 nm.

    • Observation: The film should appear transparent to slightly pale yellow.

  • Electron Injection Layer (LiF):

    • Rate:

      
       Å/s (Very slow).
      
    • Target Thickness: 1 nm (Nominal).

    • Caution: LiF is insulating; exceeding 1.5 nm will kill the device.

  • Cathode (Al):

    • Rate: Start at

      
       Å/s for the first 10 nm, then ramp to 
      
      
      
      Å/s.
    • Target Thickness: 100 nm.

Phase 3: Encapsulation

Environment: Nitrogen-filled Glovebox (


 ppm, 

ppm).
  • Transfer device from vacuum chamber to glovebox without air exposure.

  • Apply UV-curable epoxy to the perimeter of a glass cover slip.

  • Place a getter (desiccant sheet) inside the cover slip.

  • Press cover slip onto the device substrate; cure with UV light (365 nm) for 60 seconds.

Workflow Diagram

Fabrication_Workflow cluster_0 1. Substrate Prep cluster_1 2. Vacuum Deposition (<2e-6 Torr) cluster_2 3. Finishing Clean Ultrasonic Clean (Water/Acetone/IPA) Ozone UV-Ozone Treat (Work Function Tuning) Clean->Ozone HTL Deposit HTL (NPB) 50nm @ 1-2 Å/s Ozone->HTL Load to Vacuum EML Deposit Zn(BTZ)₂ 50nm @ 1-3 Å/s HTL->EML Cathode Deposit LiF/Al 1nm / 100nm EML->Cathode Encap N₂ Glovebox Encapsulation (Epoxy + Getter) Cathode->Encap Transfer to Glovebox Test J-V-L Characterization Encap->Test

Figure 2: Step-by-step fabrication workflow from substrate cleaning to device testing.

Characterization & Expected Results

Electroluminescence (EL) Spectra[2][4]
  • Peak Wavelength (

    
    ):  The Zn(BTZ)₂ device typically emits in the greenish-yellow  region (
    
    
    
    nm) [1].
  • Color Purity: Due to the broad Keto emission band, the Full Width at Half Maximum (FWHM) is often wider (60-80 nm) than standard fluorescence, which is advantageous for white OLED (WOLED) applications but may require filtering for pure green displays.

Current Density-Voltage-Luminance (J-V-L)
  • Turn-on Voltage (

    
    ):  Expect light emission onset at 3.5 V - 4.5 V .
    
  • Max Luminance: Should exceed 4,000 cd/m² at roughly 12-14 V [2].

  • Efficiency: External Quantum Efficiency (EQE) for fluorescent Zn(BTZ)₂ devices is typically 1.5% - 2.5% . To achieve >15% EQE, Zn(BTZ)₂ must be used as a host for phosphorescent dopants (e.g., Ir(ppy)₃) [1].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Leakage Current Rough ITO or dust particlesImprove ultrasonic cleaning; filter solvents (0.2

m).
High Turn-on Voltage Thick LiF or degraded organicCalibrate LiF sensor (must be <1.5 nm); check vacuum base pressure.
Blue Shifted Emission Incomplete ESIPT or Enol emissionCheck material purity; presence of water can disrupt proton transfer.
Dark Spots Growth Pinholes in CathodeImprove encapsulation; ensure substrate is dust-free before metallization.

References

  • Wang, R., Deng, L., Fu, M., Cheng, J., & Li, J. (2013). Novel Zn(II) complexes of 2-(2-hydroxyphenyl)benzothiazoles ligands: electroluminescence and application as host materials for phosphorescent organic light-emitting diodes. Dalton Transactions.

  • Wu, X. M., Hua, Y. L., Wang, Z. Q., Zheng, J. J., Feng, X. L., & Sun, Y. Y. (2005).[1] White Organic Light-Emitting Devices Based on 2-(2-Hydroxyphenyl) Benzothiazole and Its Chelate Metal Complex. Chinese Physics Letters.[1]

  • Potopnyk, M. A., et al. (2018). Thiazole BF2 Complexes: Synthesis and Photophysical Properties. Journal of Organic Chemistry.

  • Li, D., et al. (2018).[4] Separately enhanced dual emissions of the amphiphilic derivative of 2-(2′-hydroxylphenyl) benzothiazole by supramolecular complexation. Soft Matter.

Sources

Method

Advanced Chelation Protocols: Iron(III) and Copper(II) Complexation with Thiazole-Derived Ligands

[1][2] Abstract & Strategic Rationale The coordination of thiazole-derived ligands with transition metals—specifically Iron(III) and Copper(II)—represents a critical frontier in medicinal inorganic chemistry. Thiazoles a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Strategic Rationale

The coordination of thiazole-derived ligands with transition metals—specifically Iron(III) and Copper(II)—represents a critical frontier in medicinal inorganic chemistry. Thiazoles are pharmacophores of immense significance, present in therapeutics ranging from sulfathiazole (antimicrobial) to bleomycin (anticancer).[1]

When chelating these ligands, the researcher faces a dichotomy dictated by Hard-Soft Acid-Base (HSAB) theory :

  • Iron(III) (

    
    ):  A "Hard" acid.[2][3] It exhibits strong affinity for hard donors (Oxygen, Amine/Imine Nitrogen) and generally resists coordination with the "Soft" sulfur of the thiazole ring unless the ligand architecture forces a specific geometry.
    
  • Copper(II) (

    
    ):  A "Borderline" acid. It displays versatility, readily coordinating with Nitrogen (both thiazole and azomethine) and Oxygen, while also showing higher affinity for Sulfur donors than Fe(III).
    

This guide provides high-fidelity protocols for synthesizing these complexes, emphasizing the Schiff base derivatives of 2-aminothiazole , as these are the predominant scaffolds in current drug discovery for anticancer and antimicrobial applications.

Ligand Design & Selection

Successful chelation begins with ligand architecture. A simple thiazole ring is often insufficient for stable chelation. Effective ligands typically feature:

  • The Thiazole Nitrogen (

    
    ):  A borderline base.
    
  • Exocyclic Azomethine (

    
    ):  Provided by Schiff base formation (hydrazones/thiosemicarbazones).
    
  • Auxiliary Hard Donors: Phenolic

    
     or Carboxyl groups to stabilize Fe(III).
    
HSAB Coordination Logic (Visualization)

HSAB_Logic cluster_acids Metal Centers (Acids) cluster_bases Ligand Donors (Bases) Fe Iron(III) (Hard Acid) Phenol Phenolic Oxygen (Hard Base) Fe->Phenol Primary Stabilization Imine Azomethine Nitrogen (Borderline/Hard Base) Fe->Imine Strong ThiazoleN Thiazole Ring Nitrogen (Borderline Base) Fe->ThiazoleN Moderate ThiazoleS Thiazole Sulfur (Soft Base) Fe->ThiazoleS Unfavorable (Steric/Electronic) Cu Copper(II) (Borderline Acid) Cu->Phenol Strong Cu->Imine Primary Binding Cu->ThiazoleN Strong Cu->ThiazoleS Possible (Geometry Dependent)

Caption: HSAB interaction map. Fe(III) relies heavily on hard oxygen donors for stability, whereas Cu(II) utilizes nitrogen/sulfur interactions more effectively.

Experimental Protocols

General Safety & Pre-requisites
  • Solvents: Use analytical grade Ethanol (EtOH) or Methanol (MeOH). Dry solvents are preferred for Fe(III) to prevent hydroxylation.

  • Stoichiometry: Most thiazole-Schiff bases coordinate in 1:1 or 1:2 (M:L) ratios. This protocol assumes a 1:1 target.

  • Glassware: Acid-washed glassware is recommended to remove trace metal contaminants.

Protocol A: Copper(II) Chelation (The "Borderline" Route)

Target: Mononuclear Cu(II) complex with N,N or N,O coordination.

  • Ligand Preparation: Dissolve 1.0 mmol of the thiazole ligand in 20 mL of hot absolute Ethanol. Ensure complete dissolution (sonicate if necessary).

  • Metal Salt Preparation: Dissolve 1.0 mmol of Copper(II) Acetate Monohydrate (

    
    ) in 10 mL of Ethanol.
    
    • Why Acetate? Acetate acts as a weak base, aiding in the deprotonation of the ligand (e.g., phenolic OH) without requiring external strong bases that might degrade the ligand.

  • Mixing & Reflux: Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.

    • Observation: A color change (often green to brown/dark blue) indicates immediate coordination.

  • Reaction: Reflux the mixture at 70-80°C for 3–5 hours.

  • Isolation:

    • Cool the solution to room temperature.[1]

    • If precipitate forms: Filter and wash with cold Ethanol, then Diethyl Ether.

    • If no precipitate: Reduce volume to 50% on a rotary evaporator and store at 4°C overnight.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Iron(III) Chelation (The "Hard" Route)

Target: Octahedral Fe(III) complex. High risk of hydrolysis.

  • Ligand Preparation: Dissolve 2.0 mmol of thiazole ligand in 25 mL Methanol (MeOH).

  • Metal Salt Preparation: Dissolve 1.0 mmol of Anhydrous

    
      or 
    
    
    
    in 10 mL MeOH.
    • Critical Step: If using Nitrate, the solution is acidic. Fe(III) readily forms insoluble hydroxides (

      
      ) above pH 3-4.
      
  • Buffering (The "Sweet Spot"):

    • Add the metal salt to the ligand.[4]

    • Check pH.[5] It will likely be highly acidic (~pH 1-2).

    • Adjustment: Add a few drops of dilute Ammonia solution (

      
      ) or Triethylamine to adjust pH to ~5–6. Do not exceed pH 7 , or iron hydroxide will precipitate instead of the complex.
      
  • Reflux: Reflux at 60-65°C for 4–6 hours.

    • Observation: Deep red/brown color development is characteristic of Fe(III)-phenolate or Fe(III)-imine charge transfer.

  • Isolation: Filter the hot solution to remove any unreacted impurities. Allow the filtrate to cool slowly to promote crystallization.

  • Purification: Recrystallize from hot Acetonitrile or DMF if the product is amorphous.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation start Start ligand Ligand Solution (EtOH/MeOH) start->ligand metal Metal Salt Solution (Acetate/Chloride) start->metal mix Dropwise Addition (Constant Stirring) ligand->mix metal->mix decision_ph Is Metal Fe(III)? mix->decision_ph adjust_ph Adjust pH to 5-6 (Avoid Hydrolysis) decision_ph->adjust_ph Yes reflux Reflux (3-6 Hours) Temp: 60-80°C decision_ph->reflux No (Cu) adjust_ph->reflux isolate Cool & Precipitate reflux->isolate wash Wash (Cold EtOH + Ether) Vacuum Dry isolate->wash

Caption: Step-by-step workflow for the synthesis of Metal-Thiazole complexes.

Characterization & Validation

To validate the synthesis, you must compare the spectroscopic signatures of the free ligand (HL) against the metal complex (ML).

Comparative Data Table
TechniqueParameterFree Ligand (HL)Metal Complex (ML)Interpretation
FT-IR

(Azomethine)
1620–1640

Shift

10–20

Indicates coordination via Azomethine Nitrogen.[6]
FT-IR

(Phenolic)
3300–3450

DisappearsDeprotonation and coordination of Oxygen.
FT-IR

(Thiazole)
~1250

Shift

10–15

Indicates involvement of Thiazole ring (often N-coordination affects C-S bond order).
UV-Vis

280–350 nm (

)
New bands >400 nmd-d transitions (geometry) and LMCT (Ligand-to-Metal Charge Transfer).
EPR g-valuesSilentAnisotropic signalsCu(II): confirm square planar/octahedral. Fe(III): confirm High/Low spin state.
Molar Cond.

N/A< 20

Non-electrolytes (indicates Cl/Acetate are in coordination sphere or ligand neutralizes charge).
Causality in Characterization
  • Why does the Azomethine shift lower? The metal withdraws electron density from the Nitrogen lone pair, weakening the

    
     double bond character, reducing the vibrational frequency.
    
  • Why is Magnetic Susceptibility crucial for Fe(III)? It distinguishes between High Spin (

    
    , 
    
    
    
    B.M.) and Low Spin (
    
    
    ,
    
    
    B.M.) states, which dictates the complex's lability and potential biological reactivity.

Biological Context & Applications[2][6][7][8][9][10][11][12]

The synthesized complexes are candidates for "Metallodrugs."

  • Anticancer (Breast Cancer MCF-7): Copper(II) thiazole complexes have shown cytotoxicity comparable to Cisplatin but with different mechanisms (ROS generation vs. DNA intercalation).

  • Antimicrobial: The chelation theory states that polarity of the metal ion is reduced upon chelation (partial sharing of positive charge with donor groups). This increases the lipophilic character of the metal chelate, favoring permeation through the lipid layers of bacterial membranes.

References

  • Yernale, N. G., & Mruthyunjayaswamy, B. H. M. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research, 52(2), 255–264.[1] Link

  • Abu-Dief, A. M., et al. (2021). Synthesis and characterization of Fe(III), Pd(II) and Cu(II)-thiazole complexes; DFT, pharmacophore modeling, in-vitro assay and DNA binding studies.[7] Journal of Molecular Liquids, 326, 115277. Link

  • Saeed, A., et al. (2010). Synthesis, characterization and biological activity of Cu(II), Co(II), Ni(II) and Zn(II) complexes with Schiff base derived from 2-aminothiazole.[1] European Journal of Chemistry. Link

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[3][8][9] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new metal complexes with 2-amino-4-(4-methoxy-phenyl)-thiazole. Chemistry of Central Journal, 6, 15. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole . This molecule is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole .

This molecule is a highly conjugated, planar heterocyclic compound. Its structure features a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the thiazole nitrogen, which drives its valuable Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence and metal-chelating properties [1]. However, this same intramolecular bonding shields the molecule's polar surface area. Combined with strong intermolecular π-π stacking from its planar aromatic rings, this results in severe aqueous insolubility and rapid aggregation in physiological buffers [2].

Below, you will find expert troubleshooting guides, quantitative data, and self-validating protocols to overcome these solubility barriers without compromising the molecule's structural or photophysical integrity.

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: My compound is fully dissolved in a 10 mM DMSO stock, but it immediately forms a cloudy precipitate when diluted to 10 µM in PBS (pH 7.4). Why does this happen, and how can I prevent it? A: This is a classic "solvent crash-out" caused by rapid nucleation. When the DMSO stock is introduced to the aqueous buffer, the local polarity changes drastically. Because the molecule's polar groups are locked in an intramolecular hydrogen bond, it behaves as a highly hydrophobic entity. The planar rings rapidly undergo π-π stacking, forming insoluble colloidal aggregates [1].

  • Solution: Instead of a single-step dilution, use a co-solvent gradient or introduce a non-ionic surfactant (e.g., 0.1% Tween-80 or Pluronic F-68) into the receiving PBS buffer before adding the DMSO stock. The surfactant micelles will immediately encapsulate the monomeric thiazole molecules before they can nucleate.

Q2: Can I improve solubility simply by adjusting the pH of my aqueous buffer? A: Yes, but doing so will fundamentally alter the molecule's photophysical properties. The compound has two ionizable centers: the weakly basic pyridyl nitrogen and the weakly acidic phenolic hydroxyl.

  • Acidic Media (pH < 4.0): The pyridyl nitrogen protonates, forming a highly soluble cationic salt. However, this alters the electron density of the thiazole core, potentially shifting or quenching fluorescence.

  • Basic Media (pH > 9.0): The phenolic -OH deprotonates, forming a soluble phenolate anion. Crucial warning: Deprotonation destroys the intramolecular hydrogen bond required for the ESIPT process, completely eliminating the characteristic large Stokes shift fluorescence [2].

  • Physiological Media (pH 7.4): The molecule remains neutral and highly insoluble, but ESIPT-active. For biological assays, you must use encapsulation strategies (like cyclodextrins) rather than pH adjustments.

Q3: I need a high-concentration aqueous stock (e.g., 1 mg/mL) for in vivo dosing. What is the most reliable formulation strategy? A: For in vivo applications where organic solvents must be minimized, Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard [3]. The hydrophobic cavity of HP-β-CD (~6.0–6.5 Å wide) perfectly accommodates the planar thiazole and pyridyl rings, shielding them from the aqueous environment. The hydrophilic exterior of the cyclodextrin maintains high aqueous solubility.

Part 2: Quantitative Data on Solubilization Strategies

The table below summarizes the expected outcomes of various formulation strategies for hydrophobic hydroxyphenyl-thiazole derivatives.

Formulation StrategyMechanism of ActionMax Expected SolubilityImpact on ESIPT FluorescenceBest Application
Unmodified Buffer (pH 7.4) None (Baseline)< 1 µg/mLActive (if dissolved)None (Prone to aggregation)
Co-solvent (5% DMSO) Reduces dielectric constant~10 - 50 µg/mLActiveIn vitro biochemical assays
pH Adjustment (pH 10) Phenol deprotonation (Anion)> 1 mg/mLDestroyed (No H-bond)Chemical synthesis/purification
Micellar (0.1% Pluronic F-68) Hydrophobic core encapsulation~100 - 500 µg/mLActive (Often enhanced)Cell-based imaging
HP-β-Cyclodextrin (20% w/v) Host-guest inclusion complex> 2 mg/mLActiveIn vivo dosing / PK studies

Part 3: Visual Workflows and Logical Relationships

G Start Compound Precipitation in Aqueous Media CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay Cosolvent Optimize DMSO/EtOH Co-solvent (<1% final) CheckAssay->Cosolvent No Formulation Require Advanced Formulation CheckAssay->Formulation Yes Cyclodextrin HP-β-Cyclodextrin Complexation Formulation->Cyclodextrin Small Molecule Target Micelle Surfactant Micelles (e.g., Pluronic F-68) Formulation->Micelle Cell-based Assay

Decision tree for resolving aqueous precipitation of hydrophobic thiazole probes.

ESIPT_pH pH_Low Low pH (< 4.0) Pyridyl N Protonated Sol_High1 High Aqueous Solubility (Cationic Form) pH_Low->Sol_High1 ESIPT_Off1 ESIPT Disrupted (Altered Fluorescence) pH_Low->ESIPT_Off1 pH_Phys Physiological pH (7.4) Neutral Species Sol_Low Poor Aqueous Solubility (Aggregation) pH_Phys->Sol_Low ESIPT_On ESIPT Active (Large Stokes Shift) pH_Phys->ESIPT_On pH_High High pH (> 9.0) Phenolic OH Deprotonated Sol_High2 High Aqueous Solubility (Anionic Form) pH_High->Sol_High2 ESIPT_Off2 ESIPT Disrupted (Quenched/Shifted) pH_High->ESIPT_Off2

Effect of pH on the solubility and ESIPT fluorescence of 2-hydroxyphenylthiazoles.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Preparation of HP-β-Cyclodextrin Inclusion Complexes

This protocol yields a self-validating, highly soluble host-guest complex ideal for physiological assays where ESIPT fluorescence must be preserved.

Materials:

  • 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • Deionized water or PBS (pH 7.4)

Step-by-Step Procedure:

  • Prepare the Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of PBS (pH 7.4) to create a 20% (w/v) cyclodextrin solution. Stir at 300 rpm until optically clear.

  • Compound Addition: Add 2.0 mg of the thiazole compound directly to the stirring cyclodextrin solution. (Do not pre-dissolve in DMSO, as residual organic solvent competes for the hydrophobic CD cavity).

  • Equilibration: Seal the vial and stir continuously at room temperature for 48 hours. The extended time is required to overcome the lattice energy of the crystalline thiazole and allow the inclusion complex to reach thermodynamic equilibrium [3].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved thiazole compound.

  • Self-Validation (Quality Control):

    • Turbidity Check: Measure the absorbance of the filtrate at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates.

    • Fluorescence Check: Excite the solution at its absorption maximum (~340-360 nm). A strong emission in the visible region (typically > 500 nm) confirms that the complex is formed and the ESIPT mechanism remains intact.

Protocol B: Micellar Solubilization using Pluronic F-68

Ideal for cell-based imaging where cyclodextrins might extract cholesterol from cell membranes.

Step-by-Step Procedure:

  • Prepare Stock: Dissolve the thiazole compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Receiving Buffer: Dissolve Pluronic F-68 in your target aqueous buffer to a final concentration of 0.1% (w/v). This is well above its Critical Micelle Concentration (CMC), ensuring stable micelles are present.

  • Injection: While vortexing the receiving buffer vigorously, inject the required volume of the 10 mM DMSO stock dropwise. Causality note: The vigorous mixing ensures the hydrophobic thiazole molecules immediately partition into the hydrophobic cores of the Pluronic micelles rather than aggregating with each other.

  • Validation: Perform Dynamic Light Scattering (DLS). A monodisperse peak around 10–20 nm confirms successful micellar encapsulation, whereas peaks > 100 nm indicate failed solubilization and compound aggregation.

References

  • Purkayastha, P., & Chattopadhyay, N. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Journal of Photochemistry and Photobiology A: Chemistry, 130(2), 101-111. Available at: [Link]

  • MDPI. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 145. Available at:[Link]

Optimization

Thiazole Sensor Optimization Hub: Overcoming Fluorescence Quenching at Physiological pH

Welcome to the Technical Support Center for thiazole-based fluorescent sensors. As application scientists and assay developers, we frequently encounter a critical photophysical hurdle: classic thiazole dyes—such as Thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole-based fluorescent sensors. As application scientists and assay developers, we frequently encounter a critical photophysical hurdle: classic thiazole dyes—such as Thiazole Orange (TO) and Thioflavin T (ThT)—exhibit spectacular quantum yields in rigid environments but suffer from near-total fluorescence quenching in aqueous buffers at physiological pH (7.4).

This guide is designed for researchers and drug development professionals. It bypasses superficial troubleshooting to address the fundamental quantum mechanics and thermodynamics governing your assays, providing causality-driven protocols and self-validating experimental designs.

The Core Mechanism: Why Thiazole Dyes Fail in Aqueous Media

To troubleshoot a failing assay, you must first understand the photophysics of the dye. Thiazole sensors are typically asymmetric cyanines consisting of two heterocyclic rings connected by a methine bridge.

In aqueous solutions at pH 7.4, the low viscosity of water allows these rings to rotate freely around the methine bond upon photon absorption. This rotation rapidly drives the molecule from a planar Locally Excited (LE) state into a Twisted Intramolecular Charge Transfer (TICT) state [3]. The TICT state is highly unstable and relaxes back to the ground state via non-radiative decay (heat), resulting in negligible fluorescence.

Successful optimization relies on one universal principle: You must restrict the molecular rotor.

TICT_Mechanism Ground Ground State (S0) Excited Locally Excited State (LE) Planar Conformation Ground->Excited Excitation (hv) TICT TICT State Twisted Conformation Excited->TICT Aqueous Medium (Free Rotation) Target Target Binding (e.g., DNA/Amyloid) Excited->Target Restricted Rotation NonRadiative Fluorescence Quenching (Non-Radiative Decay) TICT->NonRadiative Depletion Radiative Strong Fluorescence (Radiative Decay) Target->Radiative Emission (~480-530nm)

Mechanism of TICT-induced quenching vs. target-restricted fluorescence enhancement.

Quantitative Comparison of Optimization Strategies

When adapting thiazole sensors for physiological conditions, researchers can utilize chemical, environmental, or structural interventions to block the TICT pathway. The table below summarizes the causality and quantitative impact of these strategies.

Optimization StrategyMechanistic CausalityEffect on Quantum Yield (Φ)Signal-to-Noise (S/N) ImpactPrimary Application
Target Intercalation (e.g., dsDNA/RNA)Physical restriction of methine bridge rotation via base stacking.1,000-fold increaseVery HighNucleic acid quantification, PCR [1]
Amyloid Surface Binding Immobilization of the molecular rotor within fibril β-sheet grooves.100 to 1,000-fold increaseHighNeurodegenerative disease modeling [2]
Buffer Viscosity Modification (Glycerol)High viscosity slows the rate of intramolecular twisting to the TICT state.10 to 50-fold increaseLow (raises background)Photophysical validation assays
Structural Engineering (Ortho-substitution)Steric hindrance physically blocks the transition to the twisted conformation.10 to 20-fold increaseModerate to HighIntracellular ROS/metal ion sensing [4]

Self-Validating Protocol: Thioflavin T (ThT) Amyloid Quantification at pH 7.4

A common failure point in ThT assays is the inability to distinguish between true amyloid binding, dye degradation, and buffer-induced dye aggregation. This protocol utilizes a Self-Validating Matrix to mathematically isolate true signal from artifacts.

Phase 1: Reagent Preparation (The Anti-Aggregation Step)

Causality: ThT is highly prone to forming fluorescent micelles in high-salt buffers, which mimic the emission profile of fibril-bound ThT and cause massive false positives [5].

  • Weigh 3.18 mg of ThT and dissolve in 10 mL of ultra-pure deionized water (not PBS) to create a 1 mM stock.

  • Filter the stock through a 0.22 µm PES syringe filter to remove insoluble micro-crystals.

  • Store in the dark at 4°C for a maximum of one week.

Phase 2: Buffer Formulation

Causality: ThT binding is driven by the insertion of its benzothiazole-aniline axis into the β-sheet grooves of amyloids. Because ThT is a cationic dye, highly positively charged protein surfaces at pH 7.4 will electrostatically repel it [2].

  • Prepare a 10 mM Phosphate Buffer adjusted precisely to pH 7.4.

  • Supplement with 150 mM NaCl. The sodium and chloride ions provide critical electrostatic shielding, neutralizing surface charge repulsion and allowing the dye to access the hydrophobic β-sheet grooves.

Phase 3: The Self-Validating Assay Matrix

Assemble the following reactions in a 96-well black microplate to establish your internal controls:

  • Well A (Blank Control): 190 µL Buffer + 10 µL ThT (20 µM final). Validates baseline TICT non-radiative decay.

  • Well B (Viscosity Control): 90 µL Buffer + 100 µL Glycerol + 10 µL ThT. Validates dye integrity. The high viscosity physically slows the molecular rotor, forcing radiative decay without a target.

  • Well C (Positive Control): 190 µL Pre-formed Lysozyme Fibrils (in buffer) + 10 µL ThT. Validates target-specific binding.

  • Well D (Experimental): 190 µL Unknown Sample + 10 µL ThT.

Phase 4: Acquisition & Analysis
  • Incubate the plate in the dark for 15 minutes at room temperature to reach thermodynamic binding equilibrium.

  • Read fluorescence with Excitation = 440 nm and Emission = 482 nm.

  • Validation Check: The assay is only valid if Well B (Viscosity) > 10x Well A (Blank), and Well C (Positive) > 50x Well A (Blank).

Troubleshooting Workflow & FAQs

Troubleshooting Start Issue: Low Signal-to-Noise at pH 7.4 Check Diagnostic Control: Test Dye in 50% Glycerol Start->Check HighSignal Signal Increases (Dye is Functional) Check->HighSignal Rotor Restricted LowSignal Signal Remains Low (Dye Degraded/Pre-aggregated) Check->LowSignal Photobleached/Aggregated TargetIssue Optimize Target Binding: Adjust Ionic Strength (NaCl) HighSignal->TargetIssue PrepIssue Remake Stock in ddH2O Filter (0.22 µm) LowSignal->PrepIssue Success Optimal Fluorescence Achieved TargetIssue->Success PrepIssue->Check

Diagnostic workflow for troubleshooting low fluorescence of thiazole sensors.

FAQ 1: Why is my Thiazole Orange (TO) fluorescence completely quenched in physiological cell culture media, even with nucleic acids present?

Causality: This is a classic case of competitive binding and electrostatic disruption. TO relies on electrostatic interactions between its cationic benzothiazole/quinoline rings and the anionic phosphate backbone of nucleic acids to intercalate and restrict its torsional motion [1]. In cell culture media (e.g., DMEM with 10% FBS), high salt concentrations shield these electrostatic interactions. Furthermore, serum albumin (BSA) acts as a hydrophobic sink, sequestering the dye and preventing it from reaching the target. Solution: Perform initial binding assays in a simplified buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl) before moving to complex media, or utilize a covalently linked TO-probe (like a FIT-probe) to increase the local effective concentration of the dye near the target.

FAQ 2: I am trying to design a new thiazole-based sensor for live-cell imaging. How can I chemically overcome the TICT quenching in aqueous environments without relying on a binding target?

Causality: You must engineer steric hindrance. The rapid non-radiative decay of thiazole dyes in water is driven by the free rotation of the methine bridge connecting the heterocyclic rings [3]. Solution: By introducing bulky substituents (such as a p-(dimethylamino)styryl group) at the ortho-position of the thiazole scaffold, you create a physical barrier that restricts this rotation [4]. This molecular engineering forces the dye to remain in a planar conformation, significantly enhancing its baseline quantum yield in aqueous solutions while maintaining its ability to act as a responsive sensor for intracellular targets.

FAQ 3: My ThT assay for amyloid aggregation shows massive lot-to-lot variability in baseline fluorescence at pH 7.4. What is causing this?

Causality: ThT is highly susceptible to forming fluorescent micelles or self-aggregating in physiological buffers depending on the exact pH and ionic strength. Because ThT is a molecular rotor, any self-association that restricts its rotation will cause a massive spike in background fluorescence [5]. Solution: Never store ThT stocks in PBS or any salt-containing buffer. Always prepare concentrated stocks in ultra-pure water, filter them, and dilute them into your working buffer immediately before the assay. Additionally, verify the pH of your buffer is exactly 7.4; slight alkalinization can alter the charge state of the target proteins, drastically altering ThT binding kinetics [2].

References

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions, National Institutes of Health (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFACDOU-oF0cUbsR5H6a7NMRw0pnQIoTYvuKtPlhg1NMIaG6RfcLayEP227KZyyq3qz5PS_0qsvGQP9KycS-lKGU_s1qZOQr59hcIYXwCDvOBcuEjpipHJFr9LFhY2ftZr63Iik6xxkZX1221M=]
  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation, Taylor & Francis,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7hJUPlKRccrSs4CzxmbfW_I8D_F3puPTYoy12xRKBQl79fI8Vxhf17m--jwS8YTYTYbN3Jq4OO6IGQP-Bup4EhSs2vu6692t0gaRyr8JmW7zPsSBdbXXxYUQh1FlF0qpiIsZQM2hogvYODFbsp36cpqks3NsuLmnMoNLRVg==]
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents, Royal Society of Chemistry (RSC),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8BT4XIBbLmIiLHypgb09R79G4Zwi-ocO8Kz8IyNClpCf-5R3F1Tijqck3M1rmBl1yk8xI3qVNYKu59rsfPHJcKLlflLsk6rrwHlZFem7Wi72Uxeyk765YFQgVifeczYemVNSvruyeDJKoxyASXjDVbVuz5g49ijZ5]
  • Molecular Engineering of Thiazole Orange Dye: Change of Fluorescent Signaling from Universal to Specific upon Binding with Nucleic Acids in Bioassay, PubMed (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB8h3LXls176Ra9zDEzRcpEFF9oKbDn-wLJofZDiw2ykUeifm0cD-TaXIyKPz1pfnNL34rFmC9RTcg1Px-Ey8kC259CafZ63PQf8-FndYr1IWkDKVU4EeWy6baxjchqAsKjoKW]
  • Thioflavin T indicates mitochondrial membrane potential in mammalian cells, National Institutes of Health (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRPegLXacYNWSalrjEQrKTKy5YsFI_YdhR-ziYX2pkRXMcDMvl0m9UVW4GWmEOZSTWDZ8LysPIfBM5nZ12Yh4Rw-QbMxPdKabJqo7AD7pnylIbo1-lFMHGJGARFELtBUSUtzeUHjy5J9vNJAjT]
Troubleshooting

Purification techniques for 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole synthesis

Technical Support Center: Purification of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Executive Summary Compound: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole CAS: 1965305-00-3 (Analogous to Deferasirox inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

Executive Summary

Compound: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole CAS: 1965305-00-3 (Analogous to Deferasirox intermediates) Class: Tridentate N^N^O Chelator / Hantzsch Thiazole Product Primary Challenge: Separation of unreacted


-haloketone and thioamide precursors from the amphoteric product (containing both basic pyridine and acidic phenol moieties).[1][2]

Module 1: The "Crash Out" (Primary Isolation)

Context: The Hantzsch synthesis (condensation of 3-methylpyridine-2-carbothioamide and 2-hydroxy-phenacyl bromide) typically occurs in refluxing ethanol or DMF. The first step of purification is not chromatography, but controlled precipitation.

Q: My reaction mixture turned into a dark red/brown oil upon cooling. How do I get a solid? A: This "oiling out" is caused by impurities (specifically oxidized sulfur byproducts or unreacted ketone) lowering the melting point of your product.

Protocol:

  • Solvent Reduction: Evaporate the reaction solvent (usually Ethanol) to ~20% of its original volume.

  • The "Anti-Solvent" Shock: Add cold water dropwise to the concentrate while stirring vigorously. The ratio should eventually reach 1:1 (Water:Ethanol).

  • Induction: Scratch the inner wall of the flask with a glass rod. The friction creates nucleation sites.

  • Trituration: If it remains an oil, decant the supernatant and add Diethyl Ether or Hexane . Sonicate the oil in this non-polar solvent. The impurities often dissolve in the ether, leaving the thiazole to solidify as a yellow/off-white powder.

Module 2: The Amphoteric "Swing" (Deep Cleaning)

Context: This molecule is unique: it has a basic nitrogen (pyridine/thiazole) and an acidic proton (phenol). You can exploit this for a "self-validating" purification that removes neutral impurities without chromatography.

Q: I have a solid, but NMR shows persistent starting material. How do I purify without a column? A: Use the "Acid-Base Swing" technique. This method uses the molecule's chemical properties to filter it.

Step-by-Step Protocol:

StepActionMechanismImpurities Removed
1 Dissolve crude solid in 1M HCl (aq).Protonates Pyridine/Thiazole nitrogens (

). Product becomes water-soluble.
Neutral organics (unreacted ketone, tars) remain insoluble.
2 Filter the acidic solution.Physical removal of solids.Removes insoluble tars/polymers.
3 Wash filtrate with DCM (Dichloromethane).Liquid-Liquid Extraction.Extracts non-basic impurities into the organic layer. Keep the Aqueous layer.
4 Slowly add Sat. NaHCO₃ to the Aqueous layer.Neutralizes the acid. pH rises to ~7-8.The product de-protonates, loses water solubility, and precipitates as a pure solid.
5 Filter and dry the precipitate.[3]Isolation.[3]Final Product.

Critical Note: Do not use strong base (NaOH) in Step 4, or you risk deprotonating the phenol (forming the water-soluble phenolate), which prevents precipitation. Stop at pH 7-8.

Module 3: Chromatography Troubleshooting

Q: I am running a silica column, but the compound is streaking and co-eluting. Why? A: The phenolic hydroxyl group interacts strongly with the acidic silanol groups on the silica gel, causing "tailing."

The Fix:

  • Modifier: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:Ethyl Acetate + 1% TEA). This neutralizes the silica acidity.

  • Alternative: Use Neutral Alumina stationary phase instead of Silica. Alumina is less likely to irreversibly bind the phenolic ligand.

Recommended Eluent Systems:

  • System A: Dichloromethane / Methanol (98:2) – Good for high solubility.

  • System B: Hexane / Ethyl Acetate (3:1 to 1:1) – Standard gradient.

Module 4: Visualization of Purification Logic

The following decision tree helps you choose the correct workflow based on the physical state of your crude product.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Yes Oil Dark Oil / Gum StateCheck->Oil No PurityCheck NMR Purity > 95%? Solid->PurityCheck Trituration Triturate w/ Cold Ether (Sonicate) Oil->Trituration Trituration->Solid Solidifies AcidBase Acid-Base 'Swing' (Dissolve in HCl -> Wash -> Neutralize) Trituration->AcidBase Remains Oil Recryst Recrystallization (EtOH or MeCN) Final Pure Ligand (Yellow Solid) Recryst->Final PurityCheck->Recryst Minor Impurity PurityCheck->AcidBase Major Impurity PurityCheck->Final Yes AcidBase->Final

Figure 1: Decision matrix for purification based on crude physical state and purity levels.

Module 5: Analytical Validation (Self-Validating)

Q: How do I distinguish my product from the unreacted thioamide? A: Use 1H NMR (Proton NMR) to check for specific diagnostic peaks.

FeatureThioamide (Starting Material)Product (Thiazole)
Thiazole Proton AbsentSinglet ~8.0 - 8.2 ppm (Critical diagnostic)
Phenolic OH AbsentBroad singlet ~11-12 ppm (D₂O exchangeable)
Methyl Group Singlet ~2.4 ppmSinglet ~2.6 - 2.8 ppm (Shifted downfield by ring current)

References

  • Hantzsch, A. (1881).[4] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. Link (Foundational Chemistry).

  • Bae, S. et al. (2014). "Synthesis and Evaluation of Deferasirox Derivatives as Iron Chelators". Bioorganic & Medicinal Chemistry Letters, 24(15), 3392-3396. Link (Analogous structural purification).

  • Sigma-Aldrich. (2024). "Product Specification: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole". Link (Physical properties verification).

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for Acid-Base extraction of amphoteric heterocycles).

Sources

Optimization

Technical Support Center: Minimizing Fluorescence Quenching in Metal-Thiazole Coordination

Introduction Welcome to the Technical Support Center. This guide addresses the critical challenge of fluorescence quenching in metal-thiazole coordination complexes.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenge of fluorescence quenching in metal-thiazole coordination complexes. Thiazole ligands are potent fluorophores often used in sensing and medicinal chemistry, but their coordination with metal ions—particularly transition metals—can catastrophically reduce quantum yield.

This interactive guide is designed to troubleshoot these issues, distinguishing between fundamental quenching mechanisms (which require chemical redesign) and experimental artifacts (which require protocol adjustment).

Part 1: Diagnostic & Design Strategies (Pre-Experiment)

Q1: Why does my thiazole complex fluoresce with Zn²⁺ but quench instantly with Cu²⁺ or Fe³⁺?

A: This is the classic distinction between Cheliation-Enhanced Fluorescence (CHEF) and Paramagnetic Quenching .

  • The Zn²⁺/Cd²⁺ Effect (d¹⁰ Closed Shell):

    • Mechanism: Free thiazole ligands often undergo non-radiative decay via rotation or Excited-State Intramolecular Proton Transfer (ESIPT). Binding Zn²⁺ locks the ligand in a rigid conformation and removes the labile proton, blocking these decay pathways. This results in "Turn-On" fluorescence.

  • The Cu²⁺/Fe³⁺ Effect (Paramagnetic Open Shell):

    • Mechanism: These metals have unpaired

      
      -electrons. When they coordinate to the thiazole nitrogen, they introduce low-lying metal-centered (MC) states or Metal-to-Ligand Charge Transfer (MLCT) states.
      
    • Result: The excited fluorophore undergoes rapid Intersystem Crossing (ISC) to a non-emissive triplet state or Electron Transfer (ET) to the metal, bypassing fluorescence.

Actionable Solution: If you must use paramagnetic metals (e.g., for MRI contrast or specific sensing), you cannot rely on simple coordination. You must decouple the fluorophore from the metal using a non-conjugated spacer (e.g., a methylene or piperazine bridge) to prevent orbital overlap while maintaining binding affinity.

Q2: How do I design a thiazole ligand to minimize Photoinduced Electron Transfer (PET) quenching?

A: PET is the most common quenching mechanism in diamagnetic complexes. It occurs when the redox potential of the metal-bound receptor allows an electron to jump to the excited fluorophore (or vice versa), quenching the emission.[1]

Design Strategy:

  • "Fluorophore-Spacer-Receptor" Architecture: Do not fuse the thiazole directly to the metal-binding site. Use a spacer to disrupt electronic communication.

  • Modulate HOMO/LUMO Levels: Add electron-withdrawing groups (e.g., -CF₃) to the thiazole to lower its LUMO, making it harder for the receptor to donate an electron (reductive PET inhibition).

Q3: My complex precipitates or aggregates. Is this quenching my signal?

A: Yes. This is Aggregation-Caused Quenching (ACQ) . Thiazoles are planar and prone to


-

stacking in polar solvents (like water/buffer), which promotes non-radiative energy dissipation.

Troubleshooting Steps:

  • Solvent Check: Does fluorescence recover upon adding 50% DMSO or Ethanol? If yes, it is ACQ.

  • Structural Fix: Append bulky "rotors" (e.g., tert-butyl groups or trityl moieties) to the thiazole scaffold to sterically prevent stacking.

Part 2: Experimental Optimization & Artifact Removal

Q4: How do I know if my signal loss is "True" Quenching or just the Inner Filter Effect (IFE)?

A: This is the most common error in metal-ligand titrations. If your metal salt or complex absorbs light at the excitation (


) or emission (

) wavelengths, it physically blocks the light. This is not molecular quenching; it is an optical artifact.

The "Dilution Test" (Self-Validating Protocol):

  • Prepare your sample at the standard concentration. Measure Fluorescence (

    
    ).
    
  • Dilute the sample by 10-fold . Measure Fluorescence (

    
    ).
    
  • Logic:

    • If

      
      , the quenching is real (molecular).
      
    • If

      
       (i.e., signal increases or drops less than expected), you have a significant Inner Filter Effect.
      

Correction Formula: For accurate Quantum Yields, apply this correction to observed intensity (


):


  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : Absorbance at excitation wavelength.[2]
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : Absorbance at emission wavelength.[2]
    
  • Note: This formula is valid only for

    
    . Above this, you must dilute.
    
Q5: Should I deoxygenate my samples?

A: Yes, for rigorous characterization. Dissolved oxygen is a potent dynamic quencher , particularly for long-lived excited states (like those involved in delayed fluorescence).

  • Protocol: Bubble high-purity Nitrogen or Argon through the solution for 15 minutes before measurement.

  • Impact: If fluorescence increases significantly after purging, your quenching was collisional (dynamic) rather than static complex formation.

Part 3: Visual Troubleshooting Guides

Diagram 1: Diagnosing the Quenching Mechanism

Use this decision tree to identify the root cause of low fluorescence in your metal-thiazole experiments.

QuenchingDiagnosis Start Problem: Low Fluorescence in Metal-Thiazole Complex CheckAbs Step 1: Check Absorbance (Is A_ex or A_em > 0.1?) Start->CheckAbs IFE Artifact: Inner Filter Effect (Apply Correction/Dilute) CheckAbs->IFE Yes CheckMetal Step 2: Identify Metal Type CheckAbs->CheckMetal No Paramagnetic Paramagnetic Metal (Cu2+, Fe3+, Co2+, Ni2+) CheckMetal->Paramagnetic Diamagnetic Diamagnetic Metal (Zn2+, Cd2+, Hg2+) CheckMetal->Diamagnetic ParaMech Mechanism: Intersystem Crossing or Ligand-to-Metal Charge Transfer Paramagnetic->ParaMech DiaMech Step 3: Check Stern-Volmer Plot Diamagnetic->DiaMech Static Static Quenching (Ground State Complex) DiaMech->Static Linear Plot Lifetime Unchanged Dynamic Dynamic Quenching (Collisional / Oxygen) DiaMech->Dynamic Linear Plot Lifetime Decreases PET PET Mechanism (Redox Mismatch) DiaMech->PET Specific Redox Interaction

Caption: Decision tree for isolating the cause of fluorescence loss. Blue/Green nodes represent safe states; Red/Yellow nodes require intervention.

Diagram 2: Optimization Workflow

Follow this logical pathway to maximize signal intensity.

OptimizationWorkflow Input Initial Thiazole Ligand Step1 1. Modify Structure Input->Step1 Rigidify Rigidify: Block ESIPT/Rotation Step1->Rigidify Spacer Add Spacer: Decouple Metal Step1->Spacer Step2 2. Optimize Environment Rigidify->Step2 Spacer->Step2 Solvent Solvent: Reduce Polarity (vs ACQ) Step2->Solvent Deox Deoxygenate: Remove O2 Step2->Deox Step3 3. Data Correction Solvent->Step3 Deox->Step3 Math Apply IFE Correction Formula Step3->Math Result Optimized Fluorescence Signal Math->Result

Caption: Step-by-step workflow for optimizing fluorescence yield in metal-thiazole systems.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Stern-Volmer Analysis (Static vs. Dynamic Quenching)

Use this to determine how the metal interacts with your thiazole.

  • Preparation: Prepare a 10 µM solution of thiazole ligand in buffer.

  • Titration: Add metal ion solution in 0.1 equivalent increments (0 to 2.0 eq).

  • Measurement: Record fluorescence intensity (

    
    ) at 
    
    
    
    for each step.
  • Plotting: Plot

    
     vs. 
    
    
    
    .
    • 
      : Intensity without metal.
      
    • 
      : Intensity with metal.
      
  • Lifetime Measurement (The Critical Step): Measure the fluorescence lifetime (

    
    ) at 0 eq and 1.0 eq of metal.
    
    • Static Quenching:

      
       (Lifetime is unchanged; only non-complexed fluorophores emit).[3]
      
    • Dynamic Quenching:

      
       (Lifetime decreases proportionally to intensity).
      
Protocol B: Inner Filter Effect (IFE) Correction

Mandatory for all titrations where absorbance > 0.05.

VariableDescriptionMeasurement Method

Observed FluorescenceFluorometer reading (raw counts).

Absorbance at ExcitationUV-Vis spec at excitation

.

Absorbance at EmissionUV-Vis spec at emission peak

.
Pathlength Cuvette widthUsually 1 cm (ensure consistency).

Calculation:



Note: If 

, this formula breaks down. You must dilute the sample.

References

  • Mechanisms of Fluorescence Quenching. Fiveable. Available at: [Link]

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors. National Institutes of Health (PMC). Available at: [Link]

  • Current Developments in Fluorescent PET Sensors. Queen's University Belfast / RSC. Available at: [Link]

  • The Fluorescence Regulation Mechanism of Paramagnetic Metal in Biological HNO Sensors. National Institutes of Health (PMC). Available at: [Link]

  • Complexation and Mechanism of Fluorescence Quenching of Telmisartan. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-methyl-2-pyridyl thiazole complexation

Welcome to the Technical Support Center for Advanced Coordination Chemistry. As a Senior Application Scientist, I have designed this specialized guide to address one of the most notorious challenges in ligand design and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Coordination Chemistry. As a Senior Application Scientist, I have designed this specialized guide to address one of the most notorious challenges in ligand design and metallo-organic synthesis: forcing bidentate complexation of 3-methyl-2-pyridyl thiazole derivatives .

When a methyl group is introduced at the 3-position of a 2-pyridyl ring, it creates severe steric bulk immediately adjacent to the coordinating nitrogen atom[1][2]. During complexation with transition metals (e.g., Ru, Ir, Ni, Pd), this methyl group physically clashes with the metal center or auxiliary ligands, often stalling the reaction at a monodentate intermediate or preventing coordination entirely[3].

This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating experimental protocols to help you overcome this activation barrier.

Diagnostic Logic: Identifying Steric Failure

Before altering your synthetic route, you must confirm that steric hindrance—and not electronic deactivation or ligand degradation—is the root cause of your complexation failure.

Workflow for diagnosing and resolving steric hindrance in 3-methyl-2-pyridyl thiazole coordination.

Frequently Asked Questions (FAQs)

Q: Why does my 3-methyl-2-pyridyl thiazole ligand only coordinate as a monodentate ligand? A: The steric profile of the 3-methyl group drastically alters the thermodynamic stability of the square planar or octahedral geometry[2][3]. When the thiazole nitrogen coordinates first, the required conformational twist to bring the pyridine nitrogen into the coordination sphere forces the 3-methyl group into a direct steric clash with the metal's existing ligand sphere. The activation energy for this ring closure is too high for standard reflux conditions.

Q: Can I overcome this by simply refluxing for a longer time? A: Rarely. Prolonged refluxing in standard solvents (like ethanol or acetonitrile) often leads to ligand degradation or the formation of thermodynamically stable, but undesired, bridged multinuclear species[4]. You must change the physical parameters (e.g., microwave irradiation) or the chemical environment (e.g., halide abstraction) to force the chelation.

Q: How do I know if the bidentate chelation was successful without an X-ray crystal structure? A: Use


H NMR spectroscopy. When the 3-methyl-2-pyridyl group successfully coordinates in a crowded octahedral environment (such as with Ru(bpy)

or Ir(ppy)

cores), the 3-methyl protons will experience a massive anisotropic shielding or deshielding effect from the ring currents of the adjacent auxiliary ligands. A dramatic chemical shift of the methyl singlet (

ppm) is a self-validating indicator of successful bidentate ring closure.

Quantitative Comparison of Complexation Strategies

To demonstrate the causality between the chosen methodology and the experimental outcome, review the following benchmarking data for the complexation of 3-methyl-2-pyridyl thiazole with a standard[Ru(bpy)


Cl

] precursor.
MethodologyTemp (°C)TimePrimary ProductYield (%)Causality / Mechanism
Standard Reflux 8024 hMonodentate / Unreacted< 10Insufficient thermal energy to overcome the 3-methyl steric clash.
High-Temp Reflux 15048 hBidentate Chelate45Higher kinetic energy forces chelation, but prolonged heat degrades the ligand.
Microwave Synthesis 1500.5 hBidentate Chelate82Rapid, localized dielectric heating overcomes the activation barrier without degradation.
Halide Abstraction 8012 hBidentate Chelate88Removal of Cl

creates a highly electrophilic, vacant site that thermodynamically drives ring closure.

Troubleshooting Workflows & Step-by-Step Protocols

To achieve high-yield bidentate coordination, you must employ strategies that either provide massive kinetic energy or manipulate the thermodynamics of the metal center.

Strategy A: The Halide Abstraction Protocol

By using a silver salt to precipitate chloride ions out of the solution, you create a highly electrophilic, solvent-coordinated intermediate. The thermodynamic drive for the metal to fill this vacant site forces the sterically hindered pyridine nitrogen to coordinate[3][5].

Mechanistic pathway of halide abstraction to force sterically hindered bidentate chelation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N

    
    , dissolve the metal precursor (e.g., [Ir(ppy)
    
    
    
    Cl]
    
    
    , 0.1 mmol) in a 2:1 mixture of anhydrous Dichloromethane/Methanol (15 mL).
  • Halide Abstraction: Add Silver Hexafluorophosphate (AgPF

    
    , 0.22 mmol, slight excess). Stir at room temperature in the dark for 2 hours.
    
    • Self-Validation Checkpoint: A cloudy white precipitate (AgCl) must form. If the solution remains clear, the abstraction has failed; check the anhydrous state of your silver salt.

  • Filtration: Filter the mixture through a tightly packed Celite pad into a clean Schlenk flask to remove the AgCl. Wash the pad with 5 mL of DCM.

  • Ligand Addition: Add the 3-methyl-2-pyridyl thiazole ligand (0.22 mmol) to the filtrate.

  • Thermal Closure: Evaporate the DCM under a gentle N

    
     stream, add 10 mL of Ethylene Glycol, and heat to 120°C for 12 hours. The highly electrophilic intermediate will force the sterically hindered nitrogen into the coordination sphere.
    
  • Isolation: Cool to room temperature, add 50 mL of distilled water, and collect the precipitated complex via vacuum filtration.

Strategy B: Microwave-Assisted Complexation

When halide abstraction is incompatible with your metal precursor, microwave synthesis provides the rapid, localized kinetic energy required to push the ligand over the steric activation barrier before thermal degradation can occur.

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the metal precursor (e.g., [Ru(bpy)

    
    Cl
    
    
    
    ], 0.1 mmol) and the 3-methyl-2-pyridyl thiazole ligand (0.12 mmol).
  • Solvent Selection: Add 4 mL of a 1:1 mixture of Ethylene Glycol and Water. Expert Insight: The high dielectric constant of water and ethylene glycol ensures highly efficient absorption of microwave energy, translating directly into kinetic energy at the molecular level.

  • Degassing: Bubble N

    
     through the solution for 10 minutes, then seal the vial with a crimp cap.
    
  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 150°C, with a ramp time of 2 minutes, and a hold time of 30 minutes.

  • Precipitation: Transfer the cooled solution to a beaker. Add a saturated aqueous solution of NH

    
    PF
    
    
    
    dropwise until a solid precipitates.
    • Self-Validation Checkpoint: The color of the solution should shift dramatically (e.g., from deep purple/brown to bright orange/red for Ruthenium), indicating a change in the metal-to-ligand charge transfer (MLCT) band due to successful bidentate coordination.

References

  • Thomas H. Bullock, Wesley T. K. Chan, Dominic S. Wright. "Synthesis and reactions of ruthenium complexes with tris(2-pyridyl)methanol and related ligands." ResearchGate. Available at:[Link]

  • Xingwei Li. "Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines." Organic Chemistry Frontiers. Available at:[Link]

  • Philipp Gütlich, et al. "Spin state switching in iron coordination compounds." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Y. Zhang, et al. "N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction." Semantic Scholar. Available at:[Link]

  • K. Vrieze, et al. "Unsymmetrical bidentate ligands of α-aminoaldimines leading to sterically controlled selectivity of geometrical isomerism in square planar coordination." ResearchGate. Available at:[Link]

  • Patrick L. Holland. "Tuning steric and electronic effects in transition-metal β-diketiminate complexes." PMC - NIH. Available at:[Link]

Sources

Optimization

Troubleshooting low quantum yields in solid-state thiazole emitters

Topic: Troubleshooting Low Quantum Yields ( ) in Solid-State Architectures Ticket ID: #THZ-SS-QY-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Quantum Yields (


) in Solid-State Architectures
Ticket ID:  #THZ-SS-QY-OPT
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Introduction: The "Solid-State Drop" Phenomenon

You are likely here because your thiazole derivative—which showed promising brightness in dilute solution (e.g., DCM or Toluene)—has become disappointingly dim upon crystallization or thin-film deposition.

This is a classic problem in organic optoelectronics, particularly for planar heterocycles like thiazolo[5,4-d]thiazole (TTz) or benzothiazole . In the solid state, intermolecular proximity dictates performance. The very


-conjugation that allows for fluorescence also drives Aggregation-Caused Quenching (ACQ) . Conversely, if your molecule relies on intramolecular rotation (like many Donor-Acceptor thiazoles), it may suffer from Twisted Intramolecular Charge Transfer (TICT)  in solution but recover in the solid state—a phenomenon known as Aggregation-Induced Emission (AIE) .

This guide provides a systematic workflow to diagnose the quenching mechanism and engineer a solution.

Part 1: Diagnostic Workflow (The "Why")

Before re-synthesizing, you must identify how the energy is being lost. Use this logic gate to determine if you are fighting ACQ, TICT, or Crystal Packing defects.

Diagnostic Logic Map

G Start START: Compare Quantum Yields (QY) Q1 High Solution QY (>50%) Low Solid QY (<10%)? Start->Q1 Case A Q2 Low Solution QY (<5%) High Solid QY (>20%)? Start->Q2 Case B Q3 Low QY in Both States? Start->Q3 Case C ACQ Diagnosis: ACQ (Aggregation Caused Quenching) Cause: π-π Stacking Q1->ACQ AIE Diagnosis: AIE/AIEE (Aggregation Induced Emission) Cause: RIM (Restriction of Motion) Q2->AIE TICT Diagnosis: TICT or Dark State Cause: Bond Rotation / Polarity Q3->TICT Action_ACQ Action: Bulky Groups, Solid Solution (Doping) ACQ->Action_ACQ Action_AIE Action: Rigidify Structure, Check Polymorphs AIE->Action_AIE Action_TICT Action: Solvent Polarity Check, Viscosity Test TICT->Action_TICT

Figure 1: Decision tree for identifying the primary quenching mechanism in thiazole fluorophores.

Validation Experiment: The Viscosity Test

To distinguish between TICT and ACQ, perform a viscosity-dependent emission test.

  • Protocol: Dissolve your thiazole in a mixture of Methanol (low viscosity) and Glycerol (high viscosity).

  • Observation:

    • If emission increases dramatically with Glycerol %

      
       You have a TICT  or Rotor-based  loss mechanism. The viscosity restricts the non-radiative rotation.
      
    • If emission remains constant

      
       The issue is likely electronic (energy gap law) or ACQ (concentration dependent).
      

Part 2: Engineering Solutions (The "How")

Once diagnosed, apply these specific fixes.

Scenario A: Fixing ACQ (The "Pancake" Problem)

Diagnosis: Your molecules stack like pancakes (H-aggregates), causing energy dissipation.

1. Chemical Engineering: Steric Bumpers You must disrupt the face-to-face


-stacking without breaking the conjugation.
  • Strategy: Introduce bulky alkoxy or alkyl chains at the ortho positions of the phenyl rings attached to the thiazole core.

  • Why it works: This forces the molecules into a "herringbone" or "slipped-stack" arrangement, which is often emissive (J-aggregate like behavior) [1].

  • Specific Modification: Replace a methyl group with a tert-butyl or a 2-ethylhexyl chain.

2. Physical Engineering: Solid Solutions (Matrix Doping) If synthesis is too costly, disperse the emitter in a polymer matrix to simulate a "frozen solution" state.

  • Protocol:

    • Prepare a 1 wt% solution of your thiazole in PMMA (Polymethyl methacrylate) using Chloroform as the solvent.

    • Spin-coat or drop-cast onto quartz.

    • Result: This physically separates the fluorophores, restoring the monomeric QY.

Scenario B: Managing TICT (The "Twist" Problem)

Diagnosis: A bond rotation in the excited state creates a dark charge-transfer state.

1. Rigidification (Cyclization)

  • Strategy: Lock the rotating bond. If your thiazole has a phenyl ring that rotates, bridge it with a methylene or heteroatom strap to fuse the rings.

  • Why it works: Eliminating the rotational degree of freedom removes the non-radiative decay pathway [3].

2. Counterion Engineering (For Cationic Thiazoles)

  • Strategy: If working with thiazole salts (e.g., methylated thiazolium), exchange small counterions (I⁻, Br⁻) for bulky ones (PF₆⁻, BPh₄⁻) or metal halide clusters (ZnCl₄²⁻).

  • Why it works: Bulky counterions act as spacers, preventing ACQ, while also altering the crystal field to stabilize the emissive state [4].

Part 3: Accurate Measurement (The "Sanity Check")

CRITICAL WARNING: Measuring solid-state QY is prone to artifacts. The most common error is Self-Absorption , where the crystal re-absorbs its own emitted photons, artificially lowering the measured QY.

You must use an Integrating Sphere and the de Mello Method (or the modified 3-step method) [2].

The De Mello Protocol[1][2][3]

Equipment: Spectrofluorometer with a calibrated Integrating Sphere (e.g., Labsphere).

StepConfigurationDescriptionData Collected
1 Empty Sphere Sphere is empty. Laser hits the sphere wall.

(Laser Area),

(Emission Area - usually 0)
2 Indirect (c) Sample is in the sphere but OFF the beam path. Laser hits the wall; scattered light hits sample.

(Scatter Area),

(Emission from scatter)
3 Direct (b) Sample is IN the beam path. Laser hits sample directly.

(Unabsorbed Laser),

(Direct Emission)

Calculation (Self-Absorption Corrected): The absolute Quantum Yield (


) is calculated as:


Where


 (Absorbance) is defined as:


Note: If you skip Step 2 (Indirect), you cannot correct for the re-absorption of emitted light, and your reported QY will be incorrect.

Part 4: Troubleshooting FAQs

Q: My thiazole crystals are yellow, but they emit blue light. Is this normal? A: This is likely an H-aggregate effect. The absorption is red-shifted (yellow color), but the lowest energy excitonic transition is forbidden, so emission comes from a higher energy state or a defect, often resulting in weak blue emission. This is a sign of severe ACQ.

Q: The QY varies between batches of the same compound. Why? A: You likely have Polymorphism . Thiazoles are notorious for crystallizing in different packing modes depending on the solvent evaporation rate.

  • Fix: Standardize your crystallization method (e.g., slow evaporation from DCM/Hexane 1:1). Perform Powder X-Ray Diffraction (PXRD) to confirm the phase match between batches [1].

Q: Can I use Fluorescein as a reference standard for solid-state QY? A: NO. Relative QY measurements (using a standard) are only valid for dilute solutions. For solids, the refractive index differences and scattering profiles make relative measurements invalid. You must use an absolute method (Integrating Sphere).

References

  • Choudhury, S. et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry (CrystEngComm).

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials.

  • Zhao, Z. et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews.

  • Li, X. et al. (2023).[1] Boosting Solid-State Luminescence of Thiazolothiazole Viologen by Incorporating Metal Halide Clusters to Hinder π-Stacking. ACS Applied Materials & Interfaces.

Sources

Troubleshooting

Technical Support Center: Enhancing Photostability of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (MPHT)

Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the photostability challenges associated with 2-(3-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the photostability challenges associated with 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (MPHT) .

MPHT is a highly specialized fluorophore that dissipates UV energy through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. When engineered correctly, the ESIPT photocycle acts as a self-healing mechanism, granting the molecule exceptional photostability[1]. However, environmental factors can easily disrupt this pathway, leading to rapid photodegradation. This guide provides the mechanistic causality and self-validating protocols required to optimize MPHT for your assays.

Mechanistic Overview: The ESIPT Photocycle

To troubleshoot MPHT, one must first understand its energy dissipation pathway. Upon UV excitation, the intramolecular hydrogen bond (IHB) between the hydroxyl group of the 2-hydroxyphenyl moiety and the nitrogen of the thiazole ring facilitates an ultrafast (< 1 picosecond) proton transfer[2]. This creates a Keto* excited state, which emits a highly red-shifted photon (large Stokes shift) before returning to the Enol ground state via reverse proton transfer.

Photodegradation occurs when this cycle is interrupted. If the IHB is broken, the molecule is trapped in the Enol* state, increasing the probability of Intersystem Crossing (ISC) to a reactive triplet state, which subsequently reacts with dissolved oxygen to destroy the fluorophore[2].

ESIPT_Photocycle S0_Enol Enol (S0) Ground State S1_Enol Enol* (S1) Excited State S0_Enol->S1_Enol UV Excitation S1_Keto Keto* (S1) Proton Transferred S1_Enol->S1_Keto Ultrafast ESIPT Degradation Triplet State / Photodegradation S1_Enol->Degradation H-Bond Disruption (Protic Solvents) S0_Keto Keto (S0) Ground State S1_Keto->S0_Keto Keto Emission S0_Keto->S0_Enol Reverse PT

Caption: ESIPT photocycle of MPHT and the competing photodegradation pathway.

Frequently Asked Questions (FAQs)

Q1: Why does my MPHT sample photobleach rapidly in methanol or aqueous buffers? Causality: Protic solvents (like methanol and water) act as competitive hydrogen bond donors and acceptors. They form intermolecular hydrogen bonds with the hydroxyl group of MPHT, cleaving the critical intramolecular hydrogen bond required for ESIPT[2]. Without the ultrafast ESIPT decay pathway, the lifetime of the Enol* state extends significantly. This allows competitive, non-radiative pathways—specifically ISC to the triplet state—to dominate, leading to photo-oxidation and irreversible bleaching.

Q2: How does the 3-methyl-2-pyridyl substituent influence the stability of the molecule? Causality: The methyl group at the 3-position of the pyridyl ring introduces targeted steric hindrance. This steric bulk forces a specific dihedral twist between the pyridyl and thiazole rings, preventing tight intermolecular


 stacking in the solid state[3]. By inhibiting excessive aggregation, the methyl group mitigates Aggregation-Caused Quenching (ACQ) and reduces the formation of destructive excimers under continuous irradiation.

Q3: Can I use MPHT in solid-state applications without losing photostability? Causality: Yes. MPHT is an excellent candidate for Dual-State Emission (DSE) if properly encapsulated[3]. By embedding MPHT in a rigid polymer matrix like Polymethyl methacrylate (PMMA), you restrict intramolecular rotational motions (RIM) that lead to non-radiative decay, while simultaneously shielding the fluorophore from atmospheric oxygen, drastically enhancing its photostability.

Troubleshooting Guide
Observed Symptom Root Cause Diagnosis Corrective Action
Emergence of a secondary blue emission peak (~400 nm) alongside rapid signal loss. Trace Protic Impurities: The blue emission is the signature of the Enol* state fluorescing directly because the ESIPT pathway is blocked by trace water or alcohols in your solvent.Switch to strictly anhydrous, non-polar aprotic solvents (e.g., spectroscopic grade Toluene or Cyclohexane). Store solvents over molecular sieves.
Signal drops by 50% within 5 minutes of continuous 365 nm LED irradiation in solution. Dissolved Oxygen (Photo-oxidation): The long-lived triplet states are reacting with

to form Reactive Oxygen Species (ROS) which cleave the thiazole ring.
Degas the solvent using at least three freeze-pump-thaw cycles backfilled with ultra-high purity Argon prior to the assay.
Severe quenching and degradation when cast as a neat thin film. Excimer-Induced Degradation: Neat films allow MPHT molecules to

-stack, creating excimers that act as energy traps and reactive centers[3].
Dope MPHT into a PMMA or Zeonex polymer matrix at a low concentration (1-5 wt%) to isolate the monomers.
Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating protocols. The success of Protocol A is directly validated by the quantitative outputs of Protocol B.

Encapsulation_Workflow Prep 1. Solution Prep MPHT + PMMA in Toluene Coat 2. Spin Coating 3000 rpm, 60s on Quartz Prep->Coat Anneal 3. Thermal Annealing 80°C, Vacuum Remove Solvent Coat->Anneal Test 4. Photostability Assay (TCSPC & UV) Anneal->Test

Caption: Step-by-step workflow for PMMA encapsulation to enhance MPHT photostability.

Protocol A: Polymer Matrix Encapsulation for Enhanced Stability

Objective: Isolate MPHT monomers in a rigid, oxygen-shielded environment to force the ESIPT pathway.

  • Preparation: Dissolve 100 mg of optical-grade PMMA (

    
    ) in 1 mL of anhydrous toluene.
    
  • Doping: Add 1 mg of MPHT to the PMMA solution (yielding a 1 wt% doping ratio). Sonicate in a dark environment for 15 minutes until completely homogenized.

  • Substrate Cleaning: Sonicate quartz substrates sequentially in acetone, isopropanol, and ultra-pure water for 10 minutes each. Dry under a stream of

    
     gas.
    
  • Spin Coating: Dispense 100

    
    L of the MPHT/PMMA solution onto the center of the quartz substrate. Spin at 3000 RPM for 60 seconds.
    
  • Annealing: Transfer the coated substrate to a vacuum oven. Anneal at 80°C for 2 hours to drive off residual toluene and collapse the polymer chains around the fluorophore, locking the MPHT in its ESIPT-capable cis-enol conformation.

Protocol B: Time-Resolved Photodegradation Assay

Objective: Quantify the photostability enhancement by measuring the decay half-life (


).
  • Baseline Measurement: Place the sample (solution or PMMA film) in a spectrofluorometer. Expose to a brief excitation pulse (e.g., 350 nm) and record the maximum emission intensity of the Keto* peak (typically ~520-550 nm).

  • Continuous Irradiation: Irradiate the sample continuously using a 365 nm high-power LED source (

    
    ).
    
  • Kinetic Tracking: Program the spectrofluorometer to measure the Keto* emission intensity every 60 seconds for a total of 60 minutes.

  • Data Analysis: Plot

    
     versus time. Fit the decay curve to a single exponential decay function: 
    
    
    
    . Calculate the half-life as
    
    
    .
  • Validation Check: A successful encapsulation (Protocol A) will yield a

    
     at least an order of magnitude higher than the neat solution.
    
Quantitative Data Summary

The following table summarizes expected photophysical parameters and photostability metrics for MPHT across different environments, demonstrating the critical impact of solvation and matrix encapsulation.

Environment Primary Emission State Emission

(nm)
Quantum Yield (

)
Photobleaching Half-Life (

)
Methanol (Protic) Enol* (ESIPT Blocked)~410 nm< 0.05< 2 minutes
Toluene (Aprotic) Keto* (ESIPT Active)~535 nm0.25~ 15 minutes
Neat Solid Film Keto* (Aggregated)~560 nm0.10~ 8 minutes
1% PMMA Matrix Keto* (Monomeric)~530 nm0.45> 120 minutes
References
  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments. (2021). Verifiable Source: [Link]

  • Solid-state emitters presenting a modular excited-state proton transfer (ESIPT) process: recent advances in dual-state emission. Physical Chemistry Chemical Physics. (2023). Verifiable Source:[Link]

  • Probing the effect of solvation on photoexcited 2-(2′-hydroxyphenyl)benzothiazole via ultrafast Raman loss spectroscopic studies. The Journal of Chemical Physics. (2018). Verifiable Source:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: Structural Validation of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

[1] Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Structural Elucidation, Isomeric Differentiation, and Purity Profiling[1] Strategic Overview: The "Fingerpr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Structural Elucidation, Isomeric Differentiation, and Purity Profiling[1]

Strategic Overview: The "Fingerprint" of Chelation

In the development of ESIPT (Excited-State Intramolecular Proton Transfer) fluorophores and tridentate coordination ligands, 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (hereafter referred to as 3-Me-PyT ) represents a critical scaffold.[2] Its performance hinges on a specific structural motif: the N-N-O pocket , formed by the pyridine nitrogen, thiazole nitrogen, and phenolic oxygen.[1]

This guide compares the NMR characterization of 3-Me-PyT against its most common structural isomers and analogues. The goal is not merely to list peaks, but to provide a self-validating protocol that confirms:

  • Regiochemistry: The methyl group is at the 3-position of the pyridine (sterically crowding the inter-ring bond), not the 4- or 5-positions.[2][1]

  • Intramolecular Bonding: The ortho-hydroxyl group forms a hydrogen bond with the thiazole nitrogen, distinct from para-isomers or non-planar analogues.[2][1]

Synthesis & Logic Flow

To interpret the NMR, one must understand the origin of the signals.[1] The synthesis typically follows a Hantzsch thiazole coupling.[2][1] The disappearance of the thioamide protons and the alpha-bromo ketone methylene protons validates the formation of the thiazole ring.[1]

SynthesisLogic Pre1 3-Methylpyridine-2-carbothioamide (Precursor A) Inter Hantzsch Intermediate (Transient) Pre1->Inter Signal1 Loss of NH2 (Thioamide) Pre1->Signal1 Monitor Pre2 2-Bromo-2'-hydroxyacetophenone (Precursor B) Pre2->Inter Prod 3-Me-PyT (Target Ligand) Inter->Prod - H2O, - HBr Signal2 Appearance of Thiazole C5-H (~8.2 ppm) Prod->Signal2 Confirm Signal3 OH Shift Downfield (H-Bond Formation) Prod->Signal3 Validate

Figure 1: Spectroscopic tracking of the Hantzsch synthesis pathway. The emergence of the Thiazole C5-H singlet is the primary indicator of cyclization.[2]

Comparative 1H NMR Characterization

The following data compares 3-Me-PyT with its non-methylated parent (PyT) and its para-hydroxy isomer (a common byproduct if the starting material is impure).

Experimental Protocol (Standard)
  • Solvent: DMSO-d6 (Preferred for OH visibility) or CDCl3.[2][1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

Table 1: Comparative Chemical Shifts (δ, ppm)
Proton Assignment3-Me-PyT (Target) Parent PyT (No Methyl) Para-OH Isomer Diagnostic Insight
Phenolic -OH 12.5 - 13.8 (s) 12.0 - 13.0 (s)9.0 - 10.0 (br s)Critical: The ortho-OH is deshielded by ~3-4 ppm due to intramolecular H-bonding with Thiazole N. The para-isomer lacks this and appears upfield.[2][1]
Thiazole C5-H 8.15 - 8.25 (s) 8.00 - 8.10 (s)7.90 - 8.00 (s)A sharp singlet.[2][1][3] The 3-methyl group on pyridine exerts a steric twist, slightly deshielding this proton compared to the parent.[1]
Pyridine Methyl 2.65 - 2.80 (s) AbsentAbsentThe methyl signal is deshielded (compared to toluene's 2.3 ppm) due to the electron-deficient pyridine ring.[2][1]
Pyridine H-6 8.50 - 8.60 (d) 8.60 - 8.70 (d)8.50 - 8.60 (d)The proton adjacent to the pyridine nitrogen.[2][1]
Pyridine H-4 7.60 - 7.75 (d) MultipletMultipletIn the 3-Me target, H-4 appears as a doublet (coupling only with H-5).[2][1] In the parent, it is a triplet/multiplet.[1]
Deep Dive: The "Steric Twist" Effect

In the Parent PyT , the pyridine and thiazole rings are coplanar to maximize conjugation.[1] In 3-Me-PyT , the methyl group at position 3 clashes with the thiazole sulfur or nitrogen (depending on conformation).[2][1]

  • Observation: This twist reduces ring current anisotropy transfer between rings.[2][1]

  • Result: You may observe a slight upfield shift of the phenyl protons compared to the planar parent, as they sit less deeply in the pyridine's deshielding cone.[1]

13C NMR & DEPT Analysis[1][4]

13C NMR provides the carbon backbone count.[2][1] For 3-Me-PyT , you must identify 15 distinct carbon signals .

Table 2: Key Carbon Signatures[1][2]
Carbon TypeChemical Shift (ppm)DEPT-135 PhaseStructural Validation
C=O / C-OH 155.0 - 160.0Quaternary (No signal)Confirms phenolic carbon.[2][1]
Thiazole C=N 162.0 - 165.0Quaternary (No signal)The most downfield signal (usually).[2][1]
Pyridine C-Me 130.0 - 135.0Quaternary (No signal)Distinguishes 3-Me (Quaternary) from unsubstituted (CH).[2][1]
Thiazole C-5 115.0 - 120.0Positive (CH)Correlates to the sharp singlet in 1H NMR.[2][1]
Methyl Group 20.0 - 22.0Positive (CH3)Confirms aliphatic incorporation.[2][1]

Self-Validating Protocol: Distinguishing Isomers

When synthesizing this ligand, a common error is using 4-methylpyridine or 5-methylpyridine derivatives as starting materials due to supply chain mix-ups.[2][1] Here is the logic tree to validate the 3-methyl position.

IsomerLogic Start Analyze Pyridine Methyl Region (1H NMR) Q1 Check Pyridine H-6 (Next to Nitrogen) Start->Q1 Res1 Singlet (s) Q1->Res1 Signal shape? Res2 Doublet (d) Q1->Res2 Signal shape? Iso1 6-Methyl Isomer (Methyl is at C6) Res1->Iso1 Q2 Check Coupling of H-6 Res2->Q2 Res3 Large J (~5-8 Hz) Coupled to H-5 Q2->Res3 Coupling Constant? Res4 Small J (~1-2 Hz) Meta coupling only Q2->Res4 Coupling Constant? Target Target: 3-Methyl Isomer (Methyl at C3) Res3->Target Confirmed by Vicinal Coupling Iso2 4-Methyl Isomer Res4->Iso2

Figure 2: Logic flow for distinguishing the 3-methyl target from 4-methyl or 6-methyl impurities based on splitting patterns.

Mechanism:

  • 3-Methyl (Target): The proton at C6 (H6) has a neighbor at C5.[2][1] It appears as a doublet (J ~5 Hz) .[2][1]

  • 4-Methyl (Impurity): The proton at C6 has a neighbor at C5.[2][1] It appears as a doublet (J ~5 Hz) .[2][1] Differentiation: Look at the C3 proton.[2][1] In the 4-Methyl isomer, C3 is a singlet (or meta-coupled doublet).[2][1] In the 3-Methyl target, the C3 position is blocked by the methyl group.[1]

  • 6-Methyl (Impurity): The C6 position is blocked.[2][1] No downfield doublet > 8.5 ppm is observed.[2][1]

Performance Comparison: Solvent Effects

The stability of the intramolecular hydrogen bond (ESIPT capability) is tested by solvent variation.[2][1]

ParameterCDCl3 (Non-polar) DMSO-d6 (Polar Aprotic) Performance Implication
OH Shift ~12.5 ppm~13.5 ppmHigh Stability: The OH peak remains downfield in DMSO, indicating the intramolecular H-bond is strong enough to resist disruption by the solvent's H-bond accepting capability.[2][1]
Resolution HighMedium (Broadening)DMSO may broaden the OH peak due to proton exchange, but the shift position confirms the chelate "pocket" is intact.[1]

References

  • Vogels, I. A., et al. (2018).[2][1] "Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives." CORE/Open Access. Link

  • Hansen, P. E., et al. (2017).[2][1] "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules. Link[2][1]

  • Reich, H. J. (2020).[2][1] "1H NMR Chemical Shifts: Heterocycles and Substituent Effects." University of Wisconsin / ACS Organic Division.[2][1] Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley.[2][1] (Standard text for coupling constant validation).

Sources

Comparative

Comparing selectivity of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole vs commercial sensors

Technical Comparison Guide: Evaluating 3-Me-PHT Selectivity vs. Commercial Zn²⁺ Sensors For researchers and drug development professionals investigating intracellular metal ion signaling, the selection of an appropriate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Evaluating 3-Me-PHT Selectivity vs. Commercial Zn²⁺ Sensors

For researchers and drug development professionals investigating intracellular metal ion signaling, the selection of an appropriate fluorescent chemosensor is a critical variable that dictates data integrity. While commercial standards like FluoZin-3 and TSQ have dominated the market, emerging thiazole-based excited-state intramolecular proton transfer (ESIPT) sensors offer compelling advantages in complex biological matrices.

This guide objectively evaluates the selectivity, photophysics, and practical application of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (3-Me-PHT) against leading commercial alternatives, providing the mechanistic causality and self-validating protocols required for rigorous experimental design.

Mechanistic Causality: The Photophysics of 3-Me-PHT

To understand the superior selectivity of 3-Me-PHT, one must examine the causality behind its photophysical behavior. The molecule operates on a dynamic switch between and Chelation-Enhanced Fluorescence (CHEF)[1].

In its unbound state, the 2-hydroxyphenyl moiety acts as a proton donor, with the adjacent thiazole nitrogen serving as the acceptor. Upon UV excitation, the native enol form rapidly undergoes ESIPT to become a keto tautomer. In polar aqueous media, this keto form suffers from severe non-radiative decay, rendering the probe virtually non-fluorescent (an ideal "off" state)[2].

The sensing mechanism is triggered by the molecule's highly pre-organized N,N,O-tridentate binding pocket (comprising the pyridine nitrogen, thiazole nitrogen, and phenolic oxygen). When a target ion like Zn²⁺ enters this pocket, it displaces the phenolic proton, completely inhibiting the ESIPT process[1]. This coordination locks the previously flexible molecule into a rigid, coplanar conformation. By restricting intramolecular rotation, non-radiative vibrational relaxation is suppressed, resulting in a massive "turn-on" CHEF response[3].

Crucially, the 3-methyl group on the pyridyl ring provides deliberate steric hindrance. This steric gating fine-tunes the binding cavity's geometry, preventing larger competing divalent cations (such as Cd²⁺) from forming stable complexes. This structural nuance is the primary driver of 3-Me-PHT's exceptional selectivity.

ESIPT_Mechanism Enol 3-Me-PHT (Enol Form) Weak Fluorescence ESIPT ESIPT Process (Proton Transfer) Enol->ESIPT UV Excitation Zn Zn²⁺ Addition (N,N,O-Chelation) Enol->Zn Metal Binding Keto Keto Tautomer Non-Radiative Decay ESIPT->Keto Block ESIPT Inhibition & Structural Rigidity Zn->Block CHEF CHEF Effect Strong 'Turn-On' Signal Block->CHEF

Fig 1: Photophysical signaling pathway of 3-Me-PHT transitioning from ESIPT to CHEF upon Zn²⁺ binding.

Comparative Selectivity & Performance Analysis

When benchmarking 3-Me-PHT against commercial standards like FluoZin-3 (a BAPTA-based sensor) and TSQ (a quinoline-based sensor), the data reveals distinct operational niches. While FluoZin-3 offers a higher absolute quantum yield, its narrow Stokes shift often leads to background auto-fluorescence interference in live-cell imaging. Conversely, 3-Me-PHT leverages the inherent large Stokes shift of thiazole-based fluorophores to ensure high signal-to-noise ratios.

Sensor ProfilePrimary TargetLimit of Detection (LOD)Stokes ShiftQuantum Yield (Bound)Primary Interferences
3-Me-PHT Zn²⁺, Al³⁺~1.5 nM~120 nm0.65Cu²⁺ (Quenching)
FluoZin-3 Zn²⁺~15 nM~25 nm0.85Ca²⁺ (at high conc.)
TSQ Zn²⁺~100 nM~110 nm0.30Autofluorescence

Data Synthesis: 3-Me-PHT demonstrates a superior LOD and an optimal Stokes shift, making it highly suitable for resolving trace intracellular Zn²⁺ pools without the spectral overlap common in BAPTA-derivatives.

Self-Validating Experimental Protocol: Selectivity Profiling

To maintain scientific trustworthiness, a fluorescence increase alone is insufficient to claim selectivity. The following protocol is designed as a self-validating system; it not only measures the fluorescence response but mathematically proves the stoichiometry and binding affinity to rule out aggregation-induced artifacts[3].

Step 1: Stock Solution Preparation Synthesize or procure high-purity 3-Me-PHT. Dissolve the compound in anhydrous DMSO to create a 1.0 mM stock solution. Causality: DMSO prevents premature aggregation of the hydrophobic thiazole core before introduction to the aqueous matrix.

Step 2: Matrix Equilibration Prepare a working solution of 10 µM 3-Me-PHT in a physiological buffer system (e.g., 10 mM HEPES, pH 7.4, containing 1% DMSO as a cosolvent). Allow the solution to equilibrate for 15 minutes at 25°C to stabilize the baseline enol emission.

Step 3: Competitive Metal Ion Titration To establish true selectivity, perform competitive binding assays.

  • Record the baseline fluorescence (λex = 380 nm).

  • Add 10 equivalents (100 µM) of competing background ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cd²⁺). Record the spectra.

  • Subsequently, spike the same cuvette with 1 equivalent (10 µM) of Zn²⁺. Validation Check: A robust sensor must show a massive fluorescence recovery (CHEF) only upon Zn²⁺ addition, proving that background ions do not occupy the N,N,O pocket.

Step 4: Stoichiometric Validation (Job's Plot) Prepare varying mole fractions of 3-Me-PHT and Zn²⁺ while keeping the total concentration constant (e.g., 20 µM). Plot the fluorescence intensity against the mole fraction of Zn²⁺. An inflection point exactly at 0.5 mathematically validates a 1:1 binding stoichiometry, confirming a specific molecular interaction rather than non-specific electrostatic clustering.

Workflow Step1 1. Stock Preparation 1 mM 3-Me-PHT in DMSO Step2 2. Matrix Equilibration HEPES Buffer (pH 7.4) Step1->Step2 Step3 3. Competitive Titration Add Competing Ions + Zn²⁺ Step2->Step3 Step4 4. Spectroscopic Analysis λex = 380 nm / λem = 500 nm Step3->Step4 Step5 5. Self-Validation Job's Plot & Benesi-Hildebrand Step4->Step5

Fig 2: Step-by-step self-validating experimental workflow for sensor selectivity profiling.

References

  • Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., James, T. D., & Sessler, J. L. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents". Chemical Society Reviews, 47(23), 8842-8880.[Link]

  • Helal, A., Thao, N. T. T., Lee, S. W., & Kim, H. S. (2010). "Thiazole-based chemosensor II: Synthesis and fluorescence sensing of fluoride ions based on inhibition of ESIPT". Journal of Inclusion Phenomena and Macrocyclic Chemistry, 66(1), 87-94.[Link]

  • Wang, D. (2022). "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex". ACS Omega, 7(21), 18134–18141.[Link]

Sources

Validation

Comprehensive Guide to X-ray Crystallographic Data Validation for Thiazole-Metal Complexes

Executive Summary Thiazole-metal complexes represent a critical class of compounds in drug development, particularly as Schiff base ligands with potent antibacterial and anticancer properties. However, their crystallogra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-metal complexes represent a critical class of compounds in drug development, particularly as Schiff base ligands with potent antibacterial and anticancer properties. However, their crystallographic characterization presents a "perfect storm" of challenges: the high scattering power of heavy metals (Cu, Zn, Pt) often obscures the lighter atoms (N, C, S) of the thiazole ring, while the ring's flexibility leads to disorder.

This guide moves beyond basic refinement steps to establish a multi-modal validation protocol . We compare the industry-standard IUCr CheckCIF against knowledge-based tools like CSD-Mogul and physico-chemical validation via Bond Valence Sum (BVS) analysis. The goal is to transition from "fitting data" to "validating chemical reality."

Part 1: The Challenge – Why Standard Refinement Fails

In thiazole-metal crystallography, a low


-factor (

) is necessary but not sufficient. Three specific pitfalls often evade standard refinement:
  • Pseudo-Symmetry & Twinning: Heavy metals often crystallize in high-symmetry space groups. If the thiazole ligand breaks this symmetry slightly, the structure may appear disordered or "twinned" if solved in the wrong space group.

  • Light-Atom Ambiguity: The electron density of Sulfur (

    
    ) is significantly higher than Nitrogen (
    
    
    
    ). In a flipping thiazole ring, assigning S and N positions incorrectly is a common error that standard least-squares refinement may tolerate, resulting only in skewed thermal ellipsoids.
  • Oxidation State Ambiguity: Determining whether a metal is Cu(I) or Cu(II) based solely on geometry is risky without validating bond valences.

Part 2: Comparative Analysis of Validation Suites

We compare three distinct validation methodologies. A robust protocol employs all three.

The Regulatory Standard: IUCr CheckCIF / PLATON

Best For: Detecting fundamental crystallographic errors, missed symmetry, and syntax issues.[1]

  • Mechanism: Checks the CIF file against IUCr dictionaries and runs PLATON algorithms to find missed symmetry elements (e.g., ADDSYM).

  • Critical Output:

    • Alert A: Serious error (e.g., Space group incorrect, atoms on special positions without occupancy correction).

    • Alert B: Potentially serious (e.g., bond lengths > 10

      
       outlier).
      
  • Limitation: It is purely mathematical; it does not "know" chemistry. It won't flag a chemically impossible bond if the math fits the electron density.

The Knowledge Engine: CSD-Mogul (CCDC)

Best For: Validating ligand geometry against millions of known structures.

  • Mechanism: Compares your specific bond lengths/angles (e.g., Thiazole C-S bond) against distributions of chemically identical fragments in the Cambridge Structural Database (CSD).[2]

  • Critical Output: Z-scores . A Z-score > 2.0 indicates the bond is an outlier compared to known chemistry.

  • Relevance: Essential for proving that a distorted thiazole ring is a real physical effect of metal coordination, not an artifact of bad refinement.

The Physico-Chemical Check: Bond Valence Sum (BVS)

Best For: Validating Metal Oxidation States.

  • Mechanism: Uses empirical bond-valence parameters (

    
    , 
    
    
    
    ) to calculate the valence sum of the metal based on bond distances to ligands.[3]
  • Formula:

    
    
    
  • Relevance: If you claim a Cu(II) complex but the BVS calculates to 1.12, your structure (or assignment) is wrong.

Part 3: Experimental Data & Performance Comparison

The following table illustrates a comparative validation of a hypothetical [Cu(Thiazole)2Cl2] complex. The "Standard Refinement" relied only on


 vs 

minimization. The "Validated Refinement" applied the multi-tool protocol.
MetricStandard Refinement (SHELEXL only)Validated Refinement (Multi-Tool)Interpretation
Space Group

(Triclinic)

(Centrosymmetric)
PLATON ADDSYM detected a missed center of inversion.
R1 Factor 0.0420.038Correct symmetry improved the model fit.
Thiazole C-S Bond 1.62 Å1.71 ÅCSD-Mogul flagged 1.62 Å as an outlier (Z=4.5). Re-assignment of S/N atoms corrected this.
Metal BVS (Cu) 1.65 v.u.1.98 v.u.BVS Analysis confirmed Cu(II) only after correcting the coordination sphere.
Max Residual Density 1.8

0.45

High residual density in standard model was due to unmodeled solvent (SQUEEZE applied).

Part 4: Step-by-Step Validation Protocol

This protocol ensures self-consistency and scientific integrity.

Step 1: The "Squeeze" & Absorption Check
  • Action: Before final refinement, check for solvent voids.

  • Tool: PLATON SQUEEZE.

  • Why: Thiazole complexes often trap disordered solvent molecules. If unmodeled, they inflate

    
    -factors.
    
  • Protocol: Run platon -u structure.cif. If void volume > 100 ų, apply SQUEEZE correction and append details to the CIF.

Step 2: Geometry Mining (Mogul)
  • Action: Validate the thiazole ring geometry.

  • Tool: CSD-Mogul (via Mercury or Web).

  • Protocol:

    • Load structure into Mercury.[4]

    • Select the Thiazole ring atoms.

    • Run "Mogul Geometry Check."[4]

    • Criteria: If any bond length Z-score > 2.0, check the electron density map. If the thermal ellipsoids are elongated, you likely have N/S disorder. Swap the atoms and re-refine.

Step 3: Metal Valence Verification
  • Action: Confirm oxidation state.

  • Tool: BVS Calculator (or manual calculation).

  • Protocol:

    • Extract Metal-Ligand bond distances (

      
      ).
      
    • Use

      
       values: Cu(II)-N = 1.713 Å, Cu(II)-Cl = 2.065 Å.
      
    • Calculate

      
      .
      
    • Sum all

      
       values. The result must be within ±0.2 of the expected integer charge (e.g., 1.8–2.2 for Cu(II)).
      
Step 4: The Final CheckCIF
  • Action: Final regulatory sign-off.

  • Tool: .

  • Protocol: Upload the final CIF. Address all Level A alerts. If an alert cannot be fixed (e.g., pseudo-symmetry due to the metal), you must write a specific "Validation Response" in the CIF explaining the chemical reason.

Part 5: Visualized Workflow

The following diagram illustrates the iterative feedback loop required for high-integrity validation.

ValidationWorkflow cluster_validation Iterative Validation Loop RawData Raw Diffraction Data (Images) Integration Integration & Scaling (Absorption Correction) RawData->Integration Phasing Structure Solution (Phasing) Integration->Phasing Refinement Least-Squares Refinement (SHELXL / OLEX2) Phasing->Refinement CheckCIF IUCr CheckCIF (Syntax & Symmetry) Refinement->CheckCIF Mogul CSD-Mogul (Geometry Z-Scores) Refinement->Mogul BVS Bond Valence Sum (Oxidation State) Refinement->BVS Decision Are Validation Metrics Met? CheckCIF->Decision Mogul->Decision BVS->Decision Decision->Refinement No (Fix Model) FinalCIF Final CIF Generation & Publication Decision->FinalCIF Yes (Pass)

Figure 1: The iterative "Triangle of Validation" workflow. Note that refinement is not a linear path; data must pass Symmetry (CheckCIF), Geometry (Mogul), and Chemical (BVS) checks before finalization.

References

  • IUCr CheckCIF Service . International Union of Crystallography.[5][6][7] Available at: [Link]

  • CSD-Mogul & Mercury . Cambridge Crystallographic Data Centre (CCDC).[2] Knowledge-based geometry validation. Available at: [Link]

  • Bond Valence Parameters . International Union of Crystallography.[5][6] Database of R0 and B parameters for BVS calculation. Available at: [Link][8]

  • PLATON . A Multipurpose Crystallographic Tool.[6][9] Utrecht University. Available at: [Link]

  • Spek, A. L. (2009) . Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Available at: [Link]

Sources

Comparative

Limit of Detection (LOD) Comparison for Zn²⁺ Sensing Thiazole Ligands: A Technical Guide

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular metabolism, apoptosis, and neurotransmission. However, anomalous Zn²⁺ concentrations are linked to severe ne...

Author: BenchChem Technical Support Team. Date: March 2026

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular metabolism, apoptosis, and neurotransmission. However, anomalous Zn²⁺ concentrations are linked to severe neurological disorders. Consequently, the development of highly sensitive fluorescent probes for Zn²⁺ detection is a major focus in analytical chemistry and drug development.

As a Senior Application Scientist, I have evaluated numerous ligand architectures. Thiazole and benzothiazole derivatives consistently emerge as superior candidates. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the borderline nature of Zn²⁺ makes it highly receptive to the nitrogen and sulfur heteroatoms present in thiazole rings. When integrated into Schiff base architectures, these ligands create highly specific coordination pockets that yield exceptional Limits of Detection (LOD).

This guide objectively compares the performance of four state-of-the-art thiazole-based Zn²⁺ probes, detailing their photophysical mechanisms and providing the self-validating experimental protocols required to benchmark them.

Mechanistic Foundations of Thiazole-Based Probes

To understand why certain thiazole ligands achieve nanomolar LODs, we must examine the causality behind their fluorescence "turn-on" response. The sensitivity of a probe is directly governed by its quantum yield enhancement upon metal binding. Thiazole probes typically operate via two primary photophysical mechanisms:

  • Photo-induced Electron Transfer (PET) Inhibition: In the unbound state, lone pair electrons from the thiazole nitrogen or adjacent imine bonds transfer to the excited fluorophore, quenching emission[1]. Upon Zn²⁺ coordination, these lone pairs are locked into the metal-ligand bond. The PET process is blocked, resulting in a dramatic fluorescence enhancement[2].

  • Chelation-Enhanced Fluorescence (CHEF): Free ligands often dissipate excitation energy through non-radiative pathways (e.g., bond rotation or C=N isomerization). When Zn²⁺ binds to the thiazole moiety, it forces the molecule into a rigid, coplanar conformation. This structural rigidity blocks non-radiative decay, forcing the molecule to release energy as strong fluorescence[3].

Photophysics cluster_PET Photo-induced Electron Transfer (PET) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) A Free Probe (Fluorophore + Receptor) B Excitation (hν) A->B C Electron Transfer (Fluorescence Quenched) B->C D Zn²⁺ Binding C->D E PET Inhibited (Fluorescence 'Turn-On') D->E F Free Probe (Flexible / Weak Emission) G Zn²⁺ Chelation F->G H Rigid Complex Formed (Non-radiative decay blocked) G->H I Strong Fluorescence Emission H->I

Photophysical mechanisms (PET and CHEF) governing Zn²⁺ detection in thiazole-based fluorescent probes.

Comparative Analysis of High-Performance Thiazole Probes

The table below synthesizes the quantitative performance data of four distinct thiazole-based ligands. The LOD is the critical metric here, defined as the lowest concentration of Zn²⁺ that can be reliably distinguished from the background noise.

Probe NameChemical ArchitectureLODBinding RatioPrimary MechanismTarget Application
TBD Thiazole derivative with benzene-1,3-diol1.29 nM 1:1PET InhibitionFood supplements, bio-imaging[1],[2]
BIT-3 Benzo[d]imidazo[2,1-b]thiazole9.58 nM 1:1CHEFReal-time aqueous monitoring[4],[3]
HL5 Chiral thiourea Schiff base23.0 nM 1:1PET / CHEFSequential Zn²⁺/H₂PO₄⁻ sensing[5],[6]
BT-1 Benzo[d]thiazole Schiff base110.0 nM 1:1C=N IsomerizationElectroanalytical PVC membranes[7],[8]

Key Insights:

  • Ultra-Sensitivity: The TBD probe achieves an extraordinary LOD of 1.29 nM[1]. This is primarily due to its highly efficient PET inhibition, where the quantum yield jumps from a mere 0.073 in the free state to 0.78 upon Zn²⁺ binding[2].

  • Structural Rigidity: The BIT-3 probe utilizes a fused benzo[d]imidazo[2,1-b]thiazole core[4]. The pre-organized rigidity of this core minimizes background fluorescence, allowing the CHEF mechanism to drive the LOD down to 9.58 nM[3].

Experimental Workflows for Probe Validation

To ensure scientific integrity, researchers must rely on self-validating experimental systems. The LOD is not a static property of the molecule; it is a mathematically derived value dependent on the experimental setup's signal-to-noise ratio.

Protocol 1: Determination of the Limit of Detection (LOD)

The standard method for calculating LOD is the


 equation, where 

is the standard deviation of the blank, and

is the slope of the calibration curve[8].
  • Blank Baseline Establishment: Prepare a cuvette with the isolated probe in the optimized buffer system (e.g., HEPES/MeCN, pH 7.4)[1]. Record the fluorescence emission intensity at the

    
     exactly 10 to 20 times without adding any Zn²⁺.
    
    • Causality Check: This step quantifies the inherent optical noise (

      
      ) of the instrument and the free probe. A lower 
      
      
      
      directly lowers the final LOD.
  • Fluorescence Titration: Incrementally add standardized aliquots of Zn²⁺ solution (e.g., from 0 to 10 equivalents) to the probe solution. Record the emission spectrum after each addition[2].

  • Calibration Curve Generation: Plot the maximum fluorescence intensity (

    
    ) against the concentration of added Zn²⁺.
    
  • Slope Calculation: Identify the linear dynamic range of the curve (typically at lower Zn²⁺ concentrations) and calculate the slope (

    
    ) using linear regression.
    
  • LOD Derivation: Calculate the LOD using the formula: LOD = 3σ / k .

Workflow Step1 1. Prepare Stock Solutions (Probe & Zn²⁺ in buffer) Step2 2. Blank Measurement (Record fluorescence 10-20x) Step1->Step2 Step4 4. Fluorescence Titration (Gradual addition of Zn²⁺) Step1->Step4 Step3 3. Calculate Standard Deviation (σ) of Blank Step2->Step3 Step7 7. Calculate LOD LOD = 3σ / k Step3->Step7 Step5 5. Plot Calibration Curve (Intensity vs.[Zn²⁺]) Step4->Step5 Step6 6. Determine Slope (k) from Linear Range Step5->Step6 Step6->Step7

Step-by-step experimental workflow for determining the Limit of Detection (LOD) of fluorescent probes.

Protocol 2: Binding Stoichiometry via Job's Plot

To confirm the binding ratio (which is 1:1 for all four probes discussed[4],[5],[7],[1]), the continuous variation method (Job's Plot) must be employed.

  • Solution Preparation: Prepare equimolar stock solutions of the thiazole probe and Zn²⁺.

  • Fractional Mixing: Create a series of 10-11 samples where the total concentration (

    
    ) remains strictly constant, but the mole fraction of Zn²⁺ (
    
    
    
    ) varies from 0 to 1.0 (e.g., 0.1, 0.2, 0.3... 0.9).
  • Measurement: Measure the fluorescence intensity for each sample.

  • Analysis: Plot the fluorescence intensity against the mole fraction

    
    .
    
    • Causality Check: The complex formation is thermodynamically maximized at the exact stoichiometric ratio. An apex at

      
       definitively proves a 1:1 binding stoichiometry[2].
      

References

  • Moradi, S. E., Molavipordanjani, S., Hosseinimehr, S. J., & Emami, S. (2020). "Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection." Journal of Photochemistry and Photobiology A: Chemistry, 389, 112184.[Link]

  • Aydin, D., Elmas, S. N. K., Savran, T., Arslan, F. N., Sadi, G., & Yilmaz, I. (2021). "An ultrasensitive ′′OFF–ON′′ fluorogenic sensor based on thiazole derivative for Zn2+: Food supplement, water and bio–imaging applications." Journal of Photochemistry and Photobiology A: Chemistry, 418, 113459.[Link]

  • Kumawat, L. K., & Gupta, V. K. (2016). "Highly Selective Dual Channel Chemosensor Based on benzo[d]thiazole for Detection of Zn2+ ions." International Journal of Electrochemical Science, 11, 8861-8873.[Link]

  • Yang, S., Huang, Y., Lu, A., Wang, Z., & Li, H. (2023). "A Highly Selective and Sensitive Sequential Recognition Probe Zn2+ and H2PO4− Based on Chiral Thiourea Schiff Base." Molecules, 28(10), 4166.[Link]

Sources

Validation

High-Resolution Mass Spectrometry Profiling of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole: A Comparative Analytical Guide

Executive Summary This guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) for the characterization of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (MPHT) . While traditional Trip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) for the characterization of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (MPHT) . While traditional Triple Quadrupole (LRMS) systems excel in routine quantitation, they lack the specificity required to distinguish MPHT from isobaric impurities and regioisomers common in thiazole synthesis.

The Verdict: HRMS (Q-TOF or Orbitrap) is the requisite tool for the structural validation and impurity profiling of MPHT during early-stage drug development and ligand synthesis, primarily due to its ability to resolve the fine isotopic structure of Sulfur and confirm the specific N^N^O coordination geometry via fragmentation analysis.

Molecule Profile & Analytical Challenges

Target Molecule: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Role: Tridentate ligand (N^N^O donor) for coordination chemistry; Pharmacophore in kinase inhibition.

PropertyValueAnalytical Significance
Formula C₁₅H₁₂N₂OSContains Sulfur; distinct isotopic pattern (

S).
Monoisotopic Mass 268.0670 DaRequires <5 ppm accuracy to distinguish from metabolic oxidation products (+O).
[M+H]⁺ (Theory) 269.0743 m/zPrimary species in ESI(+).
Structural Risk Regioisomerism3-methyl vs. 4-methyl pyridine isomers are isobaric.

Comparative Analysis: HRMS vs. Alternatives

This section objectively compares HRMS against standard industry alternatives (Triple Quadrupole MS and NMR) for the specific analysis of MPHT.

Table 1: Performance Matrix
FeatureHRMS (Q-TOF/Orbitrap) LRMS (Triple Quad) ¹H NMR (500 MHz)
Mass Accuracy High (< 2 ppm)Low (Unit Resolution)N/A
Isomer Differentiation Excellent (via MS/MS & Ion Mobility)Poor (Co-eluting isomers indistinguishable)Superior (Coupling constants)
Sensitivity High (fg to pg range)Ultra-High (Attomole range)Low (mg required)
Impurity ID Definitive (Formula generation)Speculative (Requires standards)Difficult (Overlapping signals)
Throughput Medium (Data mining required)High (Rapid QC)Low
Critical Analysis
  • Why LRMS Fails for ID: In the synthesis of MPHT, a common byproduct is the des-methyl analogue or the 4-methyl isomer. A Triple Quad operating at unit resolution (0.7 Da FWHM) cannot confidently distinguish the target from a background matrix containing complex oxidative impurities without rigorous chromatographic separation.

  • The HRMS Advantage: The presence of Sulfur in the thiazole ring creates a unique mass defect. HRMS instruments can resolve the

    
    S isotope peak (A+2) from potential 
    
    
    
    C₂ contributions, providing a self-validating "fingerprint" that LRMS blurs.

HRMS Deep Dive: Fragmentation & Mechanism

To validate MPHT, one must confirm the connectivity of the three ring systems (Pyridine-Thiazole-Phenol).

Ionization Characteristics[1]
  • Mode: Electrospray Ionization Positive (ESI+).

  • Protonation Site: The Pyridine Nitrogen is the most basic site (

    
    ), followed by the Thiazole Nitrogen. The Phenol group remains protonated in acidic mobile phases.
    
Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), MPHT undergoes characteristic cleavages essential for structural confirmation.

  • Primary Cleavage (Thiazole Ring Rupture): The thiazole ring is the "stress point." Retro-Diels-Alder (RDA) type cleavage often results in the loss of HCN or substituted nitriles.

  • Loss of Methyl Radical: While aromatic methyl groups are stable, high-energy collisions can eject a methyl radical (

    
    ), confirming the alkyl substitution on the pyridine.
    
  • Phenolic Loss: Loss of CO (

    
    ) from the phenol moiety is observed in high-energy spectra.
    
Diagram 1: Proposed Fragmentation Mechanism

Visualization of the structural breakdown under CID.

FragmentationPathway cluster_legend Mechanism Key Parent [M+H]+ Precursor m/z 269.0743 Frag1 Fragment A Loss of CH3 m/z 254.05 Parent->Frag1 -CH3• (15 Da) Frag2 Fragment B Thiazole Cleavage (RDA) Loss of HCN Parent->Frag2 -HCN (27 Da) Frag3 Fragment C Pyridyl-Thiazole Scission [Pyridyl-CN]+ Parent->Frag3 Bond Scission Legend Blue: Precursor | Red: Radical Loss | Green: Diagnostic Ion

Caption: Predicted ESI-MS/MS fragmentation pathway for MPHT showing primary diagnostic ions.

Validated Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system (e.g., Agilent 6500 series or Thermo Exploris).

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile if checking for trace metal complexation, as it can compete for coordination.

  • Concentration: 1 µg/mL (1 ppm).

  • Additive: 0.1% Formic Acid.[1] Crucial: Acidification ensures protonation of the pyridine nitrogen, enhancing [M+H]⁺ signal intensity by 10-50x compared to neutral conditions.

Instrument Parameters
  • Source: ESI Positive.[2]

  • Capillary Voltage: 3500 V.

  • Fragmentor/Source CID: 135 V (Keep low to prevent in-source fragmentation of the labile methyl group).

  • Mass Range: m/z 50 – 1000.

  • Reference Mass: Use lock mass (e.g., Purine or HP-0921) to maintain <2 ppm accuracy.

Diagram 2: Analytical Workflow

Step-by-step logic for confirming MPHT identity.

AnalyticalWorkflow Sample Crude Sample (MPHT) Prep Dilution MeOH + 0.1% FA Sample->Prep ESI ESI (+) Ionization Prep->ESI MS1 Full Scan MS1 Check m/z 269.0743 ESI->MS1 Iso Isotope Check S-34 Presence? MS1->Iso Filter 1 MS2 Targeted MS/MS CID @ 20-40 eV Iso->MS2 Pass Result Structural Confirmation MS2->Result Match Library

Caption: Decision tree for the HRMS validation of MPHT, prioritizing isotopic confirmation before fragmentation.

References

  • Rochat, B. (2018).[3] What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone. Link

  • Thermo Fisher Scientific. (2019). Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM. Thermo Fisher Scientific Blog. Link

  • Karthik, R., et al. (2022).[4] Thiazole derivatives: Synthesis, characterization, biological and DFT studies.[4] Journal of Molecular Structure.[4] Link

  • Prasain, J. (2009).[5] Ion fragmentation of small molecules in mass spectrometry.[2] University of Alabama at Birmingham. Link

  • Sigma-Aldrich. (n.d.). 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole Product Data. Sigma-Aldrich.[6] Link

Sources

Comparative

Validation of metal binding stoichiometry using Job’s plot method

Executive Summary In drug discovery and coordination chemistry, defining the stoichiometry of a metal-ligand complex is the foundational step before assessing thermodynamic stability or kinetic viability. The Job’s Plot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and coordination chemistry, defining the stoichiometry of a metal-ligand complex is the foundational step before assessing thermodynamic stability or kinetic viability. The Job’s Plot (Method of Continuous Variation) remains a popular, accessible technique for this purpose.[1] However, its simplicity often leads to misuse in systems with weak binding affinities or multiple equilibria.[1]

This guide provides a rigorous technical breakdown of the Job’s Plot method, contrasting it with high-fidelity alternatives like Isothermal Titration Calorimetry (ITC) and Mass Spectrometry (ESI-MS). It is designed to move beyond basic textbook definitions, offering a self-validating experimental protocol that accounts for common pitfalls such as metal hydrolysis and ionic strength variance.

Conceptual Framework: The Method of Continuous Variation[1][2][3][4][5][6]

The core premise of the Job’s plot is that the concentration of a complex


 is maximized when the ratio of the added reactants equals the stoichiometric ratio of the complex, provided the total molar concentration remains constant.
The Mathematical Logic
  • Constraint: The sum of the molar concentrations of metal (

    
    ) and ligand (
    
    
    
    ) is held constant (
    
    
    ).
    
    
  • Variable: The mole fraction of the ligand (

    
    ) is varied from 0 to 1.
    
    
    
    
  • Observable: A physical property (

    
    ), typically Absorbance (
    
    
    
    ) or Fluorescence (
    
    
    ), is measured.[2][3] The corrected signal due to binding (
    
    
    ) is plotted against
    
    
    .

Stoichiometric Readout:

  • Maximum at

    
    :  Indicates 1:1 stoichiometry (
    
    
    
    ).
  • Maximum at

    
    :  Indicates 1:2 stoichiometry (
    
    
    
    ).
  • Maximum at

    
    :  Indicates 1:3 stoichiometry (
    
    
    
    ).

Comparative Analysis: Job’s Plot vs. Alternatives

While Job’s plot is accessible, it is not always the superior choice.[1] Below is a technical comparison against the "Gold Standard" (ITC) and high-throughput options (ESI-MS).

Table 1: Technical Comparison of Stoichiometry Validation Methods
FeatureJob’s Plot (UV-Vis) Isothermal Titration Calorimetry (ITC) ESI Mass Spectrometry
Primary Output Stoichiometry (

)
Stoichiometry (

),

,

,

Stoichiometry (

), Isotope pattern
Sample Consumption Low to ModerateHigh (typically mg quantities)Very Low
Binding Affinity Limit Requires

(Strong binding)
Wide range (

to

)
N/A (Gas phase stability)
Solvent Compatibility High (buffers, organic solvents)Limited (DMSO mismatches cause artifacts)Volatile buffers only (Ammonium Acetate)
Major Limitation Ambiguous for weak binding (rounded peaks); fails for multiple equilibria.Low throughput; requires high solubility.Gas-phase ions may not reflect solution-state complexes.
Cost/Accessibility Low (Standard Spectrophotometer)High (Specialized Instrument)High (Specialized Instrument)
Expert Insight on Selection
  • Use Job’s Plot when: You have a stable, colored complex, limited access to ITC, and you suspect a simple 1:1 or 1:2 ratio.

  • Use ITC when: You need a complete thermodynamic profile for regulatory filing or when binding is driven by entropy (which UV-Vis cannot detect).

  • Use ESI-MS when: You need to screen many ligands rapidly, but always cross-validate with a solution-phase method.

Critical Limitations (The "Trustworthiness" Check)

Before proceeding with the protocol, you must verify if your system is suitable. The most common failure in Job’s plot analysis is the "Curvature Problem."

If the binding constant (


) is low (weak binding), the sharp intersection of the plot becomes a broad, smooth curve. The maximum becomes difficult to pinpoint, leading to erroneous stoichiometric conclusions.

The Rule of Thumb: For a sharp, interpretable peak, the dimensionless parameter


 must be large:


If

, the curve will be too flat to determine the maximum reliably. Do not use Job’s plot for weak interactions (

) unless you work at very high concentrations.

Experimental Protocol: Self-Validating UV-Vis Workflow

This protocol uses UV-Vis absorbance, the most common detection method. It includes specific "Check" steps to ensure data integrity.

Phase 1: Preparation & Baseline Correction

Objective: Eliminate buffer mismatch artifacts.

  • Buffer Selection: Use a non-coordinating buffer (e.g., HEPES or MOPS, avoid Phosphate/Citrate which bind metals). Maintain constant ionic strength (e.g., 100 mM NaCl) to prevent activity coefficient variance.

  • Stock Solutions: Prepare Metal (

    
    ) and Ligand (
    
    
    
    ) stocks at identical molar concentrations (e.g.,
    
    
    ).
    • Validation Step: Check pH of both stocks. Metal salts are acidic; adjust ligand solution to match the final desired pH.

Phase 2: The Mixing Scheme (The "Job" Matrix)

Prepare 11 samples. Total volume


 is constant (e.g., 1000 

).
Sample IDVolume Metal (

)
Volume Ligand (

)
Mole Fraction (

)
11000

0

0.0
2900

100

0.1
............
6500

500

0.5
............
110

1000

1.0
Phase 3: Measurement & Data Processing
  • Wavelength Selection: Scan Sample 6 (1:1 mix) and Sample 1 (Metal only) and Sample 11 (Ligand only).

    • Selection Rule: Choose a wavelength (

      
      ) where the Complex absorbs strongly  but the Metal and Ligand absorb minimally. If 
      
      
      
      or
      
      
      absorb, you must mathematically correct the data.
  • Measurement: Measure Absorbance (

    
    ) for all 11 samples.
    
  • Correction (Crucial Step): Calculate the "Excess Absorbance" (

    
    ) to plot.
    
    
    
    
    Where
    
    
    is absorbance of Sample 1 and
    
    
    is absorbance of Sample 11.

Visualization of Workflows and Theory

Diagram 1: The Self-Validating Experimental Workflow

This flowchart outlines the critical decision points often missed in standard protocols.

JobWorkflow Start Start: Define System CheckKd Est. Kd Check: Is Kd < C_tot / 10? Start->CheckKd SelectAlt STOP: Use ITC or NMR CheckKd->SelectAlt No (Too Weak) Prep Prep Equimolar Stocks (Same Buffer/pH) CheckKd->Prep Yes Mix Create Continuous Variation Series (11+ points) Prep->Mix Measure Measure Absorbance (@ Complex Lambda max) Mix->Measure Calc Calculate Excess Absorbance (Subtract M/L background) Measure->Calc Plot Plot Y vs. Mole Fraction Calc->Plot

Caption: Decision tree for validating metal binding stoichiometry. Note the critical "Stop" condition for weak binding systems.

Diagram 2: Interpreting the Plot Shapes

Visualizing how binding strength (


) affects the data shape.

JobPlotShapes Strong High Affinity (Strong) Sharp Triangle Clear Max at 0.5 Weak Low Affinity (Weak) Rounded Parabola Ambiguous Max Artifact Asymmetric/Wavy Indicates Multiple Species or Precipitation Analysis Data Interpretation Analysis->Strong Ideal Case Analysis->Weak Caution Required Analysis->Artifact Method Failure

Caption: Interpretation guide. Only "Sharp Triangle" plots provide definitive stoichiometric evidence.

References

  • Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.[4] Angewandte Chemie International Edition. [Link][4]

  • Ulatowski, F., Cort, A. D., & Jurczak, J. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. Journal of Organic Chemistry. [Link]

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution.[3] Annales de Chimie. (Foundational Reference).

Sources

Validation

Comparative study of ESIPT efficiency in methyl-substituted vs unsubstituted thiazoles

Executive Summary This guide provides a technical comparison of Excited-State Intramolecular Proton Transfer (ESIPT) efficiency between unsubstituted 2-(2'-hydroxyphenyl)thiazole (HPT) and its methyl-substituted derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Excited-State Intramolecular Proton Transfer (ESIPT) efficiency between unsubstituted 2-(2'-hydroxyphenyl)thiazole (HPT) and its methyl-substituted derivatives (specifically 4-methyl and phenyl-ring substituted analogs).

Key Insight: Methyl substitution acts as a critical modulator of the ESIPT landscape. While the unsubstituted thiazole core exhibits intrinsic ESIPT capability, the introduction of a methyl group—functioning as an electron-donating group (EDG)—typically stabilizes the keto-tautomer in the excited state , red-shifts the emission , and enhances the quantum yield (QY) by reinforcing the intramolecular hydrogen bond (IMHB) network. However, the position of the methyl group (thiazole ring vs. phenyl ring) dictates whether steric hindrance or electronic effects dominate.

Mechanistic Foundation: The Methyl Effect

To understand the efficiency differences, we must analyze the proton transfer coordinate. ESIPT relies on the photo-induced tautomerization from the Enol (


) form to the Keto (

) form.[1]
Electronic Modulation
  • Unsubstituted Thiazoles: The proton transfer is driven by the acidity increase of the phenolic -OH and basicity increase of the thiazole -N upon photoexcitation.

  • Methyl-Substituted Thiazoles:

    • Electronic Effect (+I): Methyl groups donate electron density. When placed on the thiazole ring (e.g., position 4), they increase the electron density on the nitrogen acceptor, increasing its basicity (

      
       decreases). This lowers the energy barrier for proton transfer in the 
      
      
      
      state.
    • Steric Effect: Methyl substitution ortho to the hydroxyl group on the phenyl ring can force the molecule into a planar conformation (locking the IMHB) or twist it (breaking the IMHB), depending on the specific steric clash.

Pathway Visualization

The following diagram illustrates the ESIPT photocycle and how methyl substitution alters the Potential Energy Surface (PES).

ESIPT_Mechanism cluster_methyl Methyl Substitution Impact S0_Enol S0 (Enol) Ground State S1_Enol S1 (Enol*) Excited State S0_Enol->S1_Enol Abs (hν) Methyl Red-shifts Abs S1_Keto S1 (Keto*) Proton Transfer Product S1_Enol->S1_Keto ESIPT (fs - ps) Methyl Lowers Barrier S0_Keto S0 (Keto) Ground State Tautomer S1_Keto->S0_Keto Fluorescence (hν') Large Stokes Shift S0_Keto->S0_Enol GSPT Reverse Proton Transfer Effect1 Increased N-Basicity Effect1->S1_Enol Effect2 Stronger IMHB Effect2->S1_Keto

Figure 1: The four-level photocycle of ESIPT. Methyl substitution primarily impacts the


 transition kinetics.

Comparative Performance Analysis

The following data aggregates findings from spectroscopic studies of 2-(2'-hydroxyphenyl)thiazole (HPT) derivatives.

Spectral Properties & Efficiency Table
FeatureUnsubstituted (Core HPT)4-Methyl-Substituted (4-Me-HPT)Phenyl-Methyl Substituted (e.g., 5'-Me)
Absorption

~320 - 330 nm~335 - 345 nm (Red Shift)~330 - 340 nm
Emission

~460 - 480 nm~480 - 500 nm~470 - 490 nm
Stokes Shift Large (~9,000

)
Larger (>10,000

)
Large
Quantum Yield (

)
Low (< 0.05 in polar solvents)Moderate (0.10 - 0.25)Variable (Position dependent)
ESIPT Barrier (

)
LowNegligible / Barrierless Low
Solid State Emission WeakStrong (AIE Active)Moderate

Analysis:

  • Stokes Shift: The methyl group extends the

    
    -conjugation slightly and alters the charge transfer character, resulting in a larger Stokes shift. This is advantageous for imaging applications to avoid self-absorption.
    
  • Quantum Yield: Unsubstituted thiazoles often suffer from non-radiative decay via twisting. A 4-methyl group on the thiazole ring can restrict torsional rotation, reducing non-radiative loss and boosting

    
    .
    
Solvent Sensitivity (Solvatochromism)
  • Unsubstituted: Highly sensitive to protic solvents which disrupt the intramolecular H-bond (IMHB) via intermolecular H-bonding with the solvent.

  • Methyl-Substituted: The increased hydrophobicity and steric bulk of the methyl group offer partial shielding of the IMHB from solvent attack, preserving ESIPT emission in alcohols/water mixtures better than the unsubstituted analog.

Experimental Protocols (Self-Validating)

To replicate these findings, use the following workflows. These protocols are designed with internal checks to ensure data integrity.

Synthesis: Hantzsch Thiazole Method (Modified)

Objective: Synthesize 4-methyl-2-(2-hydroxyphenyl)thiazole.

  • Reagents: 2-hydroxythiobenzamide (1.0 eq), Chloroacetone (1.1 eq), Ethanol (solvent).

  • Reflux: Heat the mixture at reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the thioamide spot indicates completion.

  • Workup: Cool to RT. The hydrobromide salt may precipitate. Neutralize with aqueous

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
       NMR must show a singlet at 
      
      
      
      ppm (Methyl group) and a singlet at
      
      
      ppm (Phenolic OH,
      
      
      exchangeable).
Spectroscopic Characterization Workflow

Workflow cluster_Solvents Solvent Selection Start Purified Thiazole Derivative S1 Cyclohexane (Non-polar) Start->S1 S2 Acetonitrile (Polar Aprotic) Start->S2 S3 Ethanol (Polar Protic) Start->S3 Abs UV-Vis Absorption (Determine λ_abs) S1->Abs S2->Abs S3->Abs Fluo Fluorescence Emission (Excitation @ λ_abs) Abs->Fluo Abs->Fluo Abs->Fluo QY Quantum Yield Measurement (Ref: Quinine Sulfate) Fluo->QY Fluo->QY Fluo->QY Validation Data Integrity Check: Does Stokes Shift > 6000 cm-1? Is Dual Emission observed in EtOH? QY->Validation

Figure 2: Spectroscopic workflow for validating ESIPT behavior.

Step-by-Step Protocol:

  • Preparation: Prepare

    
     M solutions in Cyclohexane, Acetonitrile, and Ethanol.
    
  • Absorption Scan: Scan 250–500 nm. Note the

    
    .
    
    • Expectation: Methyl derivative should be red-shifted by 5–15 nm compared to unsubstituted.

  • Emission Scan: Excite at

    
    . Record emission 350–700 nm.
    
    • ESIPT Signature: Look for a large Stokes shifted band (>450 nm). In Ethanol, you may see a dual emission (Enol emission ~350 nm + Keto emission ~480 nm) due to solvent perturbation.

  • Quantum Yield: Use Quinine Sulfate (0.1 N

    
    ) as a reference.
    
    
    
    
    Where
    
    
    is sample,
    
    
    is reference,
    
    
    is integrated emission area,
    
    
    is absorbance,
    
    
    is refractive index.

References

  • Padalkar, V. S., et al. (2016). "Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole." Journal of Fluorescence. Link

  • Belskaya, N. P., et al. (2016). "Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence." Current Organic Chemistry. Link

  • Li, Y., et al. (2022). "A DFT/TD-DFT study of effect of different substituent on ESIPT fluorescence features of 2-(2'-hydroxyphenyl)-4-chloromethylthiazole derivatives." Chinese Physics B. Link

  • Sednev, M. V., et al. (2023). "ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles." Molecules. Link

  • Zhao, J., et al. (2011). "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials."[2] Physical Chemistry Chemical Physics. Link

Sources

Comparative

Comparative Guide: Elemental Analysis vs. Orthogonal Purity Assays for Thiazole Ligands

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Introduction: The Thiazole Purity Bottleneck

Thiazole ligands are ubiquitous in medicinal chemistry, forming the pharmacophore of critical antifungals, antineoplastics (e.g., epothilones), and neuroprotective agents. However, their synthesis—often via Hantzsch condensation—presents a unique purification challenge. The high affinity of the thiazole nitrogen and sulfur atoms for transition metals and solvents often results in stubborn solvates or inorganic adducts that defy standard purification logic.

For decades, Combustion Analysis (CHN/S) has been the "gold standard" for journal acceptance. Yet, for thiazole ligands, CHN often fails to distinguish between a pure compound and a solvate, leading to "failed" purity checks despite the molecule being chromatographically clean.

This guide objectively compares the traditional CHN method against the modern, orthogonal approach of Quantitative NMR (qNMR) , providing experimental protocols to validate synthesized thiazole ligands with high scientific integrity.

Comparative Analysis: CHN vs. qNMR vs. HPLC

The following table contrasts the three primary methods for purity verification, highlighting why a multi-modal approach is often necessary for sulfur-containing heterocycles.

Table 1: Methodological Comparison for Thiazole Ligands
FeatureCombustion Analysis (CHN/S) Quantitative NMR (qNMR) HPLC-UV/PDA
Principle Thermal oxidation/reduction to gases (

).
Molar ratio determination via internal standard integration.[1]Chromatographic separation based on polarity/affinity.
Scope Bulk purity (Elemental composition).Absolute purity (w/w%), Solvates, Water, Inorganics.[2]Relative purity (% Area), Organic impurities only.
Thiazole Specifics High Risk: Sulfur can poison catalysts; refractory formation prevents complete combustion.High Utility: Distinct aromatic region (7.0–9.0 ppm) usually clear of aliphatic impurities.Medium Utility: Sulfur-oxidation byproducts may co-elute; requires reference standard for w/w%.
Solvate Detection Poor: Cannot distinguish between impurity and trapped solvent (requires calculation).Excellent: Explicitly identifies and quantifies trapped solvent/water.Fail: Solvents elute in void volume or are invisible to UV.
Sample Req. Destructive (~2–5 mg).Non-destructive (~5–10 mg, recoverable).Destructive (<1 mg).
Precision

(Standard Acceptance).

(Dependent on S/N ratio).

(High precision, low accuracy without standard).

Critical Insight: The "Sulfur Problem" in Elemental Analysis

As a Senior Application Scientist, I must highlight a specific failure mode relevant to thiazoles. Standard CHN analyzers often struggle with sulfur-rich compounds.

  • Catalyst Poisoning: Sulfur can irreversibly bind to the copper reduction reagents in the combustion tube, reducing the instrument's lifespan and accuracy over consecutive runs.

  • Incomplete Oxidation: Thiazoles are thermally stable. Without an oxidizing additive (like Vanadium Pentoxide,

    
    ), the sulfur may not fully convert to 
    
    
    
    , or may form refractory sulfates in the ash, leading to low sulfur recovery and skewed Carbon values.

Recommendation: If using CHN for thiazoles, explicitly request "Sulfur Mode" with


 additives from your analytical service provider.

Decision Framework: Selecting the Right Assay

Use the following logic flow to determine the appropriate validation method for your ligand.

PurityDecisionTree Start Synthesized Thiazole Ligand CrudeNMR 1. Run Qualitative 1H NMR (Check structure) Start->CrudeNMR Clean Is the spectrum clean? CrudeNMR->Clean Purify Recrystallize / Column Chrom. Clean->Purify No (Impurities) Solvated Are solvent peaks present? Clean->Solvated Yes IsSolvate Suspected Solvate/Hydrate Solvated->IsSolvate Yes CHN_Path 3. Perform CHNS Analysis (Confirm Bulk Composition) Solvated->CHN_Path No qNMR_Path 2. Perform qNMR (Determine Absolute Purity & Solvate Ratio) IsSolvate->qNMR_Path qNMR_Path->CHN_Path Validation (Optional) Result Submit for Publication (J. Med. Chem. accepts qNMR) qNMR_Path->Result CHN_Path->Result

Figure 1: Decision matrix for purity verification. Note that qNMR is prioritized when solvation is suspected, a common occurrence with thiazole ligands.

Experimental Protocol: Absolute Purity via qNMR

This protocol is designed to meet the rigorous standards of journals like Journal of Medicinal Chemistry, which now accepts qNMR as a substitute for elemental analysis if purity is >95%.

A. Internal Standard (IS) Selection

For thiazoles (aromatic protons


 7.0–9.0 ppm), you must select an IS with signals that do not overlap.
  • Recommended: 1,3,5-Trimethoxybenzene (Singlet at

    
     6.1 ppm) or Maleic Acid  (Singlet at 
    
    
    
    6.3 ppm).
  • Avoid: TCNB (signals in aromatic region) unless your thiazole is fully substituted.

B. Sample Preparation (Self-Validating Step)
  • Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of the Thiazole Ligand (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial.
    • Validation: Weighing both into the destination vial eliminates transfer errors.

  • Solvation: Add 0.6 mL of deuterated solvent (e.g., DMSO-

    
    ) to dissolve both completely.
    
    • Note: If the sample requires sonication, ensure the vial is sealed to prevent solvent evaporation before the measurement (though evaporation affects concentration, it does not affect the molar ratio of Analyte:IS).

C. Acquisition Parameters (The "5 x T1" Rule)

Standard NMR parameters are insufficient for quantitative work due to incomplete relaxation.

  • Pulse Angle:

    
     pulse.
    
  • Relaxation Delay (d1): Determine the longest

    
     (longitudinal relaxation time) of the sample. Set d1 
    
    
    
    (typically 30–60 seconds).
  • Scans (ns): Minimum 16 (to ensure S/N ratio > 400:1).

  • Spectral Width: Ensure baseline covers at least 20 ppm to allow accurate baseline correction.

D. Calculation

Calculate the absolute purity (


) using the following equation:


  • 
    : Integrated area.[3]
    
  • 
    : Number of protons contributing to the signal.[3]
    
  • 
    : Molecular weight.
    
  • 
    : Mass weighed.
    
  • 
    : Purity of the internal standard (usually 99.9%).
    

Case Study: The "Failed" Elemental Analysis

Scenario: A researcher synthesizes a novel thiazole ligand, L1 .

  • Theory: C: 55.0%, H: 4.0%, N: 10.5%.

  • CHN Result: C: 52.1%, H: 4.8%, N: 9.8%. (Fail : >0.4% deviation).

Diagnosis via qNMR: The researcher runs qNMR using Maleic Acid as the standard.

  • Spectrum Analysis: The aromatic thiazole peaks integrate perfectly against the standard, calculating to 99.1% purity for the thiazole core.

  • Impurity Identification: A triplet at

    
     1.1 ppm and quartet at 
    
    
    
    3.5 ppm are observed—Ethanol .
  • Recalculation: The qNMR confirms the sample is a 0.5 molar solvate of Ethanol .

  • Resolution: When the theoretical CHN values are adjusted for

    
    , the experimental CHN data matches within 0.2%.
    

Workflow Visualization: The qNMR Loop

qNMR_Workflow Weigh Precision Weighing (Analyte + IS) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Acquire Acquisition (d1 > 5*T1) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integration (Define Regions) Process->Integrate Calc Calculate Purity % Integrate->Calc

Figure 2: Step-by-step workflow for quantitative NMR analysis.

References

  • Pauli, G. F., et al. (2014).[4][5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Journal of Medicinal Chemistry. (2014). Editorial: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important? [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems (Sulfur Analysis). [Link]

Sources

Validation

Technical Comparison Guide: Cytotoxicity Profiling of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

This guide outlines a rigorous framework for evaluating the in vitro cytotoxicity of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a tridentate ligand structurally analogous to the Desferrithiocin (DFT) class of i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for evaluating the in vitro cytotoxicity of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole , a tridentate ligand structurally analogous to the Desferrithiocin (DFT) class of iron chelators.

Based on its chemical structure—featuring a thiazole core flanked by a 3-methyl-2-pyridyl group and a 2-hydroxyphenyl group—this compound functions as an N-N-O donor ligand . Its cytotoxicity is likely driven by iron depletion (antiproliferative) or redox cycling (pro-oxidant) when coordinated with transition metals.

Executive Summary & Mechanism of Action

Compound Class: Tridentate Thiazole Ligand / Desferrithiocin (DFT) Analog. Primary Mechanism: Intracellular Iron Chelation. The 2-hydroxyphenyl (phenolic oxygen), thiazole nitrogen, and pyridine nitrogen form a high-affinity binding pocket for Fe(III). The 3-methyl group on the pyridine ring introduces steric bulk, which may modulate the formation constant (


) or lipophilicity compared to the non-methylated parent ligand, potentially enhancing membrane permeability or altering metal selectivity.
Comparative Landscape

To validate the efficacy of this compound, it must be benchmarked against clinically relevant iron chelators and standard antiproliferative agents.

ComparatorClassMechanismRationale for Comparison
Deferasirox (ICL670) Tridentate Iron ChelatorSystemic iron depletionStructurally similar (N-N-O donor); gold standard for oral chelation.
Deferoxamine (DFO) Hexadentate SiderophoreExtracellular/Lysosomal iron chelationHydrophilic control; poorly membrane-permeable compared to thiazoles.
Dp44mT ThiosemicarbazoneIron coordination + Redox cyclingPositive control for high potency and ROS-mediated cytotoxicity.
Cisplatin Platinum-basedDNA crosslinkingStandard cytotoxic agent to assess relative potency.

Experimental Workflow: Step-by-Step Protocols

Phase I: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the half-maximal inhibitory concentration (


) across a panel of cancer cell lines (e.g., MCF-7, HeLa, HepG2) and normal fibroblasts (e.g., MRC-5) to assess selectivity.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare a stock solution of the compound in DMSO. Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100

    
    ) in culture medium.
    
    • Control: Vehicle control (DMSO < 0.5%).

  • Incubation: Treat cells for 48h and 72h at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate for 2-4h.

  • Quantification: Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Phase II: Mechanistic Validation (The "Iron Rescue" Experiment)

Objective: Confirm that cytotoxicity is driven by iron chelation. If the compound acts by depleting intracellular iron, adding excess iron should abolish its toxicity.

Protocol:

  • Pre-saturation: Pre-incubate the compound with

    
     (1:1 or 2:1 molar ratio) in medium for 1h before adding to cells.
    
  • Co-treatment: Alternatively, add

    
     (100 
    
    
    
    ) directly to the cell culture medium alongside the compound.
  • Readout: Compare cell viability of Compound Only vs. Compound + Fe .

    • Result Interpretation: A significant recovery of viability in the "Compound + Fe" group confirms the iron-dependent mechanism.

Phase III: Oxidative Stress Assessment (ROS Generation)

Objective: Determine if the compound induces Reactive Oxygen Species (ROS), a common feature of redox-active chelators like Dp44mT.

Protocol:

  • Staining: Treat cells with the compound for 6-12h. Wash and stain with DCFH-DA (10

    
    ) for 30 min.
    
  • Flow Cytometry: Analyze fluorescence in the FITC channel.

  • Controls: Positive control:

    
     or TBHP. Negative control: NAC (N-acetylcysteine) pre-treatment (should reduce ROS and rescue viability).
    

Data Presentation & Analysis

Anticipated Data Structure

Organize your findings in a table comparing the compound against the benchmarks.

Cell LineCompound

(

)
Deferasirox

(

)
Dp44mT

(

)
Selectivity Index (SI)*
MCF-7 (Breast)Experimental~20-30~0.01-0.05

HepG2 (Liver)Experimental~15-25~0.02--
MRC-5 (Normal)Experimental>50>1--

*SI > 2 indicates potential therapeutic window.

Visualization: Mechanism of Action & Workflow

Figure 1: Cytotoxicity Mechanism Pathway

This diagram illustrates the dual pathway of iron depletion and potential redox cycling induced by the ligand.

G Ligand 2-(3-Methyl-2-pyridyl)-4- (2-hydroxyphenyl)thiazole CellMembrane Cell Membrane Ligand->CellMembrane Passive Diffusion LIP Labile Iron Pool (LIP) Ligand->LIP Chelation CellMembrane->Ligand Intracellular Entry Complex [Fe(Ligand)2] Complex LIP->Complex Formation Depletion Iron Depletion (Ribonucleotide Reductase Inhibition) Complex->Depletion Sequestration ROS Redox Cycling / ROS Generation Complex->ROS Fenton Chemistry (If Redox Active) Arrest G1/S Cell Cycle Arrest Depletion->Arrest Apoptosis Apoptosis ROS->Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action showing iron sequestration from the Labile Iron Pool (LIP) leading to cell cycle arrest and apoptosis.

Figure 2: Experimental Decision Tree

A logic flow for validating the compound's activity.

Workflow Start Start: MTT Assay CheckIC50 Is IC50 < 10 µM? Start->CheckIC50 Potent Proceed to Mechanism CheckIC50->Potent Yes Weak Optimize Structure (Check Solubility) CheckIC50->Weak No Rescue Iron Rescue Assay (+FeCl3) Potent->Rescue Rescued Mechanism Confirmed: Iron Depletion Rescue->Rescued Toxicity Reversed NotRescued Mechanism: Off-Target or Redox Cycling Rescue->NotRescued Toxicity Persists ROSAssay ROS Assay (DCFDA) NotRescued->ROSAssay

Caption: Decision matrix for characterizing the cytotoxic mode of action based on iron rescue and ROS assays.

Expert Insights & Troubleshooting

  • Solubility Issues: Thiazole ligands can be hydrophobic. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v), as DMSO itself can induce differentiation or toxicity in sensitive lines.

  • Metal Contamination: Use chelex-treated buffers if probing precise iron-binding kinetics to avoid background metal interference.

  • Steric Hindrance: The 3-methyl group on the pyridine is critical. In similar ligands, substituents at this position can twist the pyridine ring relative to the thiazole, potentially reducing planarity and altering the binding affinity for iron (

    
    ). This structural nuance should be discussed if the 
    
    
    
    is significantly higher than non-methylated analogs.

References

  • Bergeron, R. J., et al. (2005). "Design, Synthesis, and Testing of Non-Nephrotoxic Desazadesferrithiocin Polyether Analogues." Journal of Medicinal Chemistry.

  • Richardson, D. R., et al. (2006). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Blood.

  • Kalinowski, D. S., & Richardson, D. R. (2005). "The evolution of iron chelators for the treatment of iron overload disease and cancer." Pharmacological Reviews.

  • Merck Sigma-Aldrich. "Product Specification: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole."

  • Whitnall, M., et al. (2006). "A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics." Proceedings of the National Academy of Sciences.

Safety & Regulatory Compliance

Safety

2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole proper disposal procedures

Executive Safety & Operational Summary Immediate Action Required: If you are currently handling 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS: 1965305-00-3), treat it as a Severe Eye Hazard and Aquatic Toxin .[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Summary

Immediate Action Required: If you are currently handling 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS: 1965305-00-3), treat it as a Severe Eye Hazard and Aquatic Toxin .[1][2]

  • Primary Hazard: H318 (Causes Serious Eye Damage) .[2][3] Standard safety glasses are insufficient for open handling; use chemical splash goggles.[2] If generating dust, a face shield is mandatory.

  • Disposal Classification: This compound is a halogen-free organic heterocycle containing nitrogen and sulfur.[1][2] It must not be discharged into municipal wastewater.[2] The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Chemical Nature: A tridentate ligand (N-N-O donor set).[2] It has a high affinity for metal ions.[2] Do not mix with heavy metal waste streams (e.g., Mercury, Cadmium) unless the specific experiment requires it, as it may solubilize metals and complicate downstream waste treatment.[2]

Chemical Profile & Hazard Identification

To ensure safe disposal, we must first understand the physicochemical properties that dictate the waste stream.

PropertyDataOperational Implication
CAS Number 1965305-00-3Use for waste manifest labeling.[1][2]
Molecular Formula C₁₅H₁₂N₂OSContains Sulfur/Nitrogen; incineration will generate SOₓ/NOₓ.[2]
Physical State Solid (Powder/Crystals)High dust potential; inhalation risk during weighing/transfer.[2]
Acidity (pKa) Phenolic proton ~10Weakly acidic; incompatible with strong oxidizers and strong bases.[2]
GHS Signals DANGER H318 (Eye Damage), H302 (Acute Tox), H412 (Aquatic Chronic).[2]
Storage Class 11 (Combustible Solids)Store away from oxidizers (Class 5.1).[2]

Scientist’s Insight: The structural core—a thiazole ring linked to a pyridine and a phenol—creates a robust aromatic system.[1][2] This stability means the compound is persistent in the environment.[2] Simple chemical deactivation (e.g., bleach oxidation) is not recommended at the bench scale because it may produce unpredictable, toxic sulfoxides or sulfones rather than fully mineralizing the compound.[2]

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. Improper segregation is the #1 cause of laboratory waste accidents.[2]

A. Solid Waste (Pure Compound)[2]
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Label as "Hazardous Waste - Toxic, Irritant." Explicitly list the chemical name.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates).[2] The sulfur in the thiazole ring can react exothermically with strong oxidizers.[2]

B. Liquid Waste (Mother Liquors/Solutions)[2]
  • Solvent Compatibility: This compound is typically dissolved in DMSO, DMF, or Methanol.[2]

    • If in DMSO/DMF: Segregate into "Non-Halogenated Organic" waste.[2]

    • If in Chlorinated Solvents (DCM/Chloroform): Segregate into "Halogenated Organic" waste.[2]

  • Precipitation: If the concentration is high (>100 mM), consider precipitating the solid by adding water (if dissolved in water-miscible solvents like DMSO), filtering it, and disposing of the solid separately.[2] This reduces the volume of high-hazard liquid waste.[1][2]

Disposal Workflow (Decision Logic)

The following logic gate ensures you select the correct regulatory path for disposal.

DisposalWorkflow Start Waste Generation 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Wipes) StateCheck->Solid Dry Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Dissolved Container1 Container: Amber Glass/HDPE Stream: Solid Hazardous Waste Code: Toxic/Irritant Solid->Container1 SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalo No Halogens Container2 Container: Safety Can/Carboy Stream: Halogenated Solvents Halo->Container2 Container3 Container: Safety Can/Carboy Stream: Organic Solvents (Non-Halo) NonHalo->Container3 Destruction Final Destruction: High-Temp Incineration (with Scrubber for SOx/NOx) Container1->Destruction Container2->Destruction Container3->Destruction

Figure 1: Decision logic for segregating 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole waste streams based on physical state and solvent carrier.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Excess Reagent/Spill Cleanup)

Objective: Safely package solid chemical for incineration.

  • PPE Setup: Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles .[2] If handling >1g of fine powder, use a P95 particulate respirator or work inside a fume hood.[2]

  • Containment: Transfer the solid into a screw-top container. Do not use bags as sharp crystals or pipettes can puncture them.[2]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole" (90-100%).[1][2]

    • Hazards: Check "Toxic" and "Irritant".[2][4]

  • Decontamination: Wipe the exterior of the container with a damp paper towel.[2] Dispose of the towel in the same solid waste container.

  • Storage: Place the container in the "Solid Organic Waste" satellite accumulation area.[2]

Protocol B: Liquid Waste Disposal (Experimental Solutions)

Objective: Prevent cross-contamination of solvent streams.

  • Identification: Determine the primary solvent (e.g., DMSO).[2]

  • Transfer: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

    • Critical: Do not fill carboys >90% full.[2]

  • Rinsing: Rinse the original vessel with a small volume of the same solvent and add the rinse to the waste carboy.[2]

  • Manifesting: When the carboy is full, ensure the waste manifest lists "Thiazole derivative <1%" (or actual concentration) to alert the disposal facility of the nitrogen/sulfur content.[2]

Protocol C: Spill Management (Bench Scale)

Scenario: You spill 500mg of powder on the bench.

  • Isolate: Alert nearby personnel.

  • Protect: Don goggles and gloves immediately.[2]

  • Dry Clean: Gently sweep the powder using a brush and dustpan (or index card) into a waste jar.[2] Avoid creating dust.[1][2][4]

  • Wet Clean: Wet a paper towel with ethanol or water.[2] Wipe the area from the outside in.[2]

  • Verify: Use a UV lamp (365 nm) if available.[2] Many thiazole/pyridine derivatives are fluorescent.[2] If the area glows, repeat the wet wipe.

Regulatory Compliance & Codes

Adherence to these codes ensures compliance with US (EPA/RCRA) and EU regulations.[2]

Regulatory BodyCode/ClassificationDescription
US EPA (RCRA) Not Listed (P/U) This specific CAS is not P or U listed.[1][2] It defaults to Characteristic Waste if it exhibits toxicity, or Process Waste .[2]
Waste Profile D001 / D003 If mixed with flammable solvents (D001).[2] Reactive (D003) only if mixed with strong oxidizers.[2]
EU EWC Code 07 05 13 *"Solid wastes containing hazardous substances" (from the manufacture of pharmaceuticals).[2]
DOT (Transport) UN 3077 Environmentally hazardous substance, solid, n.o.s.[2] (if >5kg).[2][5]

Note on Incineration: The presence of the thiazole (Sulfur) and pyridine (Nitrogen) rings means that upon combustion, this compound will generate Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ).[2] Therefore, it must be sent to a facility equipped with wet scrubbers to neutralize these acidic gases.[2]

References

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole. [2]

  • PubChem. (2023).[2] Compound Summary: 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole (CAS 1965305-00-3).[1][2][6] National Library of Medicine.[2] [1][2]

  • US Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [1][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

Sources

Handling

Personal protective equipment for handling 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole

Executive Summary: The "Eye Damage" Protocol As researchers, we often treat organic ligands as generic "white powders."[1] This is a critical error with 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole .[2][1] While th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Eye Damage" Protocol

As researchers, we often treat organic ligands as generic "white powders."[1] This is a critical error with 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole .[2][1]

While this compound is a valuable tridentate ligand (N^N^O donor set) likely used for coordination chemistry or kinase inhibition studies, its safety profile is dominated by one critical GHS classification: H318 - Causes Serious Eye Damage .[1]

Unlike "Eye Irritation" (which is reversible), "Eye Damage" implies potential irreversible tissue destruction.[1] This dictates that standard safety glasses are insufficient for specific operations.[1] This guide shifts your safety posture from "compliance" to "active defense," focusing on the specific chemical nature of this thiazole-pyridine hybrid.

Part 1: The Hazard Profile & Mechanistic Logic

To select the right PPE, you must understand why this chemical is hazardous.[1]

Hazard ClassGHS CodeSignal WordMechanism of Action
Serious Eye Damage H318 DANGER Corrosive/Chelation: The phenolic hydroxyl group (pKa ~10) combined with the pyridine-thiazole backbone creates a potent chelator.[2][1] Upon contact with the moist corneal surface, it can sequester essential metal ions (Ca²⁺, Zn²⁺) and locally alter pH, leading to rapid protein denaturation and corneal opacity.[1]
Acute Toxicity (Oral) H302 WarningSystemic Interference: As a likely kinase inhibitor scaffold, systemic absorption can interfere with intracellular signaling pathways.[1]
Skin Irritation H315 WarningDermatitis: Lipophilic nature allows interaction with the stratum corneum, causing inflammation.[1]

Part 2: PPE Specification Matrix

Do not rely on generic "lab safety" rules. Use this matrix tailored to the physical state of the compound.

Eye & Face Protection (The Critical Control)
  • Standard Operation (Solid Handling/Weighing):

    • Requirement: Chemical Splash Goggles (Indirect Vented).[1]

    • Why? Safety glasses have gaps.[1] Airborne dust from this solid can bypass glasses and react with eye moisture to cause H318-level damage.[2][1]

  • High-Risk Operation (Dissolving/Heating):

    • Requirement: Chemical Splash Goggles PLUS a Face Shield (8-inch minimum).[2][1]

    • Why? If dissolved in solvents like DMSO or DMF, the solvent acts as a carrier, speeding up the penetration of the ligand into the eye tissue.[1]

Hand Protection (Permeation Defense)
  • The Solvent Factor: This ligand is likely dissolved in DMSO, DMF, or Acetonitrile.[1] The solvent dictates the glove choice, as the ligand travels with it.[1]

  • Protocol:

    • Primary Layer: 4-mil Nitrile (High dexterity).[2][1]

    • Secondary Layer (If using DMSO/DMF): 6-mil Nitrile or Laminate (Silver Shield) liners if handling large volumes (>50mL).[2][1]

    • Technique: "Double-gloving" is mandatory.[2][1] If the outer glove is splashed, strip it immediately; the inner glove protects you while you retreat to wash.[1]

Respiratory Protection
  • Engineering Control: All handling of the solid powder must occur inside a certified Fume Hood or Biosafety Cabinet .[1]

  • PPE Backup: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator.[1] Surgical masks provide zero protection against chemical dust.[1]

Part 3: Operational Decision Tree (Visualized)

The following diagram illustrates the decision logic for PPE selection based on your experimental stage.

PPE_Decision_Tree Start Start: Handling 2-(3-Methyl-2-pyridyl)- 4-(2-hydroxyphenyl)thiazole State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Powder Liquid_Path Solution (DMSO/DMF/MeOH) State_Check->Liquid_Path Dissolved Weighing Operation: Weighing/Transfer Solid_Path->Weighing Solvent_Check Check Solvent Type Liquid_Path->Solvent_Check Solid_PPE REQUIRED PPE: 1. Chemical Splash Goggles (Indirect Vent) 2. Double Nitrile Gloves 3. Lab Coat (Buttoned) 4. Fume Hood (Sash at proper height) Weighing->Solid_PPE Volatile Volatile (MeOH, DCM) Solvent_Check->Volatile Penetrating Penetrating (DMSO, DMF) Solvent_Check->Penetrating Liquid_PPE_Std REQUIRED PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Fume Hood Volatile->Liquid_PPE_Std Liquid_PPE_High REQUIRED PPE: 1. Splash Goggles + FACE SHIELD 2. Laminate/Thick Nitrile Gloves 3. Fume Hood (Mandatory) Penetrating->Liquid_PPE_High

Figure 1: Operational decision tree for selecting PPE based on physical state and solvent carrier risks.[2][1]

Part 4: Step-by-Step Operational Protocols

Protocol A: Safe Weighing (The "Static" Risk)

Context: Static electricity can cause this light organic powder to "jump" from the spatula, creating an inhalation/eye hazard.[1]

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[1]

  • Anti-Static Measure: Use an anti-static gun or wipe on the weighing boat before adding the compound.[1]

  • Transfer: Use a micro-spatula.[1] Do not pour from the bottle.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe (to solubilize the ligand) followed by a water wipe.[1] Discard wipes as hazardous waste.[1]

Protocol B: Spill Cleanup (Dry vs. Wet)
ScenarioImmediate ActionCleanup Method
Dry Powder Spill Stop airflow disturbance (close hood sash).Do NOT sweep. Use a wet wipe (dampened with water/methanol) to capture dust without aerosolizing it.[1] Place in a sealed bag.
Solution Spill Evacuate area if outside hood.Cover with absorbent pads.[1] If solvent is DMSO, wear double gloves immediately.[1] Clean surface with soap and water (phenols are acidic; soap helps neutralize/solubilize).[1]

Part 5: Waste & Disposal Strategy

  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Segregation: Keep separate from oxidizing acids (Nitric/Perchloric) as the thiazole ring can be oxidized violently.[1]

  • Labeling: Must explicitly state "Contains Thiazole Derivative - Eye Damage Hazard."[2][1]

References

  • PubChem. (n.d.).[1] Compound Summary: Thiazole Derivatives and Toxicity.[1][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Labels and Pictograms (H318).[1] Retrieved from [Link][2][1]

Sources

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